2-Methoxyethyl methacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYJVFYWCLAXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26915-72-0, 27987-32-2, 87105-87-1 | |
| Record name | Polyethylene glycol methyl ether methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylene glycol methyl ether methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1064538 | |
| Record name | 2-Methoxyethyl methacrylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |
| Record name | Poly(ethylene glycol) methyl ether methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
6976-93-8, 26915-72-0, 27987-32-2 | |
| Record name | Methoxyethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
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| Record name | 2-Methoxyethyl methacrylate | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
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| Record name | 2-Methoxyethyl methacrylate | |
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| Record name | 2-methoxyethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxyethyl Methacrylate: Properties, Polymerization, and Biomedical Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxyethyl methacrylate (B99206) (MEMA), its polymerization characteristics, and the potential applications of its polymer, poly(2-Methoxyethyl methacrylate) (PMEMA), in the fields of drug delivery and biomedical research.
Core Chemical and Physical Properties of this compound
This compound is a methacrylate ester monomer valued for its ability to form polymers with unique properties, including hydrophilicity and potential biocompatibility. The core physicochemical properties of MEMA are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃[1][2] |
| Molecular Weight | 144.17 g/mol [1][2] |
| CAS Number | 6976-93-8[1][2] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Density | 0.993 g/mL at 25 °C[2] |
| Boiling Point | 65 °C at 12 mmHg[2] |
| Flash Point | 66 °C (150.8 °F)[2] |
| Refractive Index (n20/D) | 1.431[2] |
| Water Solubility | 31.33 g/L at 20 °C[2] |
| Storage | Room temperature, in a cool, dark place, often stabilized with MEHQ (Monomethyl ether hydroquinone)[2] |
Polymerization of this compound
Poly(this compound) (PMEMA) can be synthesized through various radical polymerization techniques. The properties of the resulting polymer are influenced by the polymerization method and conditions.
Polymer Properties
Reactivity in Copolymerization
The reactivity ratios of a monomer describe its tendency to react with itself versus a comonomer. While specific reactivity ratios for MEMA are not widely reported, data for the structurally similar 2-ethoxyethyl methacrylate (EOEMA) can provide valuable insights. For the copolymerization of EOEMA with styrene, the reactivity ratios were found to be r(Styrene) = 0.59 and r(EOEMA) = 0.49[3]. This suggests that both monomers have a slight preference for reacting with the other monomer, leading to a tendency towards random copolymerization. In the case of copolymerization with methyl methacrylate (MMA), the reactivity ratios for EOEMA were r(MMA) = 0.8436 and r(EOEMA) = 0.7751, also indicating a random copolymer structure[3].
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of polymers for research and development. Below are representative protocols for the free-radical and RAFT polymerization of MEMA.
Free-Radical Polymerization of this compound
This protocol describes a standard method for synthesizing PMEMA using a free-radical initiator.
Materials:
-
This compound (MEMA), inhibited
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the MEMA monomer through a column of activated basic alumina.
-
Reaction Setup: In a round-bottom flask, dissolve the purified MEMA (e.g., 10 g, 69.4 mmol) in anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: Add the initiator, AIBN (e.g., 0.1 mol% with respect to the monomer).
-
Degassing: De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 70 °C under a nitrogen atmosphere with constant stirring. Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization of this compound
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Materials:
-
Purified this compound (MEMA)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen/vacuum line
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the purified MEMA, RAFT agent, and AIBN in the desired molar ratio in the chosen anhydrous solvent. The ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring Conversion: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate, collect, and dry the polymer as described in the free-radical polymerization protocol.
Visualizing Polymerization and Application Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for RAFT Polymerization of MEMA.
Caption: PMEMA-based Nanoparticle Drug Delivery.
Biomedical Applications and Biocompatibility
Polymers based on hydrophilic methacrylates are of great interest for biomedical applications due to their potential for biocompatibility and their ability to form hydrogels. While much of the research has focused on poly(2-hydroxyethyl methacrylate) (PHEMA), the properties of PMEMA suggest its potential in similar applications.
Drug Delivery
The amphiphilic nature of PMEMA makes it a candidate for the formulation of nanoparticles and micelles for drug delivery. These structures can encapsulate hydrophobic drugs, improving their solubility and circulation time in the body. While specific studies on PMEMA for drug delivery are limited, the extensive research on PHEMA-based systems for the controlled release of various drugs provides a strong foundation for exploring PMEMA in this area[4]. The methoxyethyl side chain may offer different drug loading and release kinetics compared to the hydroxyethyl (B10761427) group of HEMA.
Biocompatibility and Toxicology
The biocompatibility of a polymer is paramount for its use in drug delivery and medical devices. Studies on the structurally similar poly(2-methoxyethyl acrylate) (PMEA) have shown excellent blood compatibility, with low platelet adhesion and minimal protein adsorption[2][5][6][7]. This suggests that PMEMA may also exhibit favorable biocompatible properties.
Regarding the monomer, toxicological studies on this compound indicate low acute oral and dermal toxicity[8]. However, as with other methacrylates, there is a potential for skin sensitization, and it is expected to be hydrolyzed in vivo to methacrylic acid and 2-methoxyethanol, the latter of which is known to have potential reproductive and developmental toxicity[8][9]. Therefore, minimizing residual monomer in the final polymer product is crucial for biomedical applications. In vivo studies on copolymers containing PHEMA have shown them to be largely biocompatible, though some chronic inflammatory responses and calcification have been observed in long-term implants[10][11][12]. Cytotoxicity studies on hydrogels made from similar methacrylates have generally shown them to be non-toxic to various cell lines, provided that the concentration of residual monomers is low[13][14][15][16].
Conclusion
This compound is a versatile monomer that can be polymerized to create materials with significant potential in the biomedical field, particularly in drug delivery. While more research is needed to fully elucidate the properties and applications of PMEMA, the existing data on structurally similar polymers provide a strong rationale for its further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize PMEMA-based materials for their specific applications. The continued exploration of this polymer may lead to the development of novel and effective drug delivery systems and biocompatible materials.
References
- 1. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Long-term in vivo biomechanical properties and biocompatibility of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) nerve conduits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term in vivo studies of poly(2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-Methoxyethyl Methacrylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxyethyl methacrylate (B99206) (2-MEMA). The information is presented to be a valuable resource for professionals in research, development, and quality control. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and workflow visualizations.
Core Physical and Chemical Properties
2-Methoxyethyl methacrylate is a monomer utilized in the synthesis of various polymers. Its physical properties are crucial for understanding its behavior in polymerization reactions, formulation processes, and for ensuring proper handling and storage.
Quantitative Data Summary
The following tables summarize the key physical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Conditions |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | [1][2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |
| Density | 0.993 g/mL | at 25 °C[1][2][5] |
| 0.99 g/cm³ | at 20 °C[4] | |
| Boiling Point | 65 °C | at 12 mmHg[1][2][5] |
| 175 °C | [4] | |
| Refractive Index | 1.431 | at 20 °C, n20/D[1][2][5] |
| Water Solubility | 31.33 g/L | at 20 °C[1][2][4][6] |
| Vapor Pressure | 22.3 Pa | at 20 °C[1][2][4] |
| Flash Point | 150 °F (65.6 °C) | [1][7][2] |
| 66 °C | ||
| LogP | 1.3 | at 23.3 °C[1][2][4] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6976-93-8[1][7][2][3] |
| IUPAC Name | 2-methoxyethyl 2-methylprop-2-enoate[3] |
| SMILES | CC(=C)C(=O)OCCOC[1][3] |
| InChI | InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3[1][3][5] |
| InChIKey | YXYJVFYWCLAXHO-UHFFFAOYSA-N[1][2][3] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for measuring the key physical properties of liquid monomers like this compound.
Determination of Density using a Pycnometer
Objective: To accurately measure the density of liquid this compound.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Syringe or pipette
Methodology:
-
Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and dried completely. Its empty weight (m₀) is recorded.
-
Water Calibration: The pycnometer is filled with deionized water of a known temperature (e.g., 25 °C) and placed in the constant temperature water bath to equilibrate. The water level is adjusted to the mark on the capillary. The exterior is dried, and the pycnometer is weighed (m₁). The density of water (ρ_water) at this temperature is known.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The same procedure of temperature equilibration and weighing is followed to get the weight of the pycnometer with the sample (m₂).
-
Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = ((m₂ - m₀) / (m₁ - m₀)) * ρ_water
Determination of Boiling Point by Distillation
Objective: To determine the boiling point of this compound at a specific pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
-
Vacuum pump and manometer (for reduced pressure distillation)
Methodology:
-
Setup: The distillation apparatus is assembled. The distillation flask is charged with this compound and a few boiling chips. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Heating: The liquid is heated gently. As the liquid boils, the vapor rises and condenses in the condenser, and the distillate is collected in the receiving flask.
-
Temperature Reading: The temperature is recorded when it becomes constant, and there is a steady drip of condensate from the condenser. This constant temperature is the boiling point.
-
Pressure Correction: For boiling points determined at reduced pressure, the reading is noted along with the pressure from the manometer.
Determination of Refractive Index using an Abbe Refractometer
Objective: To measure the refractive index of liquid this compound.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath connected to the refractometer
-
Light source (typically a sodium lamp for nD line)
-
Dropper or pipette
Methodology:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).[8]
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.[8]
-
Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Determination of Viscosity using a Cannon-Fenske Viscometer
Objective: To measure the kinematic viscosity of this compound.
Apparatus:
-
Cannon-Fenske viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette or syringe
Methodology:
-
Viscometer Selection: A viscometer of the appropriate size is chosen so that the efflux time is within the recommended range (typically 200 to 1000 seconds).
-
Sample Loading: The viscometer is filled with the sample liquid up to the indicated mark.
-
Temperature Equilibration: The viscometer is placed vertically in the constant temperature bath for thermal equilibrium.[9]
-
Measurement: The liquid is drawn up by suction above the upper timing mark. The suction is released, and the time taken for the liquid meniscus to pass from the upper to the lower timing mark is measured with a stopwatch.[9]
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t where C is the calibration constant of the viscometer and t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
Visualizations of Relevant Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for copolymerization.
References
- 1. This compound | 6976-93-8 [chemicalbook.com]
- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Ethylene glycol methyl ether methacrylate 99 6976-93-8 [sigmaaldrich.com]
- 6. This compound CAS#: 6976-93-8 [m.chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. ijsr.in [ijsr.in]
- 9. users.metu.edu.tr [users.metu.edu.tr]
2-Methoxyethyl Methacrylate (CAS 6976-93-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methoxyethyl Methacrylate (B99206) (MEMA), a versatile monomer with significant applications in polymer synthesis, particularly for biomaterials and specialized coatings. This document outlines its physicochemical properties, synthesis and polymerization methodologies, key applications, and safety information.
Core Data Summary
A compilation of the essential physicochemical and toxicological data for 2-Methoxyethyl Methacrylate is presented below for easy reference.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6976-93-8 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₃ | [1][4] |
| Molecular Weight | 144.17 g/mol | [1][2][4] |
| Appearance | Colorless transparent liquid | [1][2] |
| Density | 0.9933 g/mL at 20 °C; 0.993 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 175 °C (decomposition); 65 °C at 12 mmHg | [1][2][3][4] |
| Vapor Pressure | 22.3 Pa at 20 °C | [1][3][4] |
| Water Solubility | 31.33 g/L at 20 °C | [1][4] |
| log Kow (Octanol-Water Partition Coefficient) | 1.3 at 23 °C | [1][4] |
| Refractive Index (n20/D) | 1.431 | [2][3][4] |
| Flash Point | 150 °F (65.6 °C) | [2][3][4] |
Toxicological Profile
| Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity (LD50) | >2000 mg/kg bw | Rat | [1] |
| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw (for 2-ethoxyethyl methacrylate) | Rat | [1] |
| Skin Irritation | Expected to be at most slightly irritating | [1] | |
| Eye Irritation | Causes serious eye irritation | [5][6] | |
| Skin Sensitization | May cause an allergic skin reaction | [5] | |
| Systemic Toxicity | Likely driven by the metabolite 2-methoxyethanol, which has known reproductive and developmental toxicity. | [1] |
Synthesis and Polymerization
This compound can be synthesized through standard esterification or transesterification processes. Its polymerization can be achieved via various methods, including free-radical polymerization and controlled radical polymerization techniques, to produce poly(this compound) (PMEA).
Synthesis of this compound
A common method for the synthesis of MEMA is the esterification of methacrylic acid with 2-methoxyethanol. Another approach is the transesterification of methyl methacrylate with 2-methoxyethanol.
Conceptual Synthesis Workflow:
Polymerization of this compound
Poly(this compound) (PMEA) is commonly synthesized via free-radical polymerization. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to achieve polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol: Free-Radical Polymerization of this compound (Representative)
This protocol is based on general procedures for the free-radical polymerization of similar methacrylate monomers.
-
Materials:
-
This compound (MEMA) (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Precipitating solvent (e.g., methanol (B129727), hexane)
-
-
Procedure:
-
The MEMA monomer is purified to remove any inhibitors.
-
A calculated amount of MEMA and AIBN (typically 0.1-1 mol% relative to the monomer) are dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a condenser.
-
The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30-60 minutes.
-
The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.
-
The reaction is terminated by cooling the flask in an ice bath and exposing the mixture to air.
-
The resulting polymer (PMEA) is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.
-
Conceptual Polymerization Workflow:
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. ijfmr.com [ijfmr.com]
- 4. CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate - Google Patents [patents.google.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Predicting the In Vivo Performance of Cardiovascular Biomaterials: Current Approaches In Vitro Evaluation of Blood-Biomaterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxyethyl Methacrylate: Properties, Polymerization, and Biomedical Applications
This technical guide provides a comprehensive overview of 2-methoxyethyl methacrylate (B99206) (MEO2MA), a functional monomer increasingly utilized in the development of advanced biomaterials. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the monomer's properties, polymerization techniques, and its applications in drug delivery and tissue engineering.
Core Properties of 2-Methoxyethyl Methacrylate
This compound is a valuable monomer for creating biocompatible and thermoresponsive polymers. Its physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 144.17 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₁₂O₃ | [1][2][4] |
| Appearance | Liquid | [3] |
| Density | 0.993 g/mL at 25 °C | [2][3] |
| Boiling Point | 65 °C at 12 mmHg | [2][3] |
| Refractive Index | n20/D 1.431 | [2][3] |
| CAS Number | 6976-93-8 | [1][2][3] |
Polymerization of this compound for Biomedical Applications
Polymers of this compound, often denoted as P(MEO2MA), are of significant interest due to their thermoresponsive and biocompatible properties. These polymers can be synthesized using various techniques, with free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common.
Experimental Protocol 1: Synthesis of Thermoresponsive P(MEO2MA-co-OEGMA) Microgels via Free-Radical Polymerization
This protocol describes the synthesis of thermoresponsive microgels composed of this compound (MEO2MA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA), which are suitable for creating hydrogel scaffolds for 3D cell culture.[5][6][7]
Materials:
-
This compound (MEO2MA)
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)
-
Cross-linker (e.g., di(ethylene glycol) dimethacrylate, DEGDMA)
-
Initiator (e.g., ammonium (B1175870) persulfate, APS)
-
Accelerator (e.g., N,N,N′,N′-tetramethylethylenediamine, TEMED)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve MEO2MA and OEGMA monomers in deionized water at the desired molar ratio.
-
Cross-linker Addition: Add the cross-linking agent, DEGDMA, to the monomer solution. The concentration of the cross-linker can be varied to control the physical properties of the resulting hydrogel.[8]
-
Initiator and Accelerator Addition: To initiate the polymerization, add the initiator (APS) and the accelerator (TEMED) to the solution.
-
Polymerization: Allow the reaction to proceed at a controlled temperature. The polymerization will result in the formation of P(MEO2MA-co-OEGMA) microgels.
-
Purification: Purify the microgels by dialysis against deionized water to remove unreacted monomers and other small molecules.
-
Characterization: The resulting microgels can be characterized for their size and thermoresponsive properties (Volume Phase Transition Temperature - VPTT) using techniques like dynamic light scattering (DLS) and UV-vis spectroscopy.[5][6][9]
Experimental Protocol 2: Controlled Synthesis of P(MEO2MA) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery.
Materials:
-
This compound (MEO2MA) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., benzene, dioxane, or a non-polar medium like n-dodecane)
-
Schlenk reaction tube or ampule
Procedure:
-
Reaction Setup: In a Schlenk tube or ampule, combine the MEO2MA monomer, the chosen RAFT agent, and the AIBN initiator in the appropriate solvent. The monomer-to-RAFT agent ratio will determine the target molecular weight of the polymer.
-
Degassing: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[10][11]
-
Polymerization: Seal the reaction vessel under vacuum or an inert atmosphere and place it in a preheated oil bath at a specific temperature (e.g., 60-90 °C) for a predetermined time to achieve the desired monomer conversion.[10][11][12]
-
Termination and Precipitation: After the desired time, stop the reaction by cooling the vessel in an ice bath. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: The molecular weight and dispersity (Đ) of the synthesized polymer can be determined by gel permeation chromatography (GPC).
Applications in Drug Delivery and Regenerative Medicine
The unique properties of P(MEO2MA) and related polymers make them highly suitable for various biomedical applications.
Thermoresponsive Hydrogels for Drug Delivery
Polymers containing MEO2MA often exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in an aqueous solution as the temperature is increased.[13] This property is highly advantageous for creating "smart" hydrogels for controlled drug delivery. Below the LCST, a drug can be loaded into the polymer matrix. When the temperature is raised above the LCST (e.g., to body temperature), the hydrogel can shrink, releasing the encapsulated drug in a controlled manner.[14]
Biocompatible Materials for Medical Devices and Cell Culture
Polymers derived from similar monomers, such as poly(2-methoxyethyl acrylate) (PMEA), have demonstrated excellent blood compatibility.[1][3][4] This is attributed to the specific hydration state of water at the polymer surface, which minimizes protein adsorption and platelet adhesion.[1][4] This property is crucial for the development of blood-contacting medical devices.
Furthermore, hydrogels made from copolymers of MEO2MA and OEGMA have been successfully used as scaffolds for three-dimensional (3D) cell culture.[5][6][7][15] These scaffolds are highly biocompatible, support cell growth and proliferation, and can allow for the formation of multicellular spheroids, making them valuable tools for tissue engineering and cancer research.[5][6][15]
References
- 1. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 11. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 12. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermoresponsive Polymers for Biomedical Applications | MDPI [mdpi.com]
- 14. The Swelling and Transition Behavior of Thermo-Responsive Poly(2-(2-Methoxyethoxy) Ethoxyethyl Methacrylate-co-Poly(Ethylene Glycol) Methyl Ether Methacrylate) Thin Films | Scientific.Net [scientific.net]
- 15. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxyethyl Methacrylate via Ester Exchange
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl methacrylate (B99206) (2-MEMA) through the ester exchange reaction, also known as transesterification. This process, which involves the reaction of an alkyl methacrylate (typically methyl methacrylate) with 2-methoxyethanol (B45455) in the presence of a catalyst, is an important method for producing this functional monomer. 2-MEMA is a valuable component in the development of advanced polymers used in drug delivery systems, biomedical devices, and specialty coatings, owing to its hydrophilic and biocompatible properties. This document details the underlying chemical principles, various catalytic systems, experimental protocols, and methods for purification and characterization, presenting quantitative data in structured tables and process flows as diagrams.
Introduction
2-Methoxyethyl methacrylate is a key monomer in the synthesis of a variety of polymers with tailored properties. Its ether and ester functionalities impart a unique combination of hydrophilicity, flexibility, and reactivity. In the biomedical and pharmaceutical fields, polymers derived from 2-MEMA are explored for applications such as hydrogels for contact lenses, matrices for controlled drug release, and biocompatible coatings for medical implants.
The synthesis of 2-MEMA is commonly achieved through the transesterification of a readily available alkyl methacrylate, such as methyl methacrylate (MMA), with 2-methoxyethanol. This method is often favored due to its efficiency and the avoidance of handling corrosive methacrylic acid. The reaction is an equilibrium process, and various strategies are employed to drive it towards the desired product, primarily through the removal of the lower-boiling alcohol byproduct.
The Transesterification Reaction
The core of the synthesis is the reversible reaction where the methyl group of methyl methacrylate is exchanged with the 2-methoxyethyl group from 2-methoxyethanol. The overall reaction is depicted below:
Reaction Scheme:
Caption: General reaction scheme for the transesterification of methyl methacrylate with 2-methoxyethanol.
The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. A crucial aspect of this synthesis is the simultaneous removal of the methanol byproduct, which shifts the equilibrium towards the formation of this compound. This is often achieved through distillation, as methanol forms a low-boiling azeotrope with methyl methacrylate. To prevent the polymerization of the methacrylate monomers at high temperatures, a polymerization inhibitor is invariably added to the reaction mixture.
Catalytic Systems
A variety of catalysts can be employed to facilitate the transesterification reaction. The choice of catalyst influences the reaction rate, temperature, and selectivity. Common catalysts include organometallic compounds and inorganic bases.
| Catalyst Type | Specific Examples | Typical Concentration | Advantages | Disadvantages |
| Organotin Compounds | Dibutyltin (B87310) oxide (DBTO), Dibutyltin dilaurate (DBTDL) | 0.1 - 2.0 wt% | High activity at moderate temperatures. | Tin residue can be toxic, requiring thorough purification. |
| Organotitanium Compounds | Tetra-n-butyl titanate, Titanium isopropoxide | 0.1 - 2.0 wt% | High efficiency and good selectivity.[1] | Can be sensitive to moisture. |
| Alkali Metal Salts & Hydroxides | Lithium hydroxide, Potassium carbonate, Sodium methoxide | 0.01 - 2.0 wt% | Cost-effective and readily available.[2] | Can sometimes lead to side reactions if not carefully controlled. |
| Composite Catalysts | Organic tin and organic titanium mixtures | 0.5 - 3.0 wt% of total reactants | Potentially synergistic effects, leading to higher efficiency and shorter reaction times. | More complex system to optimize. |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound via transesterification, based on common practices found in patent literature.[3]
Materials and Equipment
-
Reactants: Methyl methacrylate (MMA), 2-methoxyethanol.
-
Catalyst: e.g., Dibutyltin oxide (DBTO).
-
Polymerization Inhibitor: e.g., Hydroquinone (B1673460) (HQ) or Phenothiazine.
-
Equipment: A multi-necked round-bottom flask, a distillation column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle with a temperature controller, a magnetic stirrer, and a vacuum source.
General Synthesis Workflow
Caption: A typical experimental workflow for the synthesis and purification of 2-MEMA.
Step-by-Step Procedure
-
Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer, distillation column, and condenser, charge methyl methacrylate and 2-methoxyethanol. A typical molar ratio of MMA to 2-methoxyethanol is between 1.5:1 and 3:1 to use MMA as a solvent and to help in the azeotropic removal of methanol.
-
Adding Inhibitor: Add a polymerization inhibitor, such as hydroquinone (e.g., 200-500 ppm), to the mixture.
-
Adding Catalyst: Add the chosen catalyst, for instance, dibutyltin oxide (e.g., 0.5 - 1.5 wt% of the limiting reactant).
-
Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 90 °C and 120 °C. The methanol produced during the reaction will form an azeotrope with methyl methacrylate and distill over. The overhead temperature should be monitored; it will initially be close to the boiling point of the azeotrope (around 64 °C) and will rise as the reaction proceeds and methanol is removed.
-
Monitoring Progress: The reaction can be monitored by measuring the amount of distillate collected or by taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC) to determine the conversion of 2-methoxyethanol.
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by GC or when no more methanol is distilling), cool the reaction mixture.
-
The crude product may be washed with a dilute alkaline solution and then with water to remove the inhibitor and any acidic impurities.
-
The catalyst (if heterogeneous) can be removed by filtration. For soluble catalysts, specific work-up procedures may be required.
-
The excess methyl methacrylate is removed by distillation at atmospheric pressure.
-
The final product, this compound, is purified by vacuum distillation to separate it from unreacted 2-methoxyethanol and any high-boiling impurities.
-
Purification and Characterization
Proper purification and characterization are essential to ensure the final product is of high purity, which is critical for its applications, especially in the biomedical field.
Purification
Vacuum distillation is the most common method for purifying this compound. The boiling point of 2-MEMA is approximately 65 °C at 12 mmHg.[4] Care must be taken to avoid polymerization during distillation by ensuring a polymerization inhibitor is present in the distillation flask.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expected chemical shifts (δ, ppm) are approximately: 6.1 and 5.5 (vinylic protons), 4.2 (-O-CH₂-), 3.6 (-CH₂-O-), 3.4 (-O-CH₃), and 1.9 (-C-CH₃).
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands include: ~1720 cm⁻¹ (C=O, ester carbonyl stretch), ~1640 cm⁻¹ (C=C, vinyl stretch), and ~1160 cm⁻¹ (C-O, ester stretch).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to determine the purity of the product, while MS provides the molecular weight and fragmentation pattern, confirming the identity of the compound. The molecular weight of 2-MEMA is 144.17 g/mol .[5]
-
Safety Considerations
-
Methacrylate monomers can be irritants to the skin, eyes, and respiratory system. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Polymerization inhibitors are often toxic and should be handled with care.
-
Care should be taken during vacuum distillation to avoid implosion of the glassware.
Conclusion
The synthesis of this compound via transesterification is a robust and adaptable method. The success of the synthesis relies on the appropriate choice of catalyst, effective removal of the methanol byproduct to drive the equilibrium, and careful control of the reaction temperature to prevent unwanted polymerization. With proper purification and characterization, high-purity 2-MEMA can be obtained for use in a wide range of advanced applications in research, drug development, and materials science.
References
- 1. EP4540218A1 - Method for (trans)esterification of (meth)acrylate compounds using strong basic catalysts - Google Patents [patents.google.com]
- 2. 2-Ethoxyethyl Methacrylate(2370-63-0) 1H NMR [m.chemicalbook.com]
- 3. CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate - Google Patents [patents.google.com]
- 4. CN1023799C - Purification and preparation processes for methyl methacrylate - Google Patents [patents.google.com]
- 5. This compound | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape of 2-Methoxyethyl Methacrylate: An In-depth NMR Analysis
For researchers, scientists, and professionals engaged in drug development and material science, a comprehensive understanding of the molecular structure and purity of monomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating the precise structure of organic molecules like 2-Methoxyethyl methacrylate (B99206) (MEMA). This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of MEMA, outlines a standard experimental protocol for its analysis, and presents the relationships within its molecular structure through clear visualizations.
2-Methoxyethyl methacrylate (C₇H₁₂O₃) is a monomer utilized in the synthesis of various polymers with applications in biomedical and industrial fields. Its chemical structure, featuring both methacrylate and ether functionalities, gives rise to a characteristic NMR fingerprint. This guide will delve into the interpretation of this fingerprint, offering a foundational understanding for quality control and research applications.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of each nucleus. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| =CH₂ (a) | ~6.1 | Singlet (broad) | 1H | N/A |
| =CH₂ (b) | ~5.5 | Singlet (broad) | 1H | N/A |
| -O-CH₂- (c) | ~4.2 | Triplet | 2H | ~5 Hz |
| -CH₂-O- (d) | ~3.6 | Triplet | 2H | ~5 Hz |
| -O-CH₃ (e) | ~3.4 | Singlet | 3H | N/A |
| C-CH₃ (f) | ~1.9 | Singlet | 3H | N/A |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon (Label) | Chemical Shift (δ, ppm) |
| C=O (g) | ~167 |
| C =CH₂ (h) | ~136 |
| C=C H₂ (i) | ~126 |
| -O-C H₂- (j) | ~70 |
| -C H₂-O- (k) | ~64 |
| -O-C H₃ (l) | ~59 |
| C-C H₃ (m) | ~18 |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with protons and carbons labeled for clear correlation with the NMR data presented above.
Experimental Protocol for NMR Analysis
A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is recommended.
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient for most organic molecules.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 200-220 ppm.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Experimental Workflow
The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.
This in-depth guide provides the foundational knowledge for the NMR analysis of this compound. By following the outlined protocols and understanding the spectral data, researchers can confidently characterize this important monomer, ensuring its suitability for their specific applications in drug development and materials science.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxyethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Methoxyethyl methacrylate (B99206). It includes a summary of expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecule's structure with corresponding proton assignments. This document is intended to serve as a valuable resource for researchers and professionals in drug development and material science who utilize NMR spectroscopy for the characterization of monomers and polymers.
Introduction to the ¹H NMR Spectroscopy of Acrylates
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of methacrylates, ¹H NMR is instrumental in confirming the identity and purity of the monomer. The spectrum provides detailed information about the chemical environment of each proton, allowing for the unambiguous assignment of signals to the corresponding hydrogen atoms in the molecule. Key features of the spectrum, such as chemical shift (δ), signal multiplicity, integration, and coupling constants (J), are fundamental to this structural analysis.
Predicted ¹H NMR Spectral Data for 2-Methoxyethyl Methacrylate
While a definitive, publicly available dataset with all spectral parameters for this compound is not readily accessible, the following table presents an estimated ¹H NMR data based on the analysis of its chemical structure and comparison with analogous compounds such as 2-hydroxyethyl methacrylate (HEMA) and other methacrylate esters. The spectrum is predicted for a sample dissolved in deuterated chloroform (B151607) (CDCl₃).
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| =CH₂ (cis to C=O) | ~ 6.1 | Singlet (or narrow multiplet) | 1H | N/A |
| =CH₂ (trans to C=O) | ~ 5.5 | Singlet (or narrow multiplet) | 1H | N/A |
| -O-CH₂- | ~ 4.3 | Triplet | 2H | ~ 5 |
| -CH₂-O- | ~ 3.7 | Triplet | 2H | ~ 5 |
| -O-CH₃ | ~ 3.4 | Singlet | 3H | N/A |
| -C-CH₃ | ~ 1.9 | Singlet (or narrow multiplet) | 3H | N/A |
Structural Assignment of ¹H NMR Signals
The chemical structure of this compound with the predicted proton assignments is illustrated below. The diagram visually correlates each proton group with its expected signal in the ¹H NMR spectrum.
Caption: Chemical structure of this compound with ¹H NMR assignments.
Experimental Protocol for ¹H NMR Analysis
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
4.1. Materials and Equipment
-
This compound (stabilized)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
Tetramethylsilane (TMS) or residual solvent signal for internal reference
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7-1.0 mL of CDCl₃ to the vial.
-
If not using the residual solvent peak as a reference, add a small drop of TMS.
-
Securely cap the vial and gently vortex the mixture until the sample is fully dissolved.
-
Carefully transfer the solution into a clean 5 mm NMR tube.
4.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16-64) should be performed to achieve an adequate signal-to-noise ratio.[1]
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
4.4. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the area under each signal to determine the relative number of protons.
-
Analyze the multiplicity and measure the coupling constants for all relevant signals.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using ¹H NMR spectroscopy.
Caption: Logical workflow for the ¹H NMR characterization of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. While a definitive, published spectrum with fully assigned peaks and coupling constants was not available, a detailed prediction of the spectral data has been presented based on the known chemical structure and data from analogous compounds. The provided experimental protocol and logical workflow offer a solid foundation for researchers to acquire and analyze the ¹H NMR spectrum of this important methacrylate monomer. Accurate spectral characterization is a critical step in ensuring the quality and reliability of this monomer for its various applications in polymer synthesis and materials science.
References
13C NMR of poly(2-Methoxyethyl methacrylate)
An In-depth Technical Guide to the ¹³C NMR of Poly(2-Methoxyethyl Methacrylate)
Introduction
Poly(this compound), commonly abbreviated as P(MEMA), is a polymer valued for its hydrophilic properties and biocompatibility, making it a subject of interest in biomaterials and drug delivery systems. Characterizing the molecular structure of P(MEMA) is crucial for understanding its properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, is a powerful analytical technique for this purpose. It provides detailed information about the polymer's carbon backbone and side chains, enabling confirmation of its chemical structure and elucidation of its microstructure, specifically its tacticity (the stereochemical arrangement of adjacent monomer units).
This guide provides a detailed overview of the ¹³C NMR analysis of P(MEMA), intended for researchers, scientists, and professionals in polymer chemistry and drug development.
Chemical Structure and Carbon Environments
The first step in interpreting a ¹³C NMR spectrum is to identify the unique carbon atoms in the polymer's repeating unit. The structure of P(MEMA) contains seven distinct carbon environments, as illustrated in the diagram below. The assignment of these carbons is fundamental to the spectral analysis.
Caption: Labeled chemical structure of the P(MEMA) repeating unit.
Experimental Protocol for ¹³C NMR Analysis
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance of the ¹³C isotope (1.1%) necessitates signal averaging over many scans.[1]
1. Sample Preparation:
-
Polymer Sample: Weigh approximately 100 mg of the dry P(MEMA) polymer.[2]
-
Solvent: Select a suitable deuterated solvent that fully dissolves the polymer. Chloroform-d (CDCl₃) is commonly used for poly(methacrylates).[3]
-
Dissolution: Dissolve the polymer in approximately 0.7-1.0 mL of the deuterated solvent directly in a 5 mm NMR tube. Ensure the solution is homogeneous; gentle vortexing or warming may be required.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument (which corresponds to a ¹³C frequency of approximately 101 MHz).[4]
-
Experiment Type: A standard one-dimensional ¹³C experiment with proton decoupling is typically used. Proton decoupling removes ¹³C-¹H coupling, resulting in a spectrum where each unique carbon appears as a single sharp peak.[1]
-
Acquisition Parameters:
-
Pulse Angle: 30-45° flip angle to allow for a shorter relaxation delay.
-
Spectral Width: A range of 0 to 200 ppm is sufficient to cover all expected carbon resonances.[5]
-
Number of Scans (NS): A large number of scans is required due to the low sensitivity of ¹³C NMR. Typically, 1024 to 4096 scans are accumulated.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is a common starting point.[6] This allows for adequate relaxation of the carbon nuclei, although it may not be sufficient for complete quantitative analysis of quaternary carbons.
-
Temperature: The experiment is typically run at room temperature (e.g., 25 °C).
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.
-
Referencing: The chemical shift axis is calibrated. When using CDCl₃, the solvent peak at 77.16 ppm is used as the reference.[4]
The logical flow of this experimental process is visualized below.
Caption: Experimental workflow for ¹³C NMR analysis of P(MEMA).
¹³C NMR Data and Spectral Interpretation
The chemical shifts in ¹³C NMR are sensitive to the local electronic environment of each carbon atom. The expected chemical shifts for P(MEMA) are summarized in the table below. These values are based on data from analogous poly(methacrylate) structures, such as poly(methyl methacrylate) (PMMA), and related monomers.[7][8]
| Carbon Label | Carbon Type | Expected Chemical Shift (ppm) | Notes |
| C1 | Carbonyl (C=O) | 176 - 178 | Sensitive to tacticity; may show splitting. |
| C2 | Quaternary (Backbone) | 44 - 46 | Sensitive to tacticity; often shows distinct peaks for rr, mr, and mm triads. |
| C3 | α-Methyl (-CH₃) | 16 - 20 | Sensitive to tacticity; can show splitting based on pentad sequences. |
| C4 | Methylene (B1212753) (Backbone, -CH₂-) | 53 - 55 | Broad peak due to overlapping signals from different tactic sequences. |
| C5 | Methylene (-O-CH₂-) | 64 - 66 | |
| C6 | Methylene (-CH₂-O-) | 70 - 72 | |
| C7 | Methoxy (B1213986) (-O-CH₃) | 58 - 60 |
Interpretation and Tacticity Effects
-
Side Chain Resonances (C5, C6, C7): The carbons in the 2-methoxyethyl side chain (C5, C6, C7) typically appear as sharp, well-defined singlets with high intensity. Their chemical shifts are the most straightforward to assign, with the methoxy carbon (C7) appearing around 59 ppm, and the two methylene carbons (C5 and C6) appearing further downfield due to the deshielding effect of the adjacent oxygen atoms.
-
Backbone Resonances (C2, C3, C4): The signals corresponding to the polymer backbone carbons are more complex and provide a wealth of microstructural information.
-
Quaternary Carbon (C2): This carbon is highly sensitive to the stereochemistry of the adjacent monomer units. In an atactic polymer, this signal often splits into three main regions corresponding to syndiotactic (rr), heterotactic (mr), and isotactic (mm) triads.[2]
-
Backbone Methylene (C4): The resonance for the main-chain methylene group appears as a broad envelope due to the significant overlap of signals from different tactic sequences (tetrads).
-
α-Methyl Carbon (C3): The methyl group attached to the backbone is also sensitive to tacticity, often showing splitting that corresponds to pentad sequences.[3]
-
-
Carbonyl Carbon (C1): The carbonyl carbon resonance appears at the far downfield end of the spectrum (176-178 ppm). Like the quaternary carbon, this signal can also exhibit splitting due to tacticity, although the resolution may be less pronounced.[7]
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural analysis of poly(this compound). It not only confirms the primary chemical structure by identifying the unique carbon environments but also offers deep insight into the polymer's microstructure. By carefully analyzing the chemical shifts and splitting patterns of the backbone quaternary, α-methyl, and carbonyl carbons, researchers can determine the polymer's tacticity, which is critical for correlating its molecular architecture with its macroscopic physical and chemical properties. The experimental protocol and spectral data provided in this guide serve as a comprehensive resource for the characterization of P(MEMA) and related polymers.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxyethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy data for 2-Methoxyethyl methacrylate (B99206) (2-MEMA). It includes a detailed analysis of the characteristic absorption bands, experimental protocols for data acquisition, and a visual representation of the correlation between the molecule's functional groups and their spectral signatures. This information is crucial for material identification, purity assessment, and studying polymerization kinetics in various research and development applications, including drug delivery systems and biomaterial synthesis.
Data Presentation: Infrared Absorption Bands
The infrared spectrum of 2-Methoxyethyl methacrylate exhibits a series of absorption bands that are characteristic of its molecular structure. The key to interpreting the spectrum lies in assigning these bands to specific vibrational modes of the molecule's functional groups. The quantitative data, including the wavenumber, intensity, and corresponding vibrational assignment, are summarized in the table below. This data has been compiled from various spectral databases and literature sources.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~2950 | Medium-Strong | C-H asymmetric stretching | Alkyl (CH₃, CH₂) |
| ~2880 | Medium | C-H symmetric stretching | Alkyl (CH₃, CH₂) |
| ~1720 | Strong | C=O stretching | α,β-unsaturated Ester |
| ~1638 | Medium | C=C stretching | Alkene (methacrylate) |
| ~1450 | Medium | C-H bending | Alkyl (CH₂, CH₃) |
| ~1320 & 1300 | Medium | C-O stretching | Ester |
| ~1160 | Strong | C-O-C asymmetric stretching | Ether |
| ~1050 | Medium | C-O-C symmetric stretching | Ether |
| ~815 | Medium | =C-H bending (out-of-plane) | Alkene (methacrylate) |
Experimental Protocols
The provided infrared spectroscopy data is typically obtained using Attenuated Total Reflectance (ATR) or Neat sample techniques with a Fourier-transform infrared (FTIR) spectrometer.
1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Principle: This technique allows for the direct analysis of liquid or solid samples with minimal to no sample preparation. An infrared beam is passed through an ATR crystal with a high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. The sample absorbs energy at specific wavelengths, and the attenuated beam is then directed to the detector.
-
Methodology:
-
A small drop of this compound is placed directly onto the surface of the ATR crystal.
-
The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
-
The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
-
The resulting spectrum is then processed, which may include baseline correction and peak picking.
-
2. Neat Transmission Spectroscopy:
-
Principle: In this method, a thin film of the neat (undiluted) liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The infrared beam passes directly through the sample.
-
Methodology:
-
A drop of this compound is placed on one salt plate.
-
A second salt plate is carefully placed on top to create a thin capillary film of the liquid.
-
The "sandwich" is mounted in a sample holder in the spectrometer's beam path.
-
A background spectrum is typically run with the empty salt plates. The sample spectrum is then recorded and ratioed against the background.
-
Visualization of Structure-Spectrum Correlations
The following diagram illustrates the logical relationship between the key functional groups present in the this compound molecule and their characteristic absorption bands in the infrared spectrum.
In-Depth Technical Guide: FTIR Analysis of Methoxyethyl Methacrylate (MEMA) Polymerization
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the real-time analysis of methoxyethyl methacrylate (B99206) (MEMA) polymerization. It covers the fundamental principles, detailed experimental protocols, quantitative data analysis, and visualization of the polymerization process.
Introduction
Methoxyethyl methacrylate (MEMA) is a functional monomer used in the synthesis of a variety of polymers for biomedical applications, including drug delivery systems, hydrogels, and dental materials. The precise control and monitoring of its polymerization are critical to achieving the desired polymer properties, such as molecular weight, polydispersity, and functionality. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that allows for real-time, non-invasive monitoring of the polymerization process by tracking the conversion of monomer to polymer. This guide details the application of FTIR for the kinetic analysis of MEMA polymerization.
Core Principles of FTIR in Polymerization Analysis
The free-radical polymerization of MEMA involves the conversion of the monomer's carbon-carbon double bond (C=C) into a single bond (C-C) within the growing polymer backbone. FTIR spectroscopy enables the monitoring of this process by measuring the change in absorbance of specific vibrational bands associated with the monomer and the resulting polymer.
The primary spectral change observed during the polymerization of methacrylates is the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration of the monomer, typically located around 1635-1638 cm⁻¹. By monitoring the disappearance of this peak over time, the rate of monomer consumption and the degree of conversion can be accurately determined. An internal standard, a peak that does not change during the reaction (e.g., the C=O stretching vibration of the ester group at approximately 1720 cm⁻¹), is often used to normalize the data and account for any variations in sample thickness or instrument signal.
Experimental Protocols
This section outlines a detailed methodology for the in-situ FTIR analysis of MEMA polymerization.
Materials and Equipment
-
Monomer: Methoxyethyl methacrylate (MEMA), inhibitor-free
-
Initiator: Azo-bis-isobutyronitrile (AIBN) or other suitable free-radical initiator
-
Solvent (optional): Anhydrous solvent compatible with the polymerization reaction (e.g., toluene, 1,4-dioxane)
-
FTIR Spectrometer: Equipped with a fast-scanning detector, such as a mercury cadmium telluride (MCT) or deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
ATR Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal is highly recommended for in-situ analysis of liquid samples.
-
Heated Sample Stage: To control the polymerization temperature.
-
Nitrogen Source: For purging the sample compartment to minimize atmospheric interference (CO₂ and H₂O).
Sample Preparation
-
Inhibitor Removal: If the MEMA monomer contains an inhibitor, it should be removed prior to polymerization by passing it through a column of basic alumina (B75360) or by another appropriate method.
-
Reaction Mixture Preparation: In a vial, prepare the reaction mixture by dissolving the desired amount of initiator (e.g., 0.1-1.0 mol% with respect to the monomer) in the MEMA monomer. If a solvent is used, the initiator is first dissolved in the solvent, followed by the addition of the monomer.
-
Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
In-Situ FTIR Monitoring
-
Instrument Setup:
-
Install the ATR accessory in the FTIR spectrometer.
-
Set the desired polymerization temperature on the heated sample stage.
-
Purge the spectrometer's sample compartment with dry nitrogen.
-
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal at the reaction temperature.
-
Initiating the Experiment:
-
Place a small drop of the prepared and degassed reaction mixture onto the ATR crystal, ensuring complete coverage.
-
Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds or 1 minute).
-
Typical data collection parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans per spectrum.
-
-
Data Acquisition: Continue collecting spectra for the desired reaction time or until the monomer C=C peak no longer shows a significant decrease in absorbance, indicating the completion of the reaction.
Data Analysis and Monomer Conversion Calculation
-
Peak Identification:
-
Identify the characteristic C=C stretching vibration of the MEMA monomer (approx. 1638 cm⁻¹).
-
Identify a suitable internal reference peak that remains constant throughout the polymerization, such as the C=O stretching vibration of the ester group (approx. 1720 cm⁻¹).
-
-
Peak Area Integration: For each acquired spectrum, integrate the area of the C=C peak and the internal reference peak.
-
Normalization: Normalize the area of the C=C peak at each time point (AC=C,t) by dividing it by the area of the internal reference peak at the same time point (Aref,t).
-
Conversion Calculation: The percentage of monomer conversion at a given time t, %Conversion(t), can be calculated using the following formula:
%Conversion(t) = [1 - ( (AC=C,t / Aref,t) / (AC=C,0 / Aref,0) )] * 100
Where:
-
AC=C,t is the area of the C=C peak at time t.
-
Aref,t is the area of the reference peak at time t.
-
AC=C,0 is the initial area of the C=C peak at time t=0.
-
Aref,0 is the initial area of the reference peak at time t=0.
-
Quantitative Data Presentation
The following table presents illustrative data for the free-radical polymerization of MEMA at 70°C, monitored by in-situ FTIR.
| Time (minutes) | Normalized Absorbance of C=C Peak (at ~1638 cm⁻¹) | Monomer Conversion (%) |
| 0 | 1.00 | 0.0 |
| 10 | 0.85 | 15.0 |
| 20 | 0.68 | 32.0 |
| 30 | 0.52 | 48.0 |
| 40 | 0.38 | 62.0 |
| 50 | 0.27 | 73.0 |
| 60 | 0.18 | 82.0 |
| 90 | 0.09 | 91.0 |
| 120 | 0.05 | 95.0 |
Note: The data presented in this table is representative of a typical MEMA polymerization and serves for illustrative purposes.
Visualization of Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the chemical processes involved.
Caption: Experimental workflow for FTIR analysis of MEMA polymerization.
Caption: Free-radical polymerization mechanism of MEMA.
In-Depth Technical Guide to the Thermal Properties of Poly(2-Methoxyethyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal properties of poly(2-methoxyethyl methacrylate) (PMEMA), a polymer of significant interest in biomedical and pharmaceutical applications due to its unique characteristics. This document details its glass transition temperature, thermal decomposition behavior, and other key thermal parameters, supported by detailed experimental protocols and visual representations of analytical workflows.
Core Thermal Properties
Poly(this compound) exhibits distinct thermal behaviors that are crucial for its processing and application. The key thermal properties are summarized below, providing a baseline for material characterization and performance prediction.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter for amorphous polymers like PMEMA, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The reported bulk glass transition temperature for poly(this compound) is 14 °C [1]. This relatively low Tg indicates that at room temperature and physiological temperatures, PMEMA will be in a soft and flexible state, a desirable property for many biomedical applications.
Thermal Decomposition
The thermal stability of PMEMA is a key consideration for its processing and long-term use. Thermal decomposition of PMEMA at temperatures up to 500°C proceeds through two primary reaction pathways: depolymerization, which yields the monomer as the sole product, and esterolysis (ester decomposition), which results in the formation of a small number of volatile products[2][3]. These volatile byproducts can include carbon monoxide, carbon dioxide, methane, ethylene, isobutene, methyl vinyl ether, methanol, and formaldehyde[2][3].
Table 1: Summary of Key Thermal Properties of Poly(this compound)
| Thermal Property | Value/Description | Notes |
| Glass Transition Temperature (Tg) | 14 °C[1] | This value represents the bulk property of the polymer. |
| Thermal Decomposition | Occurs up to 500°C via depolymerization and esterolysis[2][3]. | Specific onset and peak decomposition temperatures from TGA are not available in the cited literature. |
| Heat Capacity (Cp) | Data not available in the reviewed literature. | For context, the specific heat of the related polymer, PMMA, at room temperature is approximately 1.48 J/(g·K). |
| Thermal Conductivity (k) | Data not available in the reviewed literature. | For context, the thermal conductivity of the related polymer, PMMA, is in the range of 0.19 W/(m·K). |
Experimental Protocols
Accurate determination of the thermal properties of PMEMA relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of PMEMA by measuring the change in heat flow as a function of temperature.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.
Materials:
-
Poly(this compound) sample (typically 5-10 mg)
-
Aluminum DSC pans and lids
-
High-purity inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the PMEMA sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and to contain the sample.
-
Instrument Setup:
-
Place the prepared sample pan in the sample holder of the DSC cell.
-
Place an empty, sealed aluminum pan in the reference holder.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected Tg (e.g., 80 °C) at a constant heating rate (typically 10 °C/min or 20 °C/min). This scan is performed to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the upper temperature limit down to the starting sub-ambient temperature at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again through the transition region at the same constant heating rate as the first scan. The glass transition is determined from this second heating curve to ensure that the measurement is independent of the material's prior thermal history.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition will appear as a step-like change in the baseline of the DSC thermogram.
-
The Tg is typically determined as the midpoint of this transition, calculated as the inflection point of the step change.
-
Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of PMEMA by measuring the change in mass as a function of temperature.
Instrumentation: A thermogravimetric analyzer (TGA).
Materials:
-
Poly(this compound) sample (typically 5-15 mg)
-
TGA sample pans (e.g., platinum or alumina)
-
High-purity inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-15 mg of the PMEMA sample into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to ensure a non-oxidative atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining as a function of temperature to obtain the TGA curve.
-
The onset of decomposition is determined as the temperature at which significant mass loss begins.
-
The temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%) can be determined to quantify thermal stability.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (peak decomposition temperature).
-
References
A Technical Guide to the Glass Transition Temperature of Poly(2-methoxyethyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(2-methoxyethyl acrylate) (PMEA), a critical physical property influencing its application in various fields, including drug delivery and biomaterials. This document outlines the reported Tg value, details the primary experimental protocol for its determination, and presents a visual representation of the experimental workflow.
Glass Transition Temperature of PMEA
The glass transition temperature is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state.[1] This transition is a key characteristic of amorphous and semi-crystalline polymers and is crucial for determining the material's mechanical properties and performance at different temperatures.
Quantitative Data
The glass transition temperature of a polymer can be influenced by factors such as molecular weight, polydispersity, and the experimental method used for its determination.[2] The table below summarizes the reported glass transition temperature for poly(2-methoxyethyl acrylate).
| Polymer | Glass Transition Temperature (Tg) |
| Poly(2-methoxyethyl acrylate) (PMEA) | -50 °C |
Note: This value is a literature-based figure and may vary depending on the specific characteristics of the polymer sample and the analytical conditions.[2][3]
Experimental Determination of Glass Transition Temperature
Differential Scanning Calorimetry (DSC) is the most common and widely accepted technique for measuring the glass transition temperature of polymers.[4] DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.[1]
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol provides a generalized procedure for determining the Tg of PMEA using a heat-flux DSC instrument.[5]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the PMEA sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to ensure a stable atmosphere during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2. Instrument Setup and Calibration:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Perform temperature and heat flow calibrations using certified standards (e.g., indium) to ensure the accuracy of the measurement.
3. Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -100 °C).
-
Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature well above the glass transition (e.g., 50 °C).[6] This first heating scan is used to erase the thermal history of the sample.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (-100 °C).
-
Initiate a second heating scan at the same heating rate (10 °C/min) up to the final temperature (50 °C). The glass transition temperature is determined from this second heating scan to ensure a more reproducible result.
4. Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
-
The Tg is typically determined as the midpoint of the transition, calculated as the inflection point of the step change.[1] Specialized software is used to accurately determine the onset, midpoint (Tg), and endpoint of the glass transition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the glass transition temperature of PMEA using Differential Scanning Calorimetry.
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 3. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.cn]
- 4. intertek.com [intertek.com]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. scribd.com [scribd.com]
In-Depth Technical Guide to the Thermal Decomposition of Poly(2-Methoxyethyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-methoxyethyl methacrylate) (PMEA) is a biocompatible polymer with significant potential in the development of drug delivery systems, medical devices, and other biomedical applications. Its unique properties, including its thermo-responsiveness and protein resistance, are of great interest. However, understanding the thermal stability and decomposition behavior of PMEA is critical for ensuring its safe and effective use, particularly in applications involving heat, such as sterilization, processing, or in heated drug delivery devices. This technical guide provides a comprehensive overview of the thermal decomposition of PMEA, detailing the degradation mechanisms, products, and the experimental methodologies used for its characterization.
Core Concepts of PMEA Thermal Decomposition
The thermal degradation of poly(alkyl methacrylates), including PMEA, is primarily governed by the stability of the polymer backbone and the chemistry of the ester side chains. When subjected to elevated temperatures, PMEA undergoes decomposition through two main competing pathways:
-
Depolymerization: This is the primary degradation route for most polymethacrylates. The process is essentially the reverse of polymerization, where the polymer chain "unzips" to yield the constituent monomer, 2-methoxyethyl methacrylate (B99206). This reaction is favored at lower decomposition temperatures.
-
Ester Decomposition: This secondary pathway involves the fragmentation of the methoxyethyl ester side chain. This process becomes more significant at higher temperatures and can lead to the formation of a variety of smaller volatile molecules.
Experimental Protocols for Analyzing PMEA Thermal Decomposition
A variety of analytical techniques are employed to investigate the thermal decomposition of PMEA. Each method provides unique insights into the degradation process.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to determine the thermal stability of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere.
Typical Experimental Protocol:
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q500, Shimadzu TGA-50).
-
Sample Preparation: A small amount of PMEA (typically 5-10 mg) is placed in a sample pan (e.g., platinum, alumina).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting data is a plot of mass versus temperature (TGA curve). The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile products generated during the thermal decomposition of a polymer.
Typical Experimental Protocol:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC/MS system).
-
Sample Preparation: A very small amount of PMEA (typically 50-200 µg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-700 °C) in the pyrolysis chamber under an inert atmosphere (helium). This rapid heating causes the polymer to decompose into smaller, volatile fragments.
-
Gas Chromatography (GC): The volatile fragments are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.
-
Column: A capillary column suitable for separating a wide range of volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Temperature Program: A temperature gradient is used to elute the separated compounds from the column (e.g., start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).
-
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of each compound by comparison to a spectral library.
Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS
Evolved Gas Analysis couples a TGA with a spectroscopic technique like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the gaseous products as they are evolved during the heating process.
Typical Experimental Protocol:
-
Instrument: A TGA instrument connected via a heated transfer line to an FTIR spectrometer or a mass spectrometer.
-
TGA Conditions: The TGA experiment is run using a protocol similar to the one described in section 3.1.
-
Gas Transfer: The gases evolved from the sample in the TGA furnace are continuously transferred to the FTIR gas cell or the MS ion source through the heated transfer line to prevent condensation.
-
Analysis:
-
FTIR: Infrared spectra of the evolved gases are collected at different temperatures, allowing for the identification of functional groups and specific gaseous molecules (e.g., CO, CO₂, methanol).
-
MS: Mass spectra of the evolved gases are continuously recorded, providing information on the molecular weight and fragmentation patterns of the decomposition products.
-
Quantitative Data on PMEA Thermal Decomposition
Detailed quantitative data on the thermal decomposition of pure PMEA is limited in publicly available literature. However, based on studies of related poly(alkyl methacrylates), a general trend can be described.
| Parameter | Typical Value/Observation | Analysis Technique |
| Onset Temperature of Decomposition (Tonset) | ~250 - 300 °C | TGA |
| Temperature of Maximum Decomposition Rate (Tmax) | ~350 - 400 °C | TGA/DTG |
| Major Decomposition Product | This compound (monomer) | Py-GC/MS |
| Minor Decomposition Products | Carbon monoxide, Carbon dioxide, Methane, Ethylene, Isobutene, Methyl vinyl ether, Methanol, Formaldehyde | Py-GC/MS, TGA-MS |
| Residue at 600 °C (inert atmosphere) | Typically low (<5%) | TGA |
Note: These values are approximate and can be influenced by factors such as the polymer's molecular weight, purity, and the specific experimental conditions (e.g., heating rate).
Decomposition Pathways and Mechanisms
The thermal decomposition of PMEA can be visualized as a series of chemical reactions.
Experimental Workflow
The general workflow for investigating the thermal decomposition of PMEA is outlined below.
Proposed Decomposition Pathways
The following diagram illustrates the proposed major and minor thermal decomposition pathways for PMEA.
Solubility of 2-Methoxyethyl methacrylate in organic solvents
An In-depth Technical Guide on the Solubility of 2-Methoxyethyl Methacrylate (B99206) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methoxyethyl methacrylate (2-MEMA), a monomer increasingly utilized in the synthesis of polymers for biomedical and pharmaceutical applications. Understanding its solubility profile is critical for its effective use in drug delivery systems, biocompatible coatings, and other advanced materials. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Properties of this compound
This compound is a colorless liquid with the chemical formula C₇H₁₂O₃. Its molecular structure, featuring both an ester and an ether group, dictates its solubility characteristics.
Quantitative Solubility Data
Quantitative solubility data for 2-MEMA in organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported, although with some variation across different sources.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 20 | 17.05 | [1] |
| Water | 20 | 31.33 | [2][3] |
Note: The discrepancy in reported water solubility may be due to different experimental conditions or impurities.
Qualitative Solubility in Organic Solvents
Based on the principle of "like dissolves like" and the known solubility of structurally similar methacrylates, such as 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA), the expected solubility of 2-MEMA in various organic solvents can be inferred. 2-MEMA contains both a polar ether group and a moderately polar ester group, suggesting it will be miscible with a range of polar organic solvents.
Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility/Miscibility | Rationale/Supporting Evidence |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Structurally similar HEMA is soluble in ethanol. The polarity of 2-MEMA is comparable to these short-chain alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | HEMA is soluble in acetone. The ketone group's polarity is compatible with the ester and ether functionalities of 2-MEMA. |
| Esters | Ethyl Acetate | Miscible | As an ester itself, 2-MEMA is expected to be miscible with other simple esters due to similar intermolecular forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The presence of the ether linkage in 2-MEMA promotes miscibility with other ethers. |
| Aromatic Hydrocarbons | Toluene (B28343) | Likely Soluble/Miscible | While toluene is nonpolar, the ester portion of 2-MEMA may allow for some solubility. For instance, 2-HEMA has been shown to have some solubility in toluene.[4] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Immiscible/Poorly Soluble | These are nonpolar solvents, and significant miscibility with the more polar 2-MEMA is not expected. HEMA is known to be insoluble in hexane. |
| Amides | Dimethylformamide (DMF) | Miscible | DMF is a polar aprotic solvent and is a good solvent for many polymers and monomers, including methacrylates. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |
Experimental Protocol for Determining Solubility/Miscibility
The following is a general experimental protocol for determining the miscibility of a liquid, such as 2-MEMA, in an organic solvent. This method is based on visual observation, a common and straightforward technique.
Objective: To determine if this compound is miscible with a given organic solvent at room temperature.
Materials:
-
This compound (≥98% purity)
-
Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)
-
Graduated cylinders or volumetric pipettes
-
Test tubes with stoppers or screw caps
-
Vortex mixer or shaker
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Solvent Addition: To a clean, dry test tube, add a specific volume (e.g., 5 mL) of the organic solvent to be tested.
-
Solute Addition: To the same test tube, add an equal volume (5 mL) of this compound.
-
Mixing: Securely cap the test tube and shake it vigorously for 10-20 seconds. A vortex mixer can be used for more thorough mixing.
-
Observation: Allow the mixture to stand for a few minutes and observe the contents.
-
Miscible: If the mixture forms a single, clear, homogeneous phase with no visible separation or cloudiness, the two liquids are considered miscible.[5]
-
Immiscible: If two distinct layers form, the liquids are immiscible.
-
Partially Miscible: If the mixture appears cloudy or turbid, it may indicate partial miscibility. Further investigation at different ratios may be necessary.
-
-
Recording Results: Record the observations for each solvent tested.
-
Temperature Control (Optional): For more detailed studies, this procedure can be repeated at different temperatures by placing the test tubes in a temperature-controlled water bath.
For a more quantitative determination of solubility, the shake-flask method can be employed, followed by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the solute in the solvent at saturation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility or miscibility of this compound in an organic solvent.
Caption: Workflow for determining the miscibility of 2-MEMA in an organic solvent.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. This compound | 6976-93-8 [chemicalbook.com]
- 3. This compound CAS#: 6976-93-8 [m.chemicalbook.com]
- 4. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
- 5. Miscibility - Wikipedia [en.wikipedia.org]
The Biocompatibility of Poly(2-methoxyethyl acrylate) (PMEA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(2-methoxyethyl acrylate) (PMEA) is a synthetic polymer that has garnered significant attention in the biomedical field due to its exceptional biocompatibility. Characterized by low protein adsorption, suppressed platelet adhesion, and minimal inflammatory response, PMEA stands out as a promising material for a wide array of medical devices and drug delivery systems. This technical guide provides an in-depth analysis of the core biocompatibility aspects of PMEA, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of PMEA's performance and the methodologies to evaluate it.
Core Biocompatibility Properties of PMEA
The biocompatibility of a material is determined by its interaction with the biological environment. For blood-contacting and implantable devices, key determinants of biocompatibility include protein adsorption, cellular adhesion, inflammatory response, and blood compatibility.
Protein Adsorption
Upon implantation or contact with bodily fluids, the initial event is the adsorption of proteins onto the material surface. This adsorbed protein layer mediates subsequent cellular interactions. PMEA exhibits remarkably low protein adsorption, a characteristic attributed to the unique water structure at its surface. This "intermediate water" layer is believed to prevent the denaturation of proteins that do adsorb, thereby maintaining their native conformation and reducing the triggers for adverse biological responses.[1]
Compared to other polymers like poly(2-hydroxyethyl methacrylate) (PHEMA), PMEA demonstrates superior resistance to protein fouling. While both materials may show low total protein adsorption, PMEA is particularly effective at minimizing the conformational changes in adsorbed proteins, a critical factor in its enhanced biocompatibility.[1]
Table 1: Quantitative Comparison of Fibrinogen Adsorption on Polymer Surfaces
| Polymer | Fibrinogen Adsorption (ng/cm²) | Reference |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | ~50 | [2] |
| PMEA-coated Surfaces | Significantly lower than uncoated surfaces | [2] |
Cell Adhesion
Cell adhesion to a biomaterial is largely influenced by the adsorbed protein layer. PMEA's ability to suppress protein adsorption and denaturation leads to reduced cell adhesion, particularly of platelets. However, it has been observed that certain cell types can adhere to PMEA through both integrin-dependent and integrin-independent mechanisms.[1][3] This suggests a complex interaction where the material surface itself can play a role in cellular attachment, a feature that could be leveraged in tissue engineering applications.
Inflammatory Response
The foreign body response to an implanted material is a critical aspect of biocompatibility. PMEA has been shown to elicit a minimal inflammatory response. In vitro studies with PMEA-coated circuits have demonstrated lower expression of genes encoding for proinflammatory cytokines such as TNF-alpha, interleukin-1beta, interleukin-6, and interleukin-8 in monocytes compared to uncoated surfaces.
Table 2: In Vitro Inflammatory Response to PMEA-Coated Surfaces
| Parameter | PMEA-Coated | Uncoated Control | Reference |
| Proinflammatory Cytokine Gene Expression | Lowest among tested groups | Significantly higher |
Blood Compatibility
PMEA exhibits excellent hemocompatibility, characterized by reduced platelet adhesion and activation, and a lower propensity for thrombus formation. This is a direct consequence of its low protein adsorption and ability to maintain the native conformation of adsorbed proteins like fibrinogen.
Table 3: Hemocompatibility of PMEA-Coated Medical Devices
| Parameter | PMEA-Coated | Uncoated Control | Reference |
| Platelet Loss (cells/mm³) | 36,000 | 116,000 | [2] |
| Fibrinogen Loss (g/L) | 0.25 | 1.34 | [2] |
| Desorbed Protein (mg/dL) | 1.46 | 5.70 | [2] |
| β-thromboglobulin Release | Significantly lower | Higher |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the biocompatibility of PMEA.
Protein Adsorption Assay
Objective: To quantify the amount of protein adsorbed onto a polymer surface.
Methodology:
-
Substrate Preparation: PMEA and control polymer films are prepared on suitable substrates (e.g., glass coverslips, silicon wafers).
-
Protein Solution: A solution of the protein of interest (e.g., fibrinogen, albumin) is prepared in a relevant buffer (e.g., Phosphate Buffered Saline, PBS) at a physiological concentration. Often, a radiolabeled version of the protein (e.g., ¹²⁵I-fibrinogen) is used for ease of quantification.[2]
-
Adsorption: The polymer-coated substrates are incubated with the protein solution for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow for protein adsorption to reach a steady state.
-
Rinsing: After incubation, the substrates are thoroughly rinsed with buffer to remove any non-adsorbed protein.
-
Quantification: The amount of adsorbed protein is quantified. For radiolabeled proteins, this is done using a gamma counter. Alternatively, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Ellipsometry can be used.
-
Data Expression: The amount of adsorbed protein is typically expressed as mass per unit area (e.g., ng/cm²).
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxicity of a material by measuring the metabolic activity of cells cultured in its presence.
Methodology:
-
Material Extraction: The PMEA material is incubated in a cell culture medium for a defined period (e.g., 24 hours) to create an extract, as per ISO 10993-5 standards.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and cultured until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a specified time (e.g., 24, 48, 72 hours). Control wells with fresh medium and a cytotoxic control (e.g., dilute phenol (B47542) solution) are included.
-
MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[4]
-
Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Calculation: Cell viability is calculated as a percentage relative to the control cells cultured in fresh medium.
Platelet Adhesion and Activation Assay
Objective: To evaluate the thrombogenicity of a material by quantifying platelet adhesion and activation.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy donors into an anticoagulant (e.g., citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Incubation: The PMEA-coated and control surfaces are incubated with PRP for a defined period (e.g., 1 hour) at 37°C.
-
Rinsing: The surfaces are gently rinsed with PBS to remove non-adherent platelets.
-
Fixation and Staining: Adherent platelets are fixed (e.g., with glutaraldehyde) and can be stained (e.g., with a fluorescent dye like Calcein AM) for visualization.
-
Quantification of Adhesion: The number of adherent platelets is counted per unit area using microscopy (e.g., scanning electron microscopy or fluorescence microscopy).
-
Quantification of Activation: Platelet activation can be assessed by:
-
Morphology: Observing the spreading and pseudopod formation of adherent platelets via SEM.
-
Biochemical Markers: Measuring the release of activation markers such as β-thromboglobulin or platelet factor 4 (PF4) from the PRP supernatant using an ELISA.
-
In Vivo Implantation Study
Objective: To assess the tissue response to a material after implantation in an animal model.
Methodology:
-
Material Preparation and Sterilization: PMEA implants of a defined size and shape are prepared and sterilized.
-
Animal Model: A suitable animal model (e.g., rats, rabbits) is chosen.
-
Implantation: The implants are surgically placed in a specific tissue site (e.g., subcutaneous, intramuscular). A sham surgery site (no implant) and a control material implant are included.[5]
-
Post-operative Care and Observation: The animals are monitored for a predetermined period (e.g., 1, 4, 12 weeks).
-
Tissue Harvesting and Histology: At the end of the study period, the implants and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E).
-
Histopathological Evaluation: A pathologist examines the tissue sections to assess the inflammatory and wound healing response, including the presence of inflammatory cells (neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.
Signaling Pathways and Experimental Workflows
The interaction of cells with a biomaterial surface triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for designing materials that elicit a desired biological response.
Cell Adhesion Signaling on PMEA
Cell adhesion to the extracellular matrix (ECM) is primarily mediated by integrins, which are transmembrane receptors that connect the ECM to the cell's cytoskeleton. On PMEA, where protein adsorption is suppressed, cells can adhere through both integrin-dependent (via the few adsorbed proteins) and integrin-independent mechanisms. The integrin-mediated signaling cascade is a key regulator of cell behavior.
Caption: Integrin-mediated signaling pathway for cell adhesion on a PMEA surface.
Experimental Workflow for Biocompatibility Assessment
A systematic approach is essential for the comprehensive evaluation of a biomaterial's biocompatibility. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for assessing the biocompatibility of PMEA.
Conclusion
Poly(2-methoxyethyl acrylate) exhibits a superior biocompatibility profile, making it a highly attractive candidate for a wide range of biomedical applications. Its ability to minimize protein adsorption and denaturation, reduce platelet adhesion and activation, and elicit a minimal inflammatory response are key attributes that contribute to its excellent performance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and developers to further explore and harness the potential of this promising biomaterial. A thorough understanding of its interactions with biological systems, from the molecular to the tissue level, will continue to drive innovation in the design of safer and more effective medical devices and therapeutic platforms.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Methoxyethyl Methacrylate (MEMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxyethyl Methacrylate (B99206) (MEMA) monomer. Understanding the factors that influence the stability of MEMA is critical for ensuring its quality and performance in research, development, and manufacturing applications, particularly in the synthesis of polymers for biomaterials, coatings, and drug delivery systems.
Core Concepts of MEMA Stability
2-Methoxyethyl methacrylate (MEMA) is an ester of methacrylic acid and, like other acrylic monomers, is susceptible to spontaneous polymerization. This process is typically initiated by the formation of free radicals, which can be generated by exposure to heat, light, or contaminants. Uncontrolled polymerization is an exothermic reaction that can lead to a rapid increase in temperature and pressure, posing significant safety risks and rendering the monomer unusable.
To ensure its stability during transport and storage, MEMA is commercially supplied with an inhibitor. The most common inhibitor used is the monomethyl ether of hydroquinone (B1673460) (MEHQ). For the inhibitor to function effectively, the presence of dissolved oxygen is essential.
Factors Influencing MEMA Stability
Several factors can impact the stability of MEMA monomer:
-
Temperature: Elevated temperatures increase the rate of free radical formation, thereby accelerating polymerization. It is crucial to store MEMA at recommended cool temperatures to minimize this risk.
-
Light: Exposure to ultraviolet (UV) light can provide the energy to initiate polymerization. Therefore, MEMA should be stored in opaque or amber containers to protect it from light.
-
Oxygen: Dissolved oxygen is required for phenolic inhibitors like MEHQ to effectively scavenge free radicals. Storing MEMA under an inert atmosphere will render the inhibitor ineffective and can lead to polymerization. A headspace containing air should always be maintained in the storage container.
-
Contamination: Contaminants such as peroxides, azo compounds, heavy metal ions, tertiary amines, and sulfur compounds can act as initiators for polymerization.[1] It is vital to prevent any cross-contamination during handling and storage.
Recommended Storage Conditions
To maintain the quality and prevent premature polymerization of MEMA, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, shady, and well-ventilated area. Do not exceed 30°C (86°F).[1][2] Some sources recommend storage at 2-8°C for enhanced stability. | To minimize the rate of spontaneous polymerization. |
| Light Exposure | Store in opaque or amber containers, protected from direct sunlight.[1] | To prevent photo-initiation of polymerization. |
| Atmosphere | Maintain an air headspace in the container. Never store under an inert atmosphere. | Oxygen is necessary for the MEHQ inhibitor to function effectively. |
| Inhibitor Level | Typically supplied with 50 ± 5 ppm MEHQ.[2] Monitor inhibitor levels if stored for extended periods. | To prevent the onset of polymerization. |
| Contaminants | Avoid contact with peroxides, azo compounds, heavy metal ions, strong acids, and bases. | These substances can initiate polymerization. |
| Shelf Life | Typically 6 months from the date of delivery when stored under recommended conditions.[2] | To ensure the monomer meets quality specifications. |
Experimental Protocols for Stability Assessment
Assessing the stability of MEMA involves monitoring its purity and the formation of polymers or other degradation products over time, often under accelerated conditions.
Accelerated Stability Testing Protocol
This protocol is designed to predict the long-term stability of MEMA by subjecting it to stress conditions.
Objective: To evaluate the stability of MEMA monomer under elevated temperature and light exposure.
Materials:
-
MEMA monomer (with known initial purity and inhibitor concentration)
-
Clear and amber glass vials with airtight seals
-
Oven or temperature-controlled chamber
-
UV light chamber
-
Gas Chromatography with Flame Ionization Detection (GC-FID) system
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical standards for MEMA and potential degradation products (e.g., methacrylic acid)
Procedure:
-
Sample Preparation: Aliquot MEMA monomer into both clear and amber vials, ensuring a headspace of approximately 10-20% of the vial volume.
-
Stress Conditions:
-
Thermal Stress: Place a set of amber vials in an oven at a constant elevated temperature (e.g., 40°C, 50°C).
-
Photostability: Place a set of clear vials in a UV light chamber at a controlled temperature. Wrap a control set of clear vials in aluminum foil to serve as dark controls.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Purity Assay (GC-FID): Determine the purity of the MEMA monomer at each time point.
-
Degradation Product Analysis (HPLC): Quantify the formation of potential degradation products, such as methacrylic acid.
-
Polymer Detection: Visually inspect for any increase in viscosity or the presence of solid polymer. A simple precipitation test can be performed by adding a small amount of the monomer to a solvent in which the polymer is insoluble (e.g., methanol).
-
Analytical Method: Gas Chromatography (GC-FID) for Purity Assay
Purpose: To quantify the purity of MEMA monomer.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent)
GC Conditions (Example):
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Prepare a stock solution of MEMA in a suitable solvent (e.g., acetone).
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the test samples of MEMA within the calibration range.
-
Inject the standards and samples into the GC system.
-
Calculate the purity of MEMA by comparing the peak area of the sample to the calibration curve.
Signaling Pathways and Degradation Mechanisms
Free-Radical Polymerization of MEMA
The primary pathway for MEMA instability is free-radical polymerization. This chain reaction consists of three main stages: initiation, propagation, and termination.
Caption: Free-radical polymerization of MEMA monomer.
Hydrolysis of MEMA
MEMA can undergo hydrolysis, particularly in the presence of acids or bases, which cleaves the ester bond to form methacrylic acid and 2-methoxyethanol. This is a common degradation pathway for methacrylate esters.
References
Methodological & Application
Application Note: RAFT Polymerization of 2-Methoxyethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[1] This control is crucial in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. 2-Methoxyethyl methacrylate (B99206) (MEMA) is a hydrophilic monomer of significant interest in these fields due to the biocompatibility and thermoresponsive properties of its corresponding polymer, poly(2-methoxyethyl methacrylate) (P(MEMA)). This application note provides a detailed protocol for the RAFT polymerization of MEMA, enabling researchers to synthesize P(MEMA) with high precision and reproducibility.
Principle of RAFT Polymerization
RAFT polymerization is a type of living radical polymerization that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The RAFT agent reversibly transfers a propagating radical from one polymer chain to another, allowing for the controlled growth of all polymer chains. This results in polymers with a low polydispersity index (PDI), typically below 1.3, and molecular weights that can be predicted based on the monomer-to-CTA ratio. The general mechanism involves a series of addition-fragmentation equilibria, which maintain a low concentration of active radicals at any given time, thus minimizing termination reactions.
Experimental Protocol
This protocol details the RAFT solution polymerization of this compound (MEMA) using 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent and azobisisobutyronitrile (AIBN) as the initiator.
Materials
-
Monomer: this compound (MEMA, ≥99%, inhibitor removed)
-
RAFT Agent: 2-Cyanoprop-2-yl dithiobenzoate (CPDB)
-
Initiator: Azobisisobutyronitrile (AIBN, 98%)
-
Solvent: Anhydrous 1,4-dioxane (B91453) (or other suitable solvent like toluene (B28343) or DMF)
-
Nitrogen or Argon Gas: High purity, for creating an inert atmosphere
-
Inhibitor Removal Column: For removing the inhibitor from the monomer
-
Schlenk Flask or Reaction Tube with Septum
-
Magnetic Stirrer and Stir Bar
-
Oil Bath or Heating Mantle with Temperature Controller
-
Vacuum Line and Schlenk Line
-
Precipitation Solvent: Cold methanol (B129727) or hexane
-
Drying Oven: Vacuum oven
Procedure
-
Monomer Purification: Pass the MEMA monomer through a column filled with basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone (B1673460) monomethyl ether).
-
Reaction Setup:
-
In a clean, dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add the RAFT agent (CPDB) and the initiator (AIBN).
-
Add the purified MEMA monomer and the anhydrous solvent to the flask. The exact amounts will depend on the target molecular weight and degree of polymerization (see Table 1 for an example).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
To remove dissolved oxygen, which can terminate the polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.[1]
-
Freeze: Place the flask in a liquid nitrogen bath until the mixture is completely frozen.
-
Pump: Apply a vacuum to the flask for 10-15 minutes.
-
Thaw: Remove the flask from the liquid nitrogen and allow it to thaw at room temperature. Backfill the flask with an inert gas (nitrogen or argon).
-
Repeat this cycle two more times. After the final cycle, leave the flask under a positive pressure of inert gas.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).[2]
-
Begin stirring the reaction mixture.
-
The polymerization time will vary depending on the target conversion and reaction conditions. It is recommended to take aliquots at different time points to monitor the monomer conversion and polymer molecular weight progression.
-
-
Termination and Purification:
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., methanol or hexane) while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the cold non-solvent to remove any unreacted monomer, initiator, and RAFT agent.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation
The following table provides representative data for the RAFT polymerization of MEMA under different conditions. The target molecular weight is controlled by the ratio of monomer to RAFT agent.
| Entry | [MEMA]:[CPDB]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol , GPC) | PDI (M_w/M_n) |
| 1 | 50:1:0.2 | 70 | 6 | 85 | 6,800 | 1.15 |
| 2 | 100:1:0.2 | 70 | 12 | 92 | 12,500 | 1.18 |
| 3 | 200:1:0.2 | 70 | 24 | 95 | 25,100 | 1.22 |
| 4 | 100:1:0.1 | 60 | 18 | 88 | 11,800 | 1.12 |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and analytical techniques used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the RAFT polymerization of this compound.
References
Application Notes and Protocols for ATRP Synthesis of Poly(2-Methoxyethyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(2-methoxyethyl methacrylate) (pMEMA) via Atom Transfer Radical Polymerization (ATRP). This controlled radical polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are critical attributes for applications in drug delivery, biomaterials, and other advanced materials.
Introduction to ATRP of Poly(this compound)
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for polymer synthesis, offering excellent control over polymer architecture. For poly(methacrylates), ATRP allows for the predictable synthesis of polymers with desired molecular weights and low polydispersity indices (PDI).[1][2] The polymerization of 2-methoxyethyl methacrylate (B99206) (MEMA) using ATRP is analogous to that of other common methacrylates like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA).[3][4] The selection of initiator, catalyst, ligand, and solvent is crucial for achieving a well-controlled polymerization.
Key Components and Considerations
Successful ATRP of MEMA requires careful selection and purification of the following components:
-
Monomer: this compound (MEMA) should be passed through a column of basic alumina (B75360) to remove the inhibitor before use.
-
Initiator: Alkyl halides are typically used as initiators. Ethyl 2-bromoisobutyrate (EBiB) is a common and effective initiator for methacrylate polymerizations.[3] The initiator concentration determines the final molecular weight of the polymer.
-
Catalyst: A transition metal complex, typically a copper(I) halide, is used as the catalyst. Copper(I) bromide (CuBr) is frequently employed.[1]
-
Ligand: The ligand complexes with the copper catalyst to solubilize it and tune its reactivity. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a highly effective ligand for the ATRP of methacrylates.[1]
-
Solvent: The choice of solvent can significantly impact the polymerization kinetics and solubility of the catalyst complex.[5] Toluene (B28343), anisole, and N,N-dimethylformamide (DMF) are suitable solvents for the ATRP of methacrylates.[6][7]
Experimental Protocols
The following protocols are representative examples for the synthesis of pMEMA via ATRP. Researchers should optimize these conditions based on their specific molecular weight targets and available resources.
General Protocol for ATRP of MEMA
This protocol is adapted from established procedures for the ATRP of similar methacrylate monomers.
Materials:
-
This compound (MEMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask
-
Magnetic stir bar
-
Syringes
-
Nitrogen or Argon source with a manifold
Procedure:
-
Preparation: Add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar to a dry Schlenk flask. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen/argon.
-
Reagent Addition: Under a positive pressure of nitrogen/argon, add anhydrous toluene (e.g., 10 mL) and the deoxygenated MEMA monomer (e.g., 10.0 mL, 69.4 mmol) to the Schlenk flask via syringe.
-
Ligand Addition: Add the PMDETA ligand (e.g., 0.104 mL, 0.5 mmol) to the reaction mixture via syringe. Stir the mixture until the copper complex forms, indicated by a color change.
-
Initiation: Inject the initiator, EBiB (e.g., 0.073 mL, 0.5 mmol), into the reaction mixture to start the polymerization.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: At timed intervals, samples can be withdrawn using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the copper catalyst and quench the polymerization.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol. The purified polymer should be dried under vacuum.
Data Presentation
The following table summarizes representative quantitative data from ATRP of methacrylates, which can be used as a reference for the expected outcomes of pMEMA synthesis.
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| MMA | EBiB | CuBr/PMDETA | Toluene | 90 | 5 | 89.3 | 8,760 | 1.15 |
| HEMA | EBiB | CuCl/bpy | MEK/1-propanol | 50 | - | - | - | 1.15 - 1.25 |
| MMA | p-TsCl | CuBr/N-pentyl-2-pyridylmethanimine | Diphenyl ether | 90 | - | >90 | - | <1.15 |
| MMA | EBiB | CuBr₂/TPMA/Ascorbic Acid | - | - | - | 46 | 593,000 | 1.96 |
| 3-arm PMMA | TBIB | CuBr₂/PMDETA/Sn(EH)₂ | - | - | - | - | 570,000 | 1.36 |
Data adapted from analogous methacrylate polymerizations. Actual results for pMEMA may vary.
Visualizations
General Mechanism of Atom Transfer Radical Polymerization (ATRP)
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP Synthesis of pMEMA
Caption: Experimental workflow for the ATRP synthesis of pMEMA.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. ijpras.com [ijpras.com]
- 7. 14.139.213.3:8080 [14.139.213.3:8080]
Application Notes and Protocols for Free Radical Polymerization of 2-Methoxyethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-methoxyethyl methacrylate) (PMEMA) is a versatile polymer with significant potential in biomedical and pharmaceutical applications. Its unique properties, including biocompatibility, hydrophilicity, and thermoresponsiveness, make it an attractive material for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. This document provides detailed protocols for the synthesis of PMEMA via conventional free radical polymerization, a robust and widely used method for polymer synthesis. Additionally, it offers insights into controlled radical polymerization techniques, such as RAFT and ATRP, which allow for greater control over the polymer architecture.
The methoxyethyl side chain in PMEMA imparts a balance of hydrophilic and hydrophobic characteristics, leading to a lower critical solution temperature (LCST) behavior in aqueous solutions. This thermoresponsive property is of particular interest in drug delivery, as it can be exploited to trigger drug release in response to physiological temperature changes.
Applications in Drug Development
The unique characteristics of PMEMA make it a valuable polymer for various drug development applications:
-
Drug Delivery Vehicles: PMEMA can be formulated into nanoparticles, micelles, and hydrogels to encapsulate and deliver therapeutic agents. The thermoresponsive nature of PMEMA allows for the development of "smart" drug delivery systems that release their payload at specific sites in the body where the temperature is elevated, such as tumor tissues.
-
Biocompatible Coatings: Medical devices and implants can be coated with PMEMA to improve their biocompatibility and reduce protein fouling, thereby minimizing adverse immune responses.
-
Tissue Engineering: PMEMA-based hydrogels can serve as scaffolds for tissue regeneration due to their biocompatibility and ability to support cell growth.
Experimental Protocols
This section details the protocols for the synthesis of poly(this compound) (PMEMA) via conventional free radical polymerization in both bulk and solution phases.
Materials
-
Monomer: 2-Methoxyethyl methacrylate (B99206) (MEMA), inhibitor removed prior to use.
-
Initiators:
-
Azobisisobutyronitrile (AIBN)
-
Benzoyl peroxide (BPO)
-
-
Solvent (for solution polymerization): Toluene, Anisole, or Dimethylformamide (DMF)
-
Precipitation Solvent: Cold methanol (B129727) or hexane
-
Equipment: Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon inlet, vacuum oven.
Protocol 1: Bulk Free Radical Polymerization of MEMA
Bulk polymerization is a straightforward method that yields a high purity polymer. However, the viscosity of the reaction mixture can increase significantly, leading to challenges in heat dissipation and stirring.
Procedure:
-
Place a magnetic stir bar in a Schlenk flask and seal it with a rubber septum.
-
Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Under a positive flow of inert gas, add the desired amount of this compound (MEMA) to the flask.
-
Add the initiator, benzoyl peroxide (BPO), to the monomer. A typical concentration is 0.1-0.5 mol% relative to the monomer.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Stir the reaction mixture for the specified time (e.g., 4-24 hours). The viscosity will increase as the polymerization progresses.
-
To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Dissolve the resulting viscous polymer in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Free Radical Polymerization of MEMA
Solution polymerization offers better control over the reaction temperature and viscosity compared to bulk polymerization.
Procedure:
-
Add a magnetic stir bar to a Schlenk flask and seal it.
-
Purge the flask with an inert gas for 15-20 minutes.
-
Under a positive flow of inert gas, add the desired amount of solvent (e.g., toluene) to the flask.
-
Add the this compound (MEMA) monomer to the solvent. A typical monomer concentration is 20-50% (v/v).
-
Add the initiator, azobisisobutyronitrile (AIBN), to the solution. A typical concentration is 0.1-0.5 mol% relative to the monomer.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Stir the reaction mixture for the specified time (e.g., 4-24 hours).
-
Terminate the polymerization by cooling the flask and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The following tables summarize typical quantitative data obtained from the free radical polymerization of this compound under different conditions.
Table 1: Bulk Polymerization of MEMA with Benzoyl Peroxide (BPO) at 70°C for 12 hours
| [MEMA]:[BPO] Molar Ratio | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 500:1 | ~90 | ~50,000 | ~2.1 |
| 1000:1 | ~85 | ~80,000 | ~2.3 |
| 2000:1 | ~80 | ~120,000 | ~2.5 |
Table 2: Solution Polymerization of MEMA in Toluene (50% v/v) with Azobisisobutyronitrile (AIBN) at 70°C for 12 hours
| [MEMA]:[AIBN] Molar Ratio | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 200:1 | ~95 | ~25,000 | ~1.8 |
| 500:1 | ~92 | ~55,000 | ~1.9 |
| 1000:1 | ~88 | ~90,000 | ~2.0 |
Note: The data presented in these tables are representative and can vary based on the specific reaction conditions, purity of reagents, and analytical techniques used.
Visualizations
Free Radical Polymerization Mechanism
Caption: Mechanism of Free Radical Polymerization.
Experimental Workflow for Solution Polymerization
Caption: Workflow for Solution Polymerization of MEMA.
Application Notes and Protocols for the Copolymerization of 2-Methoxyethyl Methacrylate with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of copolymers of 2-Methoxyethyl methacrylate (B99206) (MEMA) and styrene (B11656). The protocols detailed below are intended for a scientific audience and are particularly relevant for applications in biomaterials and drug delivery systems. The unique properties of MEMA, including its hydrophilic side chain, can be leveraged to modify the characteristics of polystyrene, a widely used polymer in biomedical applications.
Introduction
The copolymerization of 2-Methoxyethyl methacrylate (MEMA) with styrene offers a versatile platform for creating functional polymers with tunable properties. The incorporation of MEMA into a polystyrene backbone can enhance hydrophilicity, improve drug solubility and loading, and modify the thermal and mechanical properties of the resulting copolymer. These characteristics are highly desirable in the development of materials for controlled drug release, tissue engineering scaffolds, and biocompatible coatings. This document outlines protocols for the synthesis of poly(MEMA-co-styrene) via Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for precise control over molecular weight and architecture.
Applications in Drug Development and Biomaterials
Copolymers of styrene and methacrylates have been explored for various biomedical applications. For instance, styrenic block copolymers are utilized in drug delivery matrices and for implantable medical devices.[1][2] The incorporation of hydrophilic monomers like MEMA can further enhance the potential of these materials. Poly(2-hydroxyethyl methacrylate) (pHEMA), a structurally related polymer, is known for its excellent biocompatibility and is used in applications such as bone tissue regeneration, wound healing, and ocular drug delivery.[3] Copolymers containing MEMA can be designed to be stimuli-responsive, for example, to pH, which is a valuable attribute for targeted drug delivery systems in cancerous environments.[3]
Experimental Protocols
Protocol 1: Synthesis of Polystyrene-b-Poly(this compound) by Atom Transfer Radical Polymerization (ATRP)
This protocol is adapted from a method for the synthesis of block copolymers of polystyrene and poly(2-(methoxyethoxy)ethyl methacrylate), a monomer structurally similar to MEMA.[4]
Materials:
-
Styrene (inhibitor removed)
-
This compound (MEMA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Purification of Monomers: Pass styrene and MEMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a nitrogen-filled glovebox, add CuBr to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anisole to the flask. The solution should be degassed by three freeze-pump-thaw cycles.[4]
-
Add the desired amount of styrene monomer to the flask.
-
Add the initiator, ethyl α-bromoisobutyrate (EBiB).
-
Add the ligand, PMDETA, to the reaction mixture.
-
Polymerization of Styrene Block: Place the Schlenk flask in a thermostatted oil bath at the desired temperature (e.g., 110 °C) and stir.[5] Monitor the reaction progress by taking samples at timed intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.
-
Chain Extension with MEMA: Once the desired molecular weight for the polystyrene block is achieved, cool the reaction mixture.
-
Under a nitrogen atmosphere, add the MEMA monomer to the reaction flask.
-
Re-heat the reaction mixture to the desired temperature to initiate the polymerization of the MEMA block.
-
Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with THF and precipitate the copolymer by adding the solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Protocol 2: Characterization of Poly(MEMA-co-styrene)
1. Molecular Weight and Polydispersity Index (PDI) Determination:
-
Technique: Gel Permeation Chromatography (GPC)
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Solvent (Mobile Phase): Tetrahydrofuran (THF)
-
Calibration: Use polystyrene standards to create a calibration curve for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
2. Copolymer Composition Determination:
-
Technique: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Procedure: Dissolve a small amount of the dried copolymer in the deuterated solvent. The copolymer composition can be determined by comparing the integrated intensities of the characteristic proton signals of the styrene and MEMA units.[6]
3. Thermal Properties Analysis:
-
Technique: Differential Scanning Calorimetry (DSC)
-
Procedure: Heat a small sample of the copolymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg). The Tg provides information about the miscibility of the polymer blocks.
Data Presentation
Table 1: Exemplary Reaction Conditions for ATRP of Styrene and Methacrylates
| Parameter | Condition | Reference |
| Monomer | Styrene, Methyl Methacrylate | [5] |
| Initiator | Ethyl α-bromoisobutyrate (EBiB), 1-Phenylethyl bromide | [4][5] |
| Catalyst | Copper(I) bromide (CuBr), Iron(II) bromide (FeBr₂) | [4][5] |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 4,4′-Bis(5-nonyl)-2,2′-bipyridine (dNbipy) | [4][5] |
| Solvent | Anisole, Toluene | [4][7] |
| Temperature | 90 - 110 °C | [5][7] |
| Monomer:Initiator Ratio | Typically 100:1 to 200:1 | [1] |
| Catalyst:Ligand Ratio | Typically 1:1 to 1:2 | [4] |
Table 2: Characterization Data for Polystyrene-b-Poly(2-(methoxyethoxy)ethyl methacrylate) Synthesized by ATRP
| Sample | Mn ( g/mol ) | Mw/Mn (PDI) | Molar Mass of PS block ( g/mol ) | Molar Mass of PDMEEMA block ( g/mol ) | Reference |
| PS-b-PDMEEMA | 12,000 | 1.4 | 5,000 | 7,000 | [4] |
| PS-b-PDMEEMA | 21,000 | 1.5 | 10,000 | 11,000 | [4] |
| PS-b-PDMEEMA | 29,000 | 1.6 | 15,000 | 14,000 | [4] |
Note: Data is for a similar system and serves as an illustrative example.
Visualizations
Caption: Experimental workflow for the synthesis of poly(MEMA-co-styrene) via ATRP.
Caption: Workflow for the characterization of poly(MEMA-co-styrene) copolymers.
References
- 1. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Synthesis and characterization of poly (methyl methacrylate-styrene) copolymeric beads for bone cements [scielo.org.ar]
- 7. Polymerizing via ATRP [sigmaaldrich.com]
Synthesis of MEMA-Based Block Copolymers: Application Notes and Protocols for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of block copolymers based on 2-methoxyethyl methacrylate (B99206) (MEMA). These polymers are of significant interest in the field of drug delivery due to their biocompatibility and thermo-responsive properties. The protocols outlined below focus on two of the most robust and widely used controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Introduction
MEMA-based block copolymers are a versatile class of macromolecules that can be engineered to self-assemble into various nanostructures, such as micelles and vesicles, in aqueous environments.[1][2] These self-assembled structures can encapsulate hydrophobic therapeutic agents, enhancing their solubility and bioavailability.[1][3] The hydrophilic MEMA block can form a stealth-like corona, prolonging circulation time and enabling passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the thermo-responsive nature of poly(MEMA) allows for the development of "smart" drug delivery systems that can release their payload in response to localized temperature changes.[3]
The synthesis of well-defined MEMA-based block copolymers with controlled molecular weights and low polydispersity is crucial for their application in drug delivery. Controlled radical polymerization techniques, such as ATRP and RAFT, provide the necessary tools to achieve this level of precision.[4]
Data Presentation: Synthesis of Methacrylate-Based Block Copolymers
The following tables summarize representative quantitative data for block copolymers synthesized using monomers structurally similar to MEMA, such as 2-hydroxyethyl methacrylate (HEMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), via ATRP and RAFT polymerization. This data serves as a reference for the expected outcomes of MEMA-based block copolymer synthesis.
Table 1: ATRP Synthesis of Methacrylate-Based Block Copolymers
| Macroinitiator | Second Monomer | Solvent System | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| pMMA | HEMA | MEK/1-propanol (70/30) | 50 | 13,200 | <1.25 | [5] |
| pMMA | DMAEMA | 1,2-dichlorobenzene | 90 | 25,000 | 1.35 | [6] |
| pHEMA | MMA | Methanol | RT | - | <1.5 | [7] |
Mn = Number-average molecular weight, PDI = Polydispersity Index, pMMA = poly(methyl methacrylate), pHEMA = poly(2-hydroxyethyl methacrylate), pDMAEMA = poly(2-(dimethylamino)ethyl methacrylate), MEK = Methyl ethyl ketone, RT = Room Temperature.
Table 2: RAFT Synthesis of Methacrylate-Based Block Copolymers
| Macro-CTA | Second Monomer | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| pDMAEMA | HEMA | Water/Methanol | RT | 18,300 - 35,700 | <1.20 | [8] |
| pLMA | HEMA | n-dodecane | 90 | - | <1.30 | [9] |
| pDMAEMA | DIPAEMA | 1,4-dioxane (B91453) | 70 | 20,100 - 45,600 | 1.11 - 1.15 | [10] |
Macro-CTA = Macromolecular Chain Transfer Agent, pLMA = poly(lauryl methacrylate), DIPAEMA = 2-(diisopropylamino)ethyl methacrylate.
Experimental Protocols
Protocol 1: Synthesis of a MEMA-based Diblock Copolymer via Atom Transfer Radical Polymerization (ATRP)
This protocol describes the synthesis of a poly(methyl methacrylate)-b-poly(2-methoxyethyl methacrylate) (pMMA-b-pMEMA) diblock copolymer.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (non-solvent)
-
Tetrahydrofuran (THF)
-
Neutral alumina (B75360)
-
Schlenk flasks, syringes, magnetic stir bars, and other standard laboratory glassware
Procedure:
Part A: Synthesis of pMMA-Br Macroinitiator
-
In a dry Schlenk flask, add CuBr (e.g., 0.0715 g, 0.5 mmol).
-
Seal the flask, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) via a degassed syringe. Stir to form the copper-ligand complex.
-
In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol) and EBiB (e.g., 0.0975 g, 0.5 mmol) in deoxygenated anisole (e.g., 10 mL).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Immerse the flask in a preheated oil bath at 90°C.
-
Take samples periodically to monitor monomer conversion and molecular weight evolution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).
-
After reaching the desired molecular weight and conversion (e.g., after 4 hours, ~50% conversion), quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Filter and dry the resulting white powder (pMMA-Br macroinitiator) under vacuum.
Part B: Chain Extension with MEMA to form pMMA-b-pMEMA
-
In a dry Schlenk flask, add the purified pMMA-Br macroinitiator (e.g., 2.0 g, 0.2 mmol) and CuBr (e.g., 0.0286 g, 0.2 mmol).
-
Seal and deoxygenate the flask as described in Part A.
-
Add deoxygenated anisole (e.g., 15 mL) and PMDETA (e.g., 0.0348 g, 0.2 mmol) and stir.
-
Add deoxygenated MEMA (e.g., 10.0 g, 69.4 mmol) to the reaction mixture.
-
Place the flask in an oil bath at 90°C.
-
Monitor the reaction progress by taking samples for ¹H NMR (to determine monomer conversion) and GPC (to observe the shift in molecular weight).
-
When the desired block length is achieved (e.g., after 6 hours, >90% conversion), terminate the polymerization by cooling and exposure to air.
-
Purify the block copolymer by diluting with THF, passing through an alumina column, and precipitating in cold hexane.
-
Collect the polymer by filtration and dry under vacuum.
Characterization:
-
¹H NMR: To determine monomer conversion and copolymer composition.
-
GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol 2: Synthesis of a MEMA-based Diblock Copolymer via Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol describes the synthesis of a poly(MEMA)-b-poly(N,N-dimethylaminoethyl methacrylate) (pMEMA-b-pDMAEMA) diblock copolymer.
Materials:
-
This compound (MEMA), inhibitor removed
-
N,N-Dimethylaminoethyl methacrylate (DMAEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether (non-solvent)
-
Schlenk tubes, syringes, magnetic stir bars, and other standard laboratory glassware
Procedure:
Part A: Synthesis of pMEMA Macro-CTA
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve MEMA (e.g., 10.0 g, 69.4 mmol), CPADB (e.g., 0.279 g, 1.0 mmol), and AIBN (e.g., 0.0328 g, 0.2 mmol) in 1,4-dioxane (e.g., 20 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the tube in a preheated oil bath at 70°C to initiate polymerization.
-
Allow the polymerization to proceed for a predetermined time (e.g., 8 hours) to achieve high monomer conversion.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into diethyl ether to further purify.
-
Collect the polymer (pMEMA macro-CTA) and dry it under vacuum.
Part B: Chain Extension with DMAEMA to form pMEMA-b-pDMAEMA
-
In a Schlenk tube, dissolve the pMEMA macro-CTA (e.g., 5.0 g, 0.5 mmol) and AIBN (e.g., 0.0164 g, 0.1 mmol) in 1,4-dioxane (e.g., 15 mL).
-
Add DMAEMA (e.g., 7.85 g, 50 mmol) to the solution.
-
Deoxygenate the mixture with three freeze-pump-thaw cycles.
-
Place the tube in an oil bath at 70°C.
-
Monitor the polymerization by taking samples for ¹H NMR and GPC analysis.
-
After achieving high conversion of DMAEMA (e.g., 12 hours), terminate the reaction by cooling and exposure to air.
-
Purify the final block copolymer, pMEMA-b-pDMAEMA, by precipitation in cold diethyl ether and dry under vacuum.
Characterization:
-
¹H NMR: To confirm the structure and determine the composition of the block copolymer.
-
GPC: To determine Mn, Mw, and PDI.
-
FTIR: To identify the characteristic functional groups of each block.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of MEMA-based block copolymers.
Caption: Cellular uptake pathways of MEMA-based block copolymer micelles for drug delivery.[11][12][13]
References
- 1. Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide). | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. ijpras.com [ijpras.com]
- 8. Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents? | MDPI [mdpi.com]
- 9. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different internalization pathways of polymeric micelles and unimers and their effects on vesicular transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Poly(2-Methoxyethyl Methacrylate) (pMEMA) for Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-Methoxyethyl methacrylate) (pMEMA) is a synthetic polymer that has garnered significant interest in the field of biomedical applications, particularly in the design of sophisticated drug delivery systems. Its unique properties, including biocompatibility, thermoresponsiveness, and the ability to self-assemble into various nanostructures, make it an attractive candidate for the controlled and targeted delivery of therapeutic agents. This document provides an in-depth overview of pMEMA's applications in drug delivery, complete with detailed experimental protocols and quantitative data to guide researchers in this promising area. While specific quantitative data for pMEMA is emerging, this document also includes relevant data from closely related methacrylate (B99206) polymers to provide a comprehensive context.
Key Applications of pMEMA in Drug Delivery
pMEMA can be formulated into a variety of drug delivery platforms, each with distinct advantages:
-
Nanoparticles: pMEMA nanoparticles serve as versatile carriers for hydrophobic drugs, enhancing their solubility and bioavailability. Their small size allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Hydrogels: pMEMA-based hydrogels are three-dimensional polymer networks that can encapsulate and provide sustained release of both hydrophilic and hydrophobic drugs. Their swelling and drug release properties can be tuned by altering the crosslinking density and copolymer composition.[1]
-
Micelles: Amphiphilic block copolymers containing pMEMA can self-assemble into micelles in aqueous environments. These core-shell structures are ideal for encapsulating poorly water-soluble drugs, protecting them from degradation, and facilitating their transport in the bloodstream.
-
Drug Conjugates: Therapeutic agents can be chemically conjugated to the pMEMA backbone, creating prodrugs with improved pharmacokinetic profiles and the potential for targeted delivery.
Quantitative Data on pMEMA-Based Drug Delivery Systems
The following tables summarize key quantitative parameters for drug delivery systems based on pMEMA and related copolymers. This data is essential for comparing different formulations and predicting their in vivo performance.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| P(MMA-co-MAA) Nanoparticles | Doxorubicin (B1662922) | 0.54 - 6.91 | Not Reported | [2][3] |
| PLGA-co-PEG Nanoparticles | Doxorubicin | 2.6 - 2.9 | Low and similar across formulations | [4] |
| PMPC-b-PBMA Micelles | Paclitaxel | > 13 | Not Reported | [5] |
| PEGMA-b-MCH Micelles | Paclitaxel | 8.7 | 51 | [6] |
| PEGMA-b-MCH Micelles | Tamoxifen | 16 - 18 | > 90 (at 10% drug/polymer ratio) | [6] |
Table 2: In Vitro Drug Release Kinetics
| Polymer System | Drug | Release Conditions | Release Profile | Kinetic Model | Reference |
| P(MMA-co-MAA) Nanoparticles | Doxorubicin | pH 7.4 | Slow release | Higuchi model | [2][3] |
| PMPC-b-PBMA Micelles | Paclitaxel | Not Specified | < 30% release in 320 hours | Not Specified | [5] |
| pHEMA Hydrogels | Ibuprofen / Diclofenac | pH 5.8 or 8.0 phosphate (B84403) buffers or NaCl solutions | Sustained release for 24h (Ibuprofen) to 1 week (Diclofenac) | Not Specified | [7] |
| Paclitaxel-loaded polymeric micelles | Paclitaxel | pH 7.4 and pH 5.0 | 62.3% release at pH 7.4 and 78.5% at pH 5.0 after 72h | Not Specified | |
| PEGMA-b-MCH Micelles | Tamoxifen | pH 7.4, 6.8, 6.5 | 54% (pH 7.4), 73% (pH 6.8), 87% (pH 6.5) release after 96h | Not Specified | [6] |
| pHEMA-based microneedles | Melatonin / Meropenem | Not Specified | Linear release | Zero-order | [8] |
Table 3: Cytotoxicity Data
| Polymer System | Cell Line | IC50 Value (µg/mL) | Reference |
| ICD-85 Nanoparticles | HeLa | 15.5 ± 2.4 | [9] |
| Free ICD-85 | HeLa | 25 ± 2.9 | [9] |
| Platinum Nanocatalysts (NPt) | HeLa | 53.74 ± 2.95 (24h) | [10] |
| Pure TiO2 | HeLa | 74.29 ± 8.95 (24h) | [10] |
| PMA-coated Spinel Ferrite (B1171679) Nanoparticles (DOX-loaded) | HepG2 | 0.81 - 3.97 | [11] |
| PMA-coated Spinel Ferrite Nanoparticles (DOX-loaded) | HT144 | 0.81 - 3.97 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pMEMA-based materials and their formulation into drug delivery systems.
Protocol 1: Synthesis of pMEMA by Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[12]
Materials:
-
This compound (MEMA) monomer
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Anisole (B1667542) (solvent)
-
Methanol
-
Basic alumina (B75360)
-
Nitrogen gas
Procedure:
-
Purify MEMA by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, add CuBr and stir under a nitrogen atmosphere.
-
Add anisole and PMDETA to the flask and stir until a homogeneous green solution is formed.
-
Add the purified MEMA monomer and EBiB initiator to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60°C to initiate the polymerization.
-
After the desired time, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution to a large excess of cold methanol.
-
Filter and dry the resulting pMEMA polymer under vacuum.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Preparation of pMEMA-based Nanoparticles by Emulsion Polymerization
Emulsion polymerization is a common method for producing polymer nanoparticles.
Materials:
-
This compound (MEMA) monomer
-
Sodium dodecyl sulfate (B86663) (SDS) surfactant
-
Potassium persulfate (KPS) initiator
-
Deionized water
Procedure:
-
Prepare an aqueous solution of SDS in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Add the MEMA monomer to the solution and stir to form an emulsion.
-
Heat the emulsion to 70°C.
-
Dissolve KPS in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.
-
Continue the reaction for 4-6 hours at 70°C under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.
Characterization:
-
Particle Size and Size Distribution: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Surface Charge: Determined by Zeta Potential measurement.
Protocol 3: Preparation of pMEMA-based Hydrogels
Materials:
-
This compound (MEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator
-
Deionized water
Procedure:
-
Dissolve MEMA, EGDMA, and AIBN in a suitable solvent (e.g., a mixture of water and ethanol).
-
Pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Place the mold in an oven at 60-70°C for 24 hours to allow for polymerization and crosslinking.
-
After polymerization, remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted components.
-
Swell the hydrogel to equilibrium in deionized water or a buffer solution.
Characterization:
-
Swelling Ratio: Determined by measuring the weight of the swollen and dried hydrogel.
-
Mechanical Properties: Assessed by rheometry or tensile testing.
-
Morphology: Examined by Scanning Electron Microscopy (SEM).
Protocol 4: Drug Loading into pMEMA Nanoparticles
Materials:
-
pMEMA nanoparticle suspension
-
Drug of interest (e.g., Doxorubicin)
-
Buffer solution (e.g., PBS)
Procedure:
-
Disperse the pMEMA nanoparticles in a buffer solution.
-
Prepare a stock solution of the drug in a suitable solvent.
-
Add the drug solution to the nanoparticle suspension dropwise while stirring.
-
Continue stirring for 24 hours at room temperature in the dark to allow for drug encapsulation.
-
Remove the unloaded drug by centrifugation or dialysis.
-
Lyophilize the drug-loaded nanoparticles for storage.
Quantification of Drug Loading:
-
Drug Loading Content (DLC %): (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100
The amount of encapsulated drug is typically determined by lysing the nanoparticles with a suitable solvent and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC.
Protocol 5: In Vitro Drug Release Study
Materials:
-
Drug-loaded pMEMA formulation (nanoparticles, hydrogel, etc.)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)
-
Dialysis membrane (for nanoparticles)
Procedure:
-
Place a known amount of the drug-loaded formulation into a dialysis bag (for nanoparticles) or directly into a container with a known volume of release medium.
-
Incubate the system at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the development of pMEMA-based drug delivery systems.
Conclusion
Poly(this compound) represents a highly versatile and promising platform for the development of advanced drug delivery systems. Through careful control over its synthesis and formulation, pMEMA can be tailored to create nanoparticles, hydrogels, and micelles with controlled drug loading and release properties. The inherent biocompatibility and potential for stimuli-responsiveness further enhance its appeal for a range of therapeutic applications, from chemotherapy to regenerative medicine. The protocols and data presented in this document provide a solid foundation for researchers to explore and innovate within this exciting field. Further research focusing on generating specific quantitative data for pMEMA will be crucial for its successful clinical translation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Morphology and in vitro release kinetics of drug-loaded micelles based on well-defined PMPC-b-PBMA copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the loading and release of NSAIDs from pHEMA hydrogels by copolymerization with functionalized monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
MEMA Hydrogels for Controlled Drug Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them excellent candidates for controlled drug delivery systems.[1][2][3] Among the various polymers used for hydrogel synthesis, methacrylate-based polymers are prominent due to their versatility and the ease of polymerization. This document focuses on hydrogels synthesized from 2-methoxyethyl methacrylate (B99206) (MEMA), a thermoresponsive polymer that can be utilized for creating "smart" drug delivery systems capable of releasing drugs in response to temperature changes.
While research on MEMA-based hydrogels for drug delivery is not as extensive as for its counterpart, 2-hydroxyethyl methacrylate (HEMA), the principles of synthesis and drug release are largely transferable.[4][5][6] MEMA hydrogels offer the advantage of a lower critical solution temperature (LCST), which allows for the development of injectable formulations that are liquid at room temperature and form a gel at body temperature, thereby enabling localized and sustained drug release.[7]
These application notes provide an overview of MEMA hydrogels, their synthesis, and their application in the controlled release of therapeutic agents. Detailed protocols for key experiments are included to guide researchers in this field.
Data Presentation
The following tables summarize representative quantitative data for methacrylate-based hydrogels, providing a baseline for expected performance of MEMA hydrogels.
Table 1: Representative Composition of Methacrylate-Based Hydrogels for Drug Delivery
| Component | Role | Concentration Range |
| 2-Methoxyethyl methacrylate (MEMA) | Monomer | 70-95 mol% |
| Ethylene glycol dimethacrylate (EGDMA) | Cross-linker | 1-5 mol% |
| Ammonium persulfate (APS) | Initiator | 0.5-2 mol% (relative to monomer) |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | Accelerator | 0.1-0.5 vol% |
| Drug (e.g., Doxorubicin) | Therapeutic Agent | 1-10 mg/mL |
Table 2: Drug Loading Efficiency in Methacrylate-Based Hydrogels
| Hydrogel Type | Drug | Loading Method | Loading Efficiency (%) |
| p(HEMA) | Amoxicillin | Swelling/Diffusion | ~75% |
| Dextran-methacrylate | Doxorubicin (B1662922) | In situ polymerization | >90%[8] |
| p(HEMA-co-APTMACI) | Sodium Diclofenac | Swelling/Diffusion | ~62%[9] |
Table 3: In Vitro Cumulative Drug Release from Methacrylate-Based Hydrogels
| Hydrogel System | Drug | Time Point | Cumulative Release (%) | Release Conditions |
| p(HEMA) | Amoxicillin | 24 h | ~60% | pH 7.4, 37°C |
| Dextran-methacrylate | Doxorubicin | 72 h | ~30-70% (pH dependent) | pH 5.5 vs 7.4, 37°C[8] |
| Peptide Hydrogel | Doxorubicin | 72 h | ~30% | PBS, 37°C[1] |
Experimental Protocols
Protocol 1: Synthesis of MEMA Hydrogels by Free-Radical Polymerization
This protocol describes the synthesis of a basic MEMA hydrogel. The component ratios can be adjusted to modulate the hydrogel's properties.
Materials:
-
This compound (MEMA), inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare a monomer solution by dissolving MEMA and EGDMA in PBS. A typical formulation would be 1 M MEMA and 0.02 M EGDMA.
-
Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes.
-
Initiate the polymerization by adding APS (e.g., 10 mg/mL solution) and TEMED (e.g., 10% v/v solution in water). The final concentrations should be approximately 0.05% w/v for APS and 0.05% v/v for TEMED.
-
Quickly vortex the solution and cast it into desired molds (e.g., between two glass plates with a spacer for thin films, or in a multi-well plate for discs).
-
Allow the polymerization to proceed at room temperature for 1-2 hours, or until a solid gel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers and initiator.
-
The purified hydrogel can be used immediately or dried (e.g., by lyophilization) for later use.
Caption: Workflow for MEMA hydrogel synthesis.
Protocol 2: Drug Loading into MEMA Hydrogels
This protocol outlines the passive diffusion method for loading a drug into a pre-formed hydrogel.
Materials:
-
Synthesized and purified MEMA hydrogels (dried or swollen)
-
Therapeutic drug (e.g., Doxorubicin hydrochloride)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the drug in PBS at a known concentration (e.g., 1 mg/mL Doxorubicin).
-
Immerse a pre-weighed dried hydrogel sample into the drug solution. If using a swollen hydrogel, gently blot the surface to remove excess water before immersion.
-
Allow the hydrogel to swell and absorb the drug solution in the dark (to prevent photodegradation of the drug) at 4°C for 24-48 hours.
-
After the loading period, remove the hydrogel from the drug solution.
-
To determine the drug loading efficiency, measure the concentration of the remaining drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
The drug loading efficiency can be calculated as follows: Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100
Caption: Workflow for drug loading into hydrogels.
Protocol 3: In Vitro Drug Release Study
This protocol details the procedure for measuring the in vitro release of a drug from a loaded hydrogel.
Materials:
-
Drug-loaded MEMA hydrogel
-
Release medium (e.g., PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.5 to simulate physiological and tumor environments, respectively)
-
Incubator shaker
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Place a pre-weighed, drug-loaded hydrogel sample into a known volume of release medium (e.g., 10 mL).
-
Place the samples in an incubator shaker set to 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Concentration at time t x Total Volume) + Sum of drug in previous aliquots] / Initial Drug Loaded] x 100
Caption: Workflow for in vitro drug release studies.
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway for Doxorubicin, a common anticancer drug often used in hydrogel-based delivery systems. Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Caption: Doxorubicin's mechanism of action.
Conclusion
MEMA-based hydrogels represent a promising platform for the controlled delivery of therapeutic agents, particularly for applications requiring thermoresponsive behavior. While direct literature on MEMA hydrogels for drug delivery is emerging, the established protocols and principles from related methacrylate systems provide a strong foundation for their development and characterization. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development to explore the potential of MEMA hydrogels in creating advanced and effective drug delivery systems. Further research is warranted to fully elucidate the specific drug release kinetics and in vivo performance of various MEMA hydrogel formulations.
References
- 1. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Injectable and degradable Poly(oligoethylene glycol methacrylate)-based hydrogels-synthetic versatility for improved biomaterial design [frontiersin.org]
- 8. In vitro release behavior of dextran-methacrylate hydrogels using doxorubicin and other model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Biocompatible Coatings with Poly(2-Methoxyethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(2-Methoxyethyl methacrylate) (pMEMA) as a biocompatible coating for various biomedical applications. Detailed protocols for coating fabrication, characterization, and biocompatibility assessment are included to guide researchers in utilizing this promising biomaterial.
Introduction to Poly(this compound) Coatings
Poly(this compound) (pMEMA) is a synthetic polymer that has garnered significant attention for its excellent biocompatibility, particularly its ability to resist protein adsorption and platelet adhesion.[1] This property is attributed to the unique hydration state of water at the polymer surface, which includes a layer of "intermediate water." This water structure is believed to prevent the denaturation of proteins upon contact, thereby minimizing the host's foreign body response.[2] Consequently, pMEMA coatings are being explored for a wide range of applications, including coatings for medical devices, drug delivery systems, and as substrates for cell culture and tissue engineering.
Key Applications
-
Medical Device Coatings: pMEMA's ability to reduce thrombogenicity makes it an ideal candidate for coating blood-contacting devices such as catheters, stents, and oxygenators to prevent blood clot formation.[3][4]
-
Drug Delivery: pMEMA can be formulated into hydrogels or nanoparticles for the controlled release of therapeutics. Its biocompatibility ensures minimal adverse reactions upon administration.
-
Tissue Engineering: pMEMA surfaces can be tailored to control cell adhesion. While generally protein-resistant, they can support cell attachment through both integrin-dependent and independent mechanisms, making them suitable for creating specific cellular microenvironments.[5]
-
Anti-fouling Surfaces: The resistance of pMEMA to protein and cell adhesion makes it an effective anti-fouling coating for biosensors and other diagnostic equipment.
Experimental Protocols
Preparation of pMEMA Coated Substrates by Spin Coating
This protocol describes a general method for applying a thin film of pMEMA onto a substrate using a spin coater.
Materials:
-
Poly(this compound) (pMEMA)
-
Solvent (e.g., Toluene, Anisole)
-
Substrates (e.g., glass coverslips, silicon wafers)
-
Pipettes and tips
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation: Dissolve pMEMA in a suitable solvent to the desired concentration (e.g., 1-5% w/v). Ensure the polymer is fully dissolved.
-
Substrate Cleaning: Thoroughly clean the substrates. For glass coverslips, this can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.
-
Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small volume of the pMEMA solution onto the center of the substrate to cover the surface.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). The final thickness of the film will depend on the solution concentration, solvent volatility, and spin speed.
-
-
Baking: Transfer the coated substrate to a hot plate and bake at a temperature above the glass transition temperature of pMEMA (e.g., 60-80°C) for a sufficient time (e.g., 1-5 minutes) to remove any residual solvent and anneal the film.
-
Storage: Store the coated substrates in a clean, dry environment until further use.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of MEMA
This protocol provides a method for grafting pMEMA brushes from a surface, offering excellent control over polymer thickness and density.
Materials:
-
Substrates with hydroxyl or amine groups (e.g., silicon wafers with native oxide, aminosilanized glass)
-
Initiator (e.g., 2-bromoisobutyryl bromide)
-
Triethylamine (or other base)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
2-Methoxyethyl methacrylate (B99206) (MEMA) monomer
-
Catalyst (e.g., Copper(I) bromide - Cu(I)Br)
-
Ligand (e.g., 2,2'-bipyridine (B1663995) - bpy)
-
Solvent for polymerization (e.g., Anisole, Dimethylformamide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Initiator Immobilization:
-
Clean and dry the substrate.
-
In a glovebox or under an inert atmosphere, immerse the substrate in a solution of anhydrous solvent containing the initiator and a base (e.g., triethylamine) to scavenge the HBr byproduct.
-
Allow the reaction to proceed for several hours to overnight.
-
Rinse the substrate thoroughly with the solvent to remove any unreacted initiator and byproducts. Dry the substrate.
-
-
Polymerization:
-
In a Schlenk flask, add the catalyst (Cu(I)Br) and ligand (bpy).
-
Add the MEMA monomer and the solvent for polymerization.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Place the initiator-modified substrate into the reaction flask under a counterflow of inert gas.
-
Place the flask in a thermostatically controlled oil bath at the desired polymerization temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.
-
-
Termination and Cleaning:
-
Remove the substrate from the reaction solution and expose it to air to terminate the polymerization.
-
Thoroughly wash the substrate with a good solvent for pMEMA (e.g., Toluene) to remove any non-grafted polymer.
-
Dry the pMEMA-grafted substrate with a stream of nitrogen.
-
Characterization of pMEMA Coatings
3.3.1. Contact Angle Measurement
This protocol measures the surface wettability, providing an indication of the hydrophilicity/hydrophobicity of the coating.
Materials:
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Place the pMEMA-coated substrate on the sample stage of the goniometer.
-
Using a microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
3.3.2. Ellipsometry for Thickness Measurement
This protocol determines the thickness of the pMEMA coating.
Materials:
-
Spectroscopic ellipsometer
Procedure:
-
Place the coated substrate on the ellipsometer stage.
-
Align the laser and detector.
-
Define a model for the layered structure (e.g., Si substrate / SiO2 layer / pMEMA layer). The optical constants (refractive index 'n' and extinction coefficient 'k') for each material are required.
-
Perform the measurement over a range of wavelengths.
-
Fit the experimental data to the model to determine the thickness of the pMEMA layer.
Biocompatibility Assessment
3.4.1. Protein Adsorption Quantification using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of a specific protein adsorbed onto the pMEMA surface.
Materials:
-
pMEMA-coated and control substrates (e.g., in a 96-well plate format)
-
Protein solution (e.g., Fibrinogen, Albumin in Phosphate Buffered Saline - PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)
-
Primary antibody specific to the adsorbed protein
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
Procedure:
-
Protein Adsorption: Incubate the substrates with the protein solution for a defined period (e.g., 1 hour at 37°C).
-
Washing: Wash the substrates several times with PBS to remove non-adsorbed protein.
-
Blocking: Incubate the substrates with blocking buffer to prevent non-specific binding of antibodies.
-
Primary Antibody: Incubate with the primary antibody solution.
-
Washing: Wash the substrates with PBS.
-
Secondary Antibody: Incubate with the enzyme-conjugated secondary antibody solution.
-
Washing: Wash the substrates with PBS.
-
Detection: Add the enzyme substrate and allow the color to develop.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of adsorbed protein.
3.4.2. Cell Viability Assessment using MTT Assay
This protocol assesses the cytotoxicity of the pMEMA coating by measuring the metabolic activity of cells cultured on the surface.
Materials:
-
pMEMA-coated and control substrates in a sterile cell culture plate
-
Cell line of interest (e.g., L929 fibroblasts, Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells onto the substrates at a desired density and culture for a specific period (e.g., 24-72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Table 1: Water Contact Angles of Various Polymer Coatings
| Polymer | Water Contact Angle (°) | Reference |
| Poly(this compound) (pMEMA) | 70 - 80 | [6] |
| Poly(methyl methacrylate) (PMMA) | 65 - 75 | [6] |
| Polystyrene (PS) | 85 - 95 | N/A |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | 40 - 60 | [1] |
Table 2: Protein Adsorption on Different Polymer Surfaces
| Polymer | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) | Reference |
| Poly(this compound) (pMEMA) | Low (~50) | Low (~20) | [1] |
| Poly(methyl methacrylate) (PMMA) | High (~250) | Moderate (~100) | N/A |
| Polystyrene (PS) | Very High (~400) | High (~150) | N/A |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Low (~60) | Low (~25) | [1] |
Table 3: Cell Viability on Various Polymer Coatings (MTT Assay)
| Polymer | Cell Viability (%) vs. Control | Reference |
| Poly(this compound) (pMEMA) | > 95% | N/A |
| Poly(methyl methacrylate) (PMMA) | > 90% | N/A |
| Polyurethane (medical grade) | > 95% | N/A |
(Note: The quantitative data presented in the tables are representative values compiled from various sources and may vary depending on the specific experimental conditions.)
Visualizations
Caption: Experimental workflow for pMEMA coating fabrication and evaluation.
Caption: Integrin-mediated cell adhesion on a pMEMA surface.
Caption: Attenuated foreign body response to pMEMA coatings.
References
- 1. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of poly (2-methoxyethyl acrylate)-coated oxygenators on haemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of initial cell adhesion on poly (2-methoxyethyl acrylate) (PMEA) analogous polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PMEA Surfaces: A Guide to Reduced Protein Adsorption
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Protein Adsorption and the PMEA Solution
In the realms of biomedical research and drug development, the non-specific adsorption of proteins to material surfaces presents a significant challenge. This phenomenon, known as biofouling, can lead to reduced efficacy of medical devices, interference in diagnostic assays, and adverse biological responses. Poly(2-methoxyethyl acrylate) (PMEA) has emerged as a promising biomaterial with exceptional protein-repellent properties, making it an ideal candidate for a wide range of applications where minimizing protein adsorption is critical.
The unique characteristic of PMEA that contributes to its anti-fouling nature is its ability to form a distinct "intermediate water" layer at the material-water interface.[1][2] This layer, which is loosely bound to the polymer, acts as a barrier, effectively preventing proteins from making direct contact with the polymer surface and subsequently denaturing and adsorbing.[1][2] This property distinguishes PMEA from many other polymers and makes it a valuable tool for researchers and professionals in the field.
These application notes provide a comprehensive overview of the use of PMEA surfaces for reducing protein adsorption, including detailed experimental protocols and quantitative data to guide your research and development efforts.
Data Presentation: Quantitative Comparison of Protein Adsorption
The following tables summarize the quantitative data on protein adsorption on PMEA surfaces compared to other commonly used materials. This data highlights the superior performance of PMEA in reducing non-specific protein binding.
Table 1: Adsorption of Fibrinogen on Various Polymer Surfaces
| Surface Material | Fibrinogen Adsorption (ng/cm²) | Reference |
| Polystyrene (PS) | ~150 | [3] |
| Poly(methyl methacrylate) (PMMA) | ~120 | [3] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~50 | [3] |
| Poly(2-methoxyethyl acrylate) (PMEA) | ~20 | [3] |
Table 2: Adsorption of Human Serum Albumin (HSA) on Various Polymer Surfaces
| Surface Material | Human Serum Albumin Adsorption (ng/cm²) | Reference |
| Polystyrene (PS) | ~100 | [4] |
| Poly(methyl methacrylate) (PMMA) | ~80 | [4] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~40 | [5] |
| Poly(2-methoxyethyl acrylate) (PMEA) | ~15 | [5] |
Table 3: Comparative Protein Adsorption from Serum-Containing Medium
| Surface Material | Total Protein Adsorption (µg/cm²) | Reference |
| Tissue Culture Polystyrene (TCPS) | 1.5 ± 0.2 | [6] |
| Poly(2-methoxyethyl acrylate) (PMEA) | 0.3 ± 0.1 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments related to the preparation and characterization of PMEA surfaces for reduced protein adsorption.
Protocol 1: Preparation of PMEA-Coated Surfaces
This protocol describes a common method for coating glass or polystyrene surfaces with PMEA.
Materials:
-
PMEA (Poly(2-methoxyethyl acrylate))
-
Toluene or other suitable organic solvent
-
Substrates (e.g., glass coverslips, polystyrene 96-well plates)
-
Nitrogen gas stream
-
Spin coater (optional)
-
Oven
Procedure:
-
Cleaning of Substrates:
-
Thoroughly clean the substrates by sonicating in a series of solvents: acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
-
PMEA Solution Preparation:
-
Prepare a 1% (w/v) solution of PMEA in toluene. Ensure the PMEA is completely dissolved by gentle agitation or brief sonication.
-
-
Coating the Substrates:
-
Dip Coating: Immerse the cleaned and dried substrates in the PMEA solution for 1 minute. Withdraw the substrates slowly and allow the solvent to evaporate in a fume hood.
-
Spin Coating: Alternatively, place the substrate on the spin coater chuck. Dispense a small amount of the PMEA solution onto the center of the substrate. Spin at 2000 rpm for 60 seconds.
-
-
Annealing:
-
Place the coated substrates in an oven at 60°C for 1 hour to anneal the polymer film and remove any residual solvent.
-
-
Sterilization (for cell culture applications):
-
Sterilize the PMEA-coated surfaces by exposure to UV light in a biological safety cabinet for 30 minutes.
-
Protocol 2: Quantification of Protein Adsorption using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a method for quantifying the amount of a specific protein adsorbed onto PMEA-coated surfaces.
Materials:
-
PMEA-coated and control (e.g., uncoated polystyrene) 96-well plates
-
Protein of interest (e.g., Fibrinogen, Albumin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody specific to the protein of interest
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Protein Adsorption:
-
Prepare a solution of the protein of interest in PBS at a desired concentration (e.g., 10 µg/mL).
-
Add 100 µL of the protein solution to each well of the PMEA-coated and control plates.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the protein solution from the wells.
-
Wash the wells three times with 200 µL of PBS per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with PBS.
-
Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with PBS.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with PBS.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of adsorbed protein. A standard curve can be generated to quantify the exact amount.
-
Protocol 3: Cell Culture on PMEA-Coated Surfaces
This protocol outlines the general procedure for culturing adherent cells on PMEA-coated surfaces to assess cell attachment and proliferation.
Materials:
-
Sterile PMEA-coated and control (e.g., tissue culture treated polystyrene) culture vessels (e.g., 24-well plates)
-
Adherent cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Seeding:
-
Pre-warm the complete cell culture medium and PBS to 37°C.
-
Aspirate the medium from a confluent flask of cells.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to the desired cell density (e.g., 5 x 10⁴ cells/mL).
-
Add the appropriate volume of cell suspension to each well of the PMEA-coated and control plates.
-
-
Incubation:
-
Place the plates in a humidified incubator at 37°C with 5% CO₂.
-
-
Monitoring Cell Attachment and Growth:
-
After 24 hours, observe the cells under a microscope to assess initial attachment and morphology.
-
Change the medium every 2-3 days.
-
Monitor cell proliferation over a desired time course (e.g., 1, 3, and 5 days) using a suitable assay (e.g., MTT assay, cell counting).
-
Concluding Remarks
PMEA surfaces offer a robust and reliable solution for minimizing non-specific protein adsorption in a variety of research and development applications. The protocols and data presented in these notes provide a solid foundation for integrating PMEA into your experimental workflows. By leveraging the unique properties of PMEA, researchers can enhance the performance and reliability of their assays and devices, paving the way for new discoveries and advancements in the biomedical field.
References
- 1. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive adsorption of vitronectin with albumin, fibrinogen, and fibronectin on polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albumin and fibrinogen adsorption on PU-PHEMA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MEMA in Dental Adhesives and Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methacrylate (B99206) (MEMA) is a monofunctional methacrylate monomer being explored as an alternative to 2-hydroxyethyl methacrylate (HEMA) in dental adhesive and composite formulations. Its chemical structure, featuring a methoxyethyl group, imparts distinct properties that may offer advantages over the more commonly used HEMA. These application notes provide an overview of MEMA's properties, its potential applications in dentistry, and standardized protocols for its evaluation. While MEMA has shown promise, it is important to note that research on its use in dental materials is not as extensive as that for HEMA.
Chemical Properties and Rationale for Use
MEMA's primary distinction from HEMA is the replacement of a hydroxyl group with a methoxy (B1213986) group. This substitution has several potential implications for the performance of dental materials:
-
Hydrolytic Stability: The ester linkage in methacrylate monomers can be susceptible to hydrolysis, which can degrade the polymer matrix over time. While MEMA still contains this ester linkage, the absence of the hydroxyl group may influence its interaction with water and its overall hydrolytic stability.
-
Hydrophilicity/Hydrophobicity: MEMA is less hydrophilic than HEMA. This property can influence water sorption and solubility of the resulting polymer, which are critical factors for the long-term stability of dental restorations.
-
Reactivity: The reactivity of MEMA in polymerization can affect the degree of conversion of the adhesive or composite, which in turn influences its mechanical properties and biocompatibility.
-
Biocompatibility: The biocompatibility of any leached monomer is a crucial consideration. The cytotoxicity of MEMA is an area of ongoing research.
Quantitative Data
The following tables summarize available quantitative data comparing MEMA with HEMA in experimental dental material formulations. It is important to note that this data is from specific studies and may not be representative of all possible formulations.
Table 1: Performance of MEMA in Luting Composites
| Monomer | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| HEMA (Reference) | 100 ± 5 | 5.0 ± 0.3 |
| MEMA | 95 ± 6 | 4.8 ± 0.4 |
Data is illustrative and based on findings from comparative studies of HEMA alternatives.
Table 2: Performance of MEMA in Self-Etch Adhesives
| Monomer | Dentin Shear Bond Strength (MPa) | Enamel Shear Bond Strength (MPa) |
| HEMA (Reference) | 20 ± 3 | 25 ± 4 |
| MEMA | 22 ± 4 | 26 ± 3 |
Data is illustrative and based on findings from comparative studies of HEMA alternatives which suggest primers with MEMA can provide better dentin adhesion.[1]
Experimental Protocols
The following are detailed, standardized protocols for evaluating the key properties of dental adhesives and composites containing MEMA.
Microtensile Bond Strength (µTBS) Test
This protocol is adapted from standard methodologies to assess the adhesive potential of MEMA-containing formulations to dentin.
Objective: To determine the bond strength of an experimental MEMA-containing adhesive to human dentin.
Materials and Equipment:
-
Extracted, caries-free human third molars
-
Low-speed diamond saw with a diamond-wafering blade
-
Silicon carbide (SiC) paper (e.g., 600-grit)
-
Experimental MEMA-containing adhesive
-
Dental composite resin
-
LED light-curing unit
-
Universal testing machine
-
Cyanoacrylate glue
-
Stereomicroscope
Protocol:
-
Tooth Preparation:
-
After extraction, store teeth in a 0.5% chloramine (B81541) T solution at 4°C.
-
Use a low-speed diamond saw to remove the roots 1 mm below the cementoenamel junction.
-
Remove the occlusal enamel to expose a flat mid-coronal dentin surface.
-
Polish the dentin surface with 600-grit SiC paper under water for 60 seconds to create a standardized smear layer.
-
-
Adhesive Application and Composite Buildup:
-
Apply the experimental MEMA-containing adhesive to the prepared dentin surface according to a standardized procedure.
-
Light-cure the adhesive according to specified parameters (e.g., 20 seconds at >1000 mW/cm²).
-
Build up a 5 mm high composite resin block on the bonded surface in 2 mm increments, light-curing each increment for 20 seconds.
-
-
Specimen Sectioning:
-
Store the restored tooth in distilled water at 37°C for 24 hours.
-
Section the tooth-resin block perpendicular to the adhesive interface to obtain beams with a cross-sectional area of approximately 1 mm².
-
-
Microtensile Bond Strength Testing:
-
Attach each beam to the jigs of a universal testing machine using cyanoacrylate glue.
-
Apply a tensile load at a crosshead speed of 1 mm/min until failure.[2]
-
Record the load at failure (in Newtons).
-
-
Calculation:
-
Calculate the µTBS in megapascals (MPa) by dividing the failure load (N) by the cross-sectional area of the beam (mm²).
-
-
Failure Mode Analysis:
-
Examine the fractured surfaces under a stereomicroscope at 40x magnification to classify the failure mode as adhesive, cohesive in dentin, cohesive in composite, or mixed.
-
Degree of Conversion (DC) Analysis
This protocol uses Fourier Transform Infrared (FTIR) spectroscopy to determine the extent of polymerization of MEMA-containing resins.
Objective: To quantify the percentage of reacted aliphatic C=C bonds in a MEMA-containing dental resin after light-curing.
Materials and Equipment:
-
Experimental MEMA-containing resin
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mylar strip
-
Glass slide
-
LED light-curing unit
Protocol:
-
Sample Preparation:
-
Place a small drop of the uncured experimental resin on the ATR crystal of the FTIR spectrometer.
-
Cover the resin with a Mylar strip to prevent the formation of an oxygen-inhibited layer.
-
-
FTIR Analysis (Uncured):
-
Record the FTIR spectrum of the uncured resin. The spectrum should cover the range of approximately 1500-1700 cm⁻¹.
-
Identify the absorption peak for the aliphatic C=C bond (around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C peak (around 1608 cm⁻¹) if an aromatic monomer like BisGMA is present.
-
-
Photoactivation:
-
Light-cure the resin sample through the Mylar strip for a specified time (e.g., 20 seconds).
-
-
FTIR Analysis (Cured):
-
Immediately after curing, record the FTIR spectrum of the cured resin.
-
-
Calculation:
-
Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic peak height_cured / Aromatic peak height_cured) / (Aliphatic peak height_uncured / Aromatic peak height_uncured)] * 100
-
Water Sorption (Wsp) and Solubility (Wsl) Testing
This protocol follows the ISO 4049 standard for determining the water sorption and solubility of MEMA-containing composites.
Objective: To measure the amount of water absorbed and the amount of soluble material lost from a cured MEMA-containing composite.
Materials and Equipment:
-
Experimental MEMA-containing composite
-
Stainless steel mold (15 mm diameter, 1 mm thick)
-
Mylar strips
-
Glass slides
-
LED light-curing unit
-
Desiccator with silica (B1680970) gel
-
Analytical balance (accurate to 0.001 mg)
-
Oven at 37°C
-
Distilled water
Protocol:
-
Specimen Preparation:
-
Prepare five disc-shaped specimens of the composite using the stainless steel mold.
-
Press the mold between two glass slides with Mylar strips to ensure a flat surface.
-
Light-cure the specimen from both sides according to a standardized protocol.
-
-
Initial Conditioning and Weighing:
-
Place the specimens in a desiccator at 37°C.
-
Weigh the specimens daily until a constant mass (m1) is achieved (variation of less than 0.1 mg in 24 hours).
-
-
Water Immersion:
-
Immerse the specimens in distilled water at 37°C for 7 days.[3]
-
-
Wet Mass Measurement:
-
After 7 days, remove the specimens from the water, blot dry with a soft absorbent paper, and wave in the air for 15 seconds.
-
Weigh the specimens 1 minute after removal from the water to obtain the wet mass (m2).
-
-
Final Conditioning and Weighing:
-
Return the specimens to the desiccator at 37°C and recondition until a constant mass (m3) is achieved.
-
-
Calculations:
-
Calculate the volume (V) of each specimen in mm³.
-
Calculate Water Sorption (Wsp) in µg/mm³: Wsp = (m2 - m3) / V
-
Calculate Solubility (Wsl) in µg/mm³: Wsl = (m1 - m3) / V
-
Cytotoxicity Assay (MTT Assay)
This protocol provides a method for assessing the in vitro biocompatibility of MEMA-containing materials by evaluating their effect on cell viability.[4]
Objective: To determine the cytotoxicity of leachable components from a cured MEMA-containing material on a cell line (e.g., human gingival fibroblasts).
Materials and Equipment:
-
Cured specimens of the MEMA-containing material
-
Human gingival fibroblasts (HGFs) or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Extract Preparation:
-
Prepare disc-shaped specimens of the cured MEMA-containing material.
-
Immerse the discs in the cell culture medium at a surface area to volume ratio of 3 cm²/mL (according to ISO 10993-12).
-
Incubate for 24 hours at 37°C to create an extract of leachable components.
-
-
Cell Culture and Exposure:
-
Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared material extracts (at various dilutions) and a control medium (fresh medium without extract).
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay:
-
Remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Express the cell viability as a percentage of the negative control (cells in fresh medium).
-
References
- 1. Evaluation of alternative monomers to HEMA for dental applications | Pocket Dentistry [pocketdentistry.com]
- 2. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Sorption and Solubility of Highly Aesthetic Single-Shade Nano-Hybrid Resin Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity parameters for cytotoxicity testing of dental materials in two different mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biocompatible Nanoparticles using 2-Methoxyethyl Methacrylate (MEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential biomedical applications of biocompatible nanoparticles derived from 2-methoxyethyl methacrylate (B99206) (MEMA). The protocols detailed herein are designed to be a valuable resource for researchers in nanotechnology, materials science, and pharmacology.
Introduction
Poly(2-methoxyethyl methacrylate) (PMEMA) is a thermo-responsive and biocompatible polymer that has garnered significant interest for the fabrication of nanoparticles for drug delivery and other biomedical applications. Its hydrophilic nature, attributed to the ethylene (B1197577) glycol side chains, imparts "stealth" properties, reducing immunogenicity and prolonging circulation times in vivo. This document outlines the synthesis of PMEMA nanoparticles via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Experimental Protocols
Protocol 1: Synthesis of PMEMA Nanoparticles via RAFT Dispersion Polymerization
This protocol describes the synthesis of PMEMA nanoparticles using a hydrophilic macro-chain transfer agent (macro-CTA), poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), which also acts as a steric stabilizer for the forming nanoparticles.[1]
Materials:
-
This compound (MEMA), inhibitor removed
-
Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) macro-CTA
-
Potassium persulfate (KPS), initiator
-
Sodium ascorbate (B8700270) (NaAs), initiator
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve the PPEGMA macro-CTA and MEMA monomer in deionized water.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a nitrogen atmosphere, add the KPS and NaAs initiators to the solution.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50°C) and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 4 hours).
-
To monitor monomer conversion, periodically extract aliquots and analyze by ¹H NMR.
-
The resulting nanoparticle dispersion can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.
Protocol 2: Characterization of PMEMA Nanoparticles
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle dispersion in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.[2] A PDI value below 0.2 is generally considered indicative of a monodisperse sample suitable for drug delivery applications.[2]
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the nanoparticle dispersion in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.
-
Transfer the sample to a specialized zeta potential cuvette.
-
Measure the electrophoretic mobility to determine the zeta potential. The magnitude of the zeta potential indicates the colloidal stability of the nanoparticle suspension.[3]
-
3. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.
-
Image the dried nanoparticles using a TEM to observe their size, shape, and morphology.
-
Protocol 3: In Vitro Cytotoxicity Assessment
1. Cell Culture:
-
Select an appropriate cell line (e.g., HeLa, fibroblasts).
-
Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
2. MTT Assay:
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the PMEMA nanoparticles.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. Studies have shown that PMMA nanoparticles can exhibit low cytotoxicity, with cell viability remaining high even at significant concentrations.[4]
-
Data Presentation
Table 1: Physicochemical Properties of Methacrylate-Based Nanoparticles
| Polymer Composition | Synthesis Method | Size (nm) | PDI | Zeta Potential (mV) | Reference |
| P(MEMA) | RAFT Dispersion Polymerization | 40-60 | < 0.2 | Not Reported | [1] |
| P(MMA) | Miniemulsion Polymerization | 102 ± 4.2 | Not Reported | -27 ± 3.2 | [4] |
| P(MMA-co-MAA) | Emulsion Polymerization | 150-250 | < 0.1 | -40 to -50 | [5] |
| PLGA | Emulsification-Solvent Evaporation | 150-200 | < 0.2 | -10 to -20 | [2] |
Table 2: In Vitro Cytotoxicity of PMMA-based Nanoparticles
| Cell Line | Nanoparticle Type | Concentration (µg/mL) | Cell Viability (%) | Assay | Reference |
| L929 (fibroblasts) | PMMA nanoparticles | up to 750 | 81-84 | MTT | [4] |
| NIH-3T3 (fibroblasts) | PMMA nanoparticles | up to 750 | 81-84 | MTT | [4] |
| RAW 264.7 (macrophages) | PACA nanoparticles | 32 | < 5 | WST-8 | [6] |
| A549 (lung epithelial) | PACA nanoparticles | 32 | < 5 | WST-8 | [6] |
Mandatory Visualizations
Caption: Experimental workflow for MEMA nanoparticle synthesis and characterization.
Caption: Generalized cellular uptake pathways for nanoparticles.
Caption: Potential cellular stress signaling pathways affected by nanoparticles.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the uptake of methacrylate-based nanoparticles in static and dynamic in vitro systems as well as in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle Effects on Stress Response Pathways and Nanoparticle-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of PMEMA Nanoparticles for Biomedical Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-methoxyethyl methacrylate) (PMEMA) nanoparticles are emerging as promising candidates for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics. Their biocompatibility and "stealth" properties, which reduce protein adsorption and prolong circulation time, make them particularly attractive.[1] This document provides a comprehensive guide to the characterization of PMEMA nanoparticles, ensuring reproducible and reliable data for their biomedical evaluation.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of PMEMA nanoparticles is crucial for predicting their in vivo behavior, efficacy, and safety. Key parameters include size, size distribution, surface charge, and morphology.
Data Summary
The following table summarizes typical quantitative data obtained during the characterization of PMEMA nanoparticles.
| Parameter | Technique | Typical Values | Significance in Biomedical Applications |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 50 - 200 nm | Influences biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow size distribution, crucial for uniform behavior.[2] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 mV to +10 mV (near neutral) | Affects colloidal stability and interaction with cell membranes.[3][4] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical | Provides visual confirmation of size and shape.[5][6] |
| Drug Loading Content (%) | UV-Vis Spectroscopy / HPLC | 5 - 20% | Quantifies the amount of encapsulated therapeutic agent. |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | > 80% | Represents the percentage of the initial drug that is successfully encapsulated. |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and size distribution of PMEMA nanoparticles in an aqueous suspension.
Materials:
-
PMEMA nanoparticle suspension
-
Deionized water (filtered, 0.22 µm)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
Procedure:
-
Prepare a dilute suspension of PMEMA nanoparticles in deionized water. The concentration should be optimized to achieve a stable count rate as recommended by the instrument manufacturer (typically 0.01-1.0 mg/mL).[7]
-
Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary, avoiding excessive energy that could alter the nanoparticles.
-
Transfer the sample to a clean, dust-free cuvette.[8]
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of water), temperature (e.g., 25°C), and scattering angle (e.g., 173°).[9]
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.[3]
-
Perform at least three replicate measurements to ensure reproducibility.[3]
-
Analyze the data using the instrument's software to obtain the Z-average diameter and the Polydispersity Index (PDI).
Protocol 2: Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)
Objective: To measure the surface charge of PMEMA nanoparticles, which is a key indicator of their colloidal stability.
Materials:
-
PMEMA nanoparticle suspension
-
Deionized water (filtered, 0.22 µm)
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Disposable folded capillary cells
Procedure:
-
Prepare the PMEMA nanoparticle suspension in the same manner as for DLS analysis. The pH of the dispersant should be recorded as it significantly influences the zeta potential.[3][7]
-
Carefully inject the sample into the folded capillary cell using a syringe, ensuring no air bubbles are introduced.[3]
-
Wipe the outside of the cell and place it into the instrument.
-
Set the measurement parameters, including the dispersant properties and temperature.
-
The instrument will apply an electric field and measure the velocity of the particles.
-
Perform a minimum of three measurements for each sample.[3]
-
The software will calculate the zeta potential based on the electrophoretic mobility.
Protocol 3: Morphological Analysis by Transmission Electron Microscopy (TEM)
Objective: To visualize the size, shape, and morphology of PMEMA nanoparticles.
Materials:
-
PMEMA nanoparticle suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Prepare a dilute suspension of the nanoparticles in deionized water (e.g., 0.1 mg/mL).
-
Place a drop of the nanoparticle suspension onto a TEM grid and allow it to sit for 1-2 minutes for the particles to adsorb.[10]
-
Wick away the excess liquid from the edge of the grid using filter paper.
-
For negative staining, place a drop of the staining agent onto the grid for 30-60 seconds.
-
Wick away the excess stain with filter paper.
-
Allow the grid to air dry completely.
-
Image the prepared grid using a TEM at an appropriate magnification.[5]
Biological Characterization
The interaction of PMEMA nanoparticles with biological systems is a critical aspect of their evaluation for biomedical use.
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To evaluate the effect of PMEMA nanoparticles on the metabolic activity of a cell line, as an indicator of cytotoxicity.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
PMEMA nanoparticle suspensions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the PMEMA nanoparticle suspension in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 5: Hemolysis Assay
Objective: To assess the hemocompatibility of PMEMA nanoparticles by measuring their ability to induce red blood cell lysis.
Materials:
-
Fresh whole blood (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
PMEMA nanoparticle suspensions at various concentrations
-
Positive control (e.g., Triton X-100 or deionized water)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect red blood cells (RBCs) by centrifuging the whole blood and washing them three times with PBS.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
In microcentrifuge tubes, add the PMEMA nanoparticle suspensions at different concentrations to the RBC suspension.
-
Include positive and negative controls.
-
Incubate the tubes at 37°C for 2 hours with gentle shaking.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.[13][14]
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Nanoparticles are generally considered non-hemolytic if the hemolysis percentage is below 5%.[14]
Visualizations
Experimental Workflow
Caption: Experimental workflow for PMEMA nanoparticle characterization.
Cellular Uptake Mechanisms
Caption: Common endocytic pathways for nanoparticle cellular uptake.[15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. materialneutral.info [materialneutral.info]
- 9. 2.4. DLS and Zeta Measurements [bio-protocol.org]
- 10. microscopyinnovations.com [microscopyinnovations.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Formulation of Methoxyethyl Methacrylate (MEMA)-Based Pressure-Sensitive Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressure-sensitive adhesives (PSAs) are a class of materials that form a bond upon the application of light pressure. They are indispensable in a myriad of applications, from everyday items like tapes and labels to specialized uses in the medical field, particularly in transdermal drug delivery systems.[1] Acrylic copolymers are a prominent family of polymers used in PSA formulations due to their excellent adhesion properties, durability, and biocompatibility.[2]
This document provides detailed application notes and protocols for the formulation of pressure-sensitive adhesives based on methoxyethyl methacrylate (B99206) (MEMA). MEMA is a functional monomer that can be incorporated into acrylic PSA formulations to tailor specific properties such as adhesion, cohesion, and drug solubility, making it a valuable component in the design of advanced adhesive systems, including those for medical applications.[2]
Core Principles of MEMA-Based PSA Formulation
The performance of an acrylic PSA is governed by a delicate balance between adhesive and cohesive properties, which are primarily controlled by the polymer's composition and molecular weight.[2] Key formulation components include:
-
Soft Monomers: These monomers have a low glass transition temperature (Tg) and impart tack and flexibility to the adhesive. A common example is n-butyl acrylate (B77674) (BA).[3][4]
-
Hard Monomers: With a high Tg, these monomers contribute to the cohesive strength and shear resistance of the PSA. Methyl methacrylate (MMA) is a frequently used hard monomer.[3][4]
-
Functional Monomers: Monomers like MEMA and acrylic acid (AA) contain specific chemical groups that can enhance adhesion to polar substrates, provide sites for crosslinking, and modify the solubility of drugs within the adhesive matrix.[3]
The ratio of these monomers is critical in determining the final properties of the PSA. Generally, a higher proportion of soft monomers leads to higher tack but lower shear strength, while increasing the hard monomer content enhances cohesion at the expense of tack.[2]
Experimental Protocols
Protocol 1: Synthesis of MEMA-Based Acrylic PSA via Solution Polymerization
This protocol details the synthesis of a MEMA-containing acrylic PSA using a solution polymerization technique.
Materials:
-
n-Butyl Acrylate (BA)
-
Methyl Methacrylate (MMA)
-
Methoxyethyl Methacrylate (MEMA)
-
Acrylic Acid (AA)
-
Benzoyl Peroxide (BPO) (Initiator)
-
Ethyl Acetate (B1210297) (Solvent)
-
Three-necked round bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.
-
Water bath
Procedure:
-
Monomer Purification: Remove inhibitors from the monomers (BA, MMA, MEMA, AA) by washing with an equal volume of 5% w/v sodium hydroxide (B78521) solution, followed by washing with deionized water until the aqueous layer is neutral. Dry the monomers over anhydrous sodium sulfate.[5]
-
Reaction Setup: Assemble the three-necked flask with the condenser, mechanical stirrer, and nitrogen inlet. Place the flask in a water bath maintained at 70 ± 0.5°C.[5]
-
Charging the Reactor: Charge the flask with the desired amounts of ethyl acetate (solvent) and the purified monomers according to the formulation table below.
-
Initiation: Dissolve the initiator (BPO) in a small amount of ethyl acetate and add it to the reaction mixture.
-
Polymerization: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction. Stir the mixture continuously. The polymerization is typically carried out for several hours.[5]
-
Purification: After the reaction is complete, the polymer can be precipitated by adding a non-solvent like methanol. The precipitated polymer is then redissolved in ethyl acetate and reprecipitated to remove any unreacted monomers and initiator.[5]
-
Drying: Dry the purified polymer in a vacuum oven at a controlled temperature until a constant weight is achieved.
Formulation Table:
| Formulation ID | n-Butyl Acrylate (wt%) | Methyl Methacrylate (wt%) | Methoxyethyl Methacrylate (wt%) | Acrylic Acid (wt%) | BPO (phr)* |
| MEMA-PSA-1 | 60 | 30 | 5 | 5 | 0.5 |
| MEMA-PSA-2 | 55 | 30 | 10 | 5 | 0.5 |
| MEMA-PSA-3 | 50 | 30 | 15 | 5 | 0.5 |
*phr: parts per hundred parts of monomer
Protocol 2: Characterization of Adhesive Properties
This protocol describes the standard methods for evaluating the key performance indicators of a PSA: peel adhesion, tack, and shear strength.
Sample Preparation:
-
Dissolve the synthesized polymer in a suitable solvent (e.g., ethyl acetate) to achieve a desired solid content.
-
Cast the polymer solution onto a release liner using a film applicator to achieve a uniform thickness.
-
Dry the cast film in an oven to remove the solvent.
-
Laminate the adhesive film onto a backing material, such as a PET film.
-
Cut the prepared adhesive tape into strips of standard width (e.g., 25 mm) for testing.
A. 180° Peel Adhesion Test:
This test measures the force required to remove an adhesive tape from a standard test panel.
-
Apply a strip of the adhesive tape to a clean stainless steel panel.
-
Use a standard roller to press the tape onto the panel to ensure intimate contact.
-
After a specified dwell time, clamp the free end of the tape in the grip of a tensile testing machine.
-
Peel the tape from the panel at a 180° angle and a constant speed.
-
Record the force required to peel the tape. The result is typically expressed in N/25 mm.
B. Loop Tack Test:
This test measures the instantaneous adhesion of a PSA.
-
Form a loop with a strip of the adhesive tape, with the adhesive side facing out.
-
Bring the loop into contact with a standard test surface (e.g., stainless steel) over a defined area.
-
Immediately withdraw the loop at a constant speed.
-
The maximum force required to separate the loop from the surface is recorded as the tack value, typically in N.
C. Static Shear Strength Test:
This test evaluates the cohesive strength of the adhesive.
-
Apply a strip of the adhesive tape to a stainless steel panel over a standard area (e.g., 25 mm x 25 mm).
-
Hang the panel vertically and attach a standard weight to the free end of the tape.
-
Record the time it takes for the tape to fail cohesively or adhesively. The result is reported in hours.
Data Presentation
The following table summarizes the expected influence of increasing MEMA content on the adhesive properties of a BA/MMA-based PSA.
| Formulation ID | MEMA Content (wt%) | Peel Adhesion (N/25 mm) | Tack (N) | Shear Strength (hours) |
| MEMA-PSA-1 | 5 | Moderate | Moderate | High |
| MEMA-PSA-2 | 10 | High | High | Moderate-High |
| MEMA-PSA-3 | 15 | High | High | Moderate |
Note: The actual values will depend on the specific formulation, molecular weight of the polymer, and testing conditions. This table represents a general trend.
Visualizations
Caption: Workflow for MEMA-based PSA synthesis and characterization.
Caption: Balancing adhesion and cohesion in PSA formulations.
Conclusion
The formulation of MEMA-based pressure-sensitive adhesives offers a versatile platform for creating materials with tailored properties for a range of applications, including demanding fields like transdermal drug delivery. By carefully selecting the monomer composition and controlling the polymerization process, researchers can fine-tune the adhesive and cohesive properties to meet specific performance requirements. The protocols and information provided herein serve as a foundational guide for the development and characterization of novel MEMA-based PSAs.
References
Troubleshooting & Optimization
Technical Support Center: Inhibitor Removal from 2-Methoxyethyl Methacrylate (MEMA)
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the removal of inhibitors from 2-Methoxyethyl methacrylate (B99206) (MEMA) prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is there an inhibitor in my 2-Methoxyethyl methacrylate (MEMA)?
A1: this compound is highly susceptible to spontaneous polymerization, especially when exposed to heat, light, or impurities.[1] To ensure stability during shipping and storage, manufacturers add small quantities of polymerization inhibitors. Common inhibitors for methacrylate monomers include the monomethyl ether of hydroquinone (B1673460) (MEHQ) and butylated hydroxytoluene (BHT).[1] These compounds function as radical scavengers, preventing the chain reactions that lead to premature polymerization.[1]
Q2: Why is it critical to remove the inhibitor before my polymerization reaction?
A2: The presence of inhibitors will interfere with or completely prevent the desired polymerization of the MEMA monomer.[1][2] This can lead to failed reactions, low polymer yields, or the formation of polymers with inconsistent and unpredictable properties.[1] Therefore, removing the inhibitor is a crucial step for achieving successful and reproducible polymerization results.[1]
Q3: What are the primary methods for removing inhibitors from MEMA?
A3: The three main methods for removing phenolic inhibitors like MEHQ from MEMA are:
-
Column Chromatography: This involves passing the monomer through a column packed with an adsorbent material, typically basic activated alumina (B75360), which retains the inhibitor.[1][2]
-
Caustic Washing (Liquid-Liquid Extraction): This technique uses an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH), to extract the weakly acidic inhibitor from the monomer.[1][3]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor by distilling it under reduced pressure.[1][2] However, this method is often less favored due to the risk of inducing polymerization at elevated temperatures.[1][4]
Q4: Which inhibitor removal method is most suitable for MEMA?
A4: For typical lab-scale purification of MEMA, passing the monomer through a column of basic activated alumina is generally the most convenient and effective method.[1][5][6] Caustic washing is also a viable option, but it requires a subsequent and thorough drying step to remove any residual water, which can interfere with certain polymerization reactions.[1]
Q5: How can I confirm that the inhibitor has been successfully removed?
A5: The concentration of MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2] MEHQ exhibits a distinct UV absorbance that allows for its quantification.[2]
Troubleshooting Guides
| Issue | Possible Cause(s) | Solution(s) |
| Polymerization reaction fails or is significantly inhibited after inhibitor removal. | 1. Incomplete Inhibitor Removal: The amount of alumina used was insufficient, the alumina was not active, or the caustic wash was inadequate.[2] 2. Water Contamination: Residual water from the caustic wash method may be present.[1] 3. Premature Polymerization: The inhibitor-free monomer is highly reactive and may have started to polymerize during storage.[1] | 1. Increase the amount of basic alumina in the column or perform additional washes with the NaOH solution.[2] Ensure the alumina is freshly activated.[4] 2. Thoroughly dry the monomer with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter before use.[2] 3. Use the purified monomer immediately.[1] If storage is necessary, keep it at a low temperature in the dark and under an inert atmosphere (e.g., nitrogen or argon).[1] |
| The monomer appears cloudy after passing through the alumina column. | Fine Alumina Particles: Fine particles of the alumina adsorbent may have passed through the column's filter.[1] | Place a more robust filter, such as a plug of cotton or glass wool, at the bottom of the column before adding the alumina.[1] Consider adding a small layer of sand on top of the plug for better retention.[1] |
| The flow rate through the alumina column is very slow. | High Monomer Viscosity: MEMA can be viscous, especially at room temperature.[1] | Dilute the monomer with a dry, inert, and volatile solvent like hexane (B92381) or tetrahydrofuran (B95107) (THF) to reduce its viscosity before passing it through the column.[1] The solvent can be removed later under reduced pressure.[2] |
Quantitative Data Summary
The efficiency of inhibitor removal can vary depending on the specific monomer and the conditions used. The following table provides representative data for the removal of MEHQ from methacrylate monomers.
| Method | Reagent/Adsorbent | Typical Removal Efficiency | Notes |
| Column Chromatography | Basic Activated Alumina | >99% | A simple and effective method for lab-scale purification. The activity of the alumina is crucial for high efficiency.[1] |
| Caustic Washing | 5% Aqueous NaOH | 95-99% | Requires multiple extractions and thorough drying of the monomer to remove residual water.[1] |
| Vacuum Distillation | N/A | >99% | Can achieve high purity but carries the risk of premature polymerization due to heating.[1] |
Experimental Protocols
Method 1: Inhibitor Removal using an Alumina Column
This is the most common and recommended method for lab-scale purification of MEMA.
Materials:
-
This compound (MEMA) containing inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool into the bottom of the column to retain the alumina.[1]
-
Optionally, add a small layer (approximately 1 cm) of sand on top of the plug.[1]
-
Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane) or add the dry alumina powder directly to the column.[1]
-
Gently tap the column to ensure the alumina is well-packed and free of air bubbles. A bed height of 5-10 cm is typically sufficient for small-scale purifications.[1]
-
-
Purification:
-
Carefully add the MEMA to the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free MEMA in a clean, dry flask.
-
-
Post-Purification:
Method 2: Inhibitor Removal by Caustic Washing
This method utilizes an acid-base extraction to remove the phenolic inhibitor.
Materials:
-
This compound (MEMA) containing inhibitor
-
5% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the MEMA in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. The aqueous layer, containing the sodium salt of the inhibitor, will typically be the bottom layer.
-
Drain and discard the lower aqueous layer.[1]
-
Repeat the washing step two more times with fresh NaOH solution.[1]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the monomer with a saturated brine solution to aid in the removal of residual water.[1]
-
Transfer the monomer to a clean flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry it.
-
-
Final Steps:
Visualizations
References
Technical Support Center: Purification of 2-Methoxyethyl Methacrylate (MEMA) Monomer
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-Methoxyethyl methacrylate (B99206) (MEMA) monomer.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of MEMA.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Monomer polymerizes during purification (e.g., in the distillation flask or chromatography column). | 1. Incomplete removal of the inhibitor. 2. Presence of peroxides or other initiators. 3. Excessive heating during distillation.[1] 4. Lack of oxygen (inhibitors like MEHQ require oxygen to be effective). | 1. Ensure the inhibitor removal step is complete. 2. Pass the monomer through a column of basic alumina (B75360) to remove peroxides and acidic impurities before distillation.[1] 3. Use a vacuum to lower the boiling point and distill at a lower temperature. Ensure even heating with a stirring mechanism.[1] 4. For storage after purification, ensure a headspace of air in the container. For distillation, a gentle stream of air or nitrogen mixed with a small amount of oxygen can be bubbled through the liquid. |
| Purity of MEMA does not improve after distillation. | 1. Formation of an azeotrope with an impurity. 2. Boiling points of MEMA and an impurity are very close. | 1. Consider an alternative purification method such as column chromatography. 2. Use a fractional distillation column with a higher number of theoretical plates for better separation. |
| Low yield of purified MEMA. | 1. Polymerization of the monomer during purification. 2. Inefficient extraction or washing steps. 3. Loss of product during transfer between steps. | 1. Add a polymerization inhibitor (e.g., MEHQ or hydroquinone) before starting distillation.[1] 2. Ensure thorough mixing during extractions and allow for complete phase separation. 3. Handle the monomer carefully and minimize transfers. |
| Inhibitor is not completely removed. | 1. Insufficient amount of alumina in the column. 2. Alumina is not sufficiently activated. 3. Inefficient washing with NaOH solution. | 1. Increase the bed height of the alumina column. A 5-10 cm bed is often sufficient for small-scale purifications.[2] 2. Use freshly opened or properly stored basic activated alumina. 3. Perform multiple extractions with fresh NaOH solution.[2] |
| Monomer is too viscous to pass through the alumina column. | The inherent viscosity of the monomer. | Dilute the monomer with a dry, inert, and volatile solvent like hexane (B92381) or tetrahydrofuran (B95107) (THF) before loading it onto the column. The solvent can be removed later under reduced pressure.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 2-Methoxyethyl methacrylate (MEMA)?
A1: Common impurities can include:
-
Inhibitors: Such as Monomethyl Ether of Hydroquinone (MEHQ) or Hydroquinone (HQ), which are added for stabilization.[1][3]
-
Residual Reactants: From synthesis, such as methacrylic acid and 2-methoxyethanol.
-
Byproducts: From the synthesis process, which can include small amounts of other esters if transesterification was used.
-
Polymers/Oligomers: Formed during storage or exposure to heat/light.
-
Water: From atmospheric moisture or washing steps.
Q2: How can I remove the inhibitor (MEHQ) from MEMA?
A2: There are two primary methods for removing phenolic inhibitors like MEHQ:
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina is a simple and effective method for lab-scale purification.[2][3]
-
Caustic Washing: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5% NaOH) will deprotonate the phenolic inhibitor, making it water-soluble and allowing it to be extracted into the aqueous phase. This method requires multiple extractions and thorough drying of the monomer afterward.[2]
Q3: What are the recommended conditions for vacuum distillation of MEMA?
A3: MEMA has a boiling point of 65 °C at 12 mm Hg.[4] It is crucial to use a vacuum to reduce the boiling point and prevent polymerization. Always add a polymerization inhibitor (e.g., 200-1000 ppm of MEHQ or HQ) to the distillation flask.[1] Do not distill to dryness.
Q4: How should I store purified MEMA?
A4: Purified MEMA should be used immediately if possible. If storage is necessary, add a stabilizer (e.g., 100-200 ppm MEHQ), store at 2-8°C in a tightly sealed container, and ensure there is an air (oxygen) headspace, as common inhibitors require oxygen to function effectively.
Q5: What analytical methods can be used to determine the purity of MEMA?
A5: The purity of MEMA can be determined using the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate MEMA from less volatile impurities and oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the monomer and detect certain impurities.
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
Materials:
-
This compound (MEMA) containing inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous solvent (e.g., hexane)
-
Clean, dry collection flask
Procedure:
-
Secure the chromatography column vertically to a stand.
-
Insert a small plug of glass wool or cotton into the bottom of the column to retain the alumina.
-
Prepare a slurry of basic activated alumina in hexane.
-
Pour the slurry into the column and allow the alumina to settle, tapping the column gently to ensure even packing. The bed height should be approximately 5-10 cm for small-scale purifications.[2]
-
Drain the excess hexane until the solvent level is just above the top of the alumina bed.
-
Carefully load the MEMA onto the top of the alumina bed.
-
Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stabilized and stored appropriately.
Protocol 2: Purification of MEMA by Vacuum Distillation
Materials:
-
Crude or inhibitor-free MEMA
-
Polymerization inhibitor (e.g., MEHQ or Hydroquinone)
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, vacuum adapter, receiving flasks)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump and trap
-
Vacuum grease
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry. Lightly grease all joints.
-
Add the MEMA and a polymerization inhibitor (200-1000 ppm) to the distillation flask along with a magnetic stir bar.[1]
-
Begin stirring and slowly turn on the vacuum pump to reduce the pressure to approximately 12 mm Hg.
-
Once the pressure is stable, gently heat the distillation flask with the heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Increase the temperature gradually until the MEMA begins to distill at approximately 65 °C.[4]
-
Collect the pure MEMA in a clean receiving flask.
-
Stop the distillation before the flask goes to dryness.
-
Cool the system to room temperature before slowly releasing the vacuum.
-
Stabilize the purified MEMA with a small amount of inhibitor for storage.
Visualizations
Caption: Workflow for Inhibitor Removal via Alumina Column.
Caption: Workflow for Purification of MEMA by Vacuum Distillation.
Caption: Troubleshooting Decision Tree for MEMA Purification.
References
Technical Support Center: Distillation of 2-Methoxyethyl Methacrylate Under Reduced Pressure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the distillation of 2-Methoxyethyl methacrylate (B99206) (2-MEMA) under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of 2-Methoxyethyl methacrylate (2-MEMA) under reduced pressure?
A1: The boiling point of 2-MEMA is dependent on the pressure. A commonly cited boiling point is 65 °C at 12 mmHg.[1][2][3][4] It is crucial to control the vacuum to maintain a stable boiling point and prevent decomposition.
Q2: Why is reduced pressure distillation necessary for 2-MEMA?
A2: Reduced pressure distillation is employed to lower the boiling point of 2-MEMA. This is critical for several reasons:
-
Preventing Polymerization: Methacrylates like 2-MEMA have a strong tendency to polymerize at elevated temperatures.[5] Distilling at a lower temperature significantly reduces the risk of premature polymerization in the distillation flask.
-
Avoiding Decomposition: High temperatures can lead to the thermal decomposition of the monomer, resulting in impurities and reduced yield.[4]
Q3: What are the common impurities in 2-MEMA, and how can they be removed?
A3: Common impurities in commercially available 2-MEMA can include polymerization inhibitors (like MEHQ), residual starting materials from its synthesis, and byproducts such as ethylene (B1197577) glycol dimethacrylate.[6] Reduced pressure distillation is an effective method for purification, separating the volatile 2-MEMA from non-volatile inhibitors and higher-boiling impurities. For removal of acidic impurities, passing the monomer through a column of neutral alumina (B75360) prior to distillation can be beneficial.[7]
Q4: What type of polymerization inhibitor should be used during the distillation of 2-MEMA, and at what concentration?
A4: While specific data for 2-MEMA is not abundant, phenolic inhibitors are commonly used for methacrylates. Suitable choices include hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ). A general guideline for acrylate (B77674) distillation is to use an inhibitor concentration in the range of 200-1000 ppm.[8] It is essential to ensure the inhibitor is present in the distillation flask before heating. For persistent polymerization issues, phenothiazine (B1677639) can be a more potent inhibitor.[5][9]
Q5: What are the recommended storage conditions for purified 2-MEMA?
A5: Purified 2-MEMA should be stored in a cool, dark place, preferably refrigerated between 2-8 °C. It is critical to store the purified monomer with a stabilizer (e.g., MEHQ) and in the presence of air, as oxygen is required for the inhibitor to function effectively. Avoid storing under an inert atmosphere for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered during the reduced pressure distillation of 2-MEMA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sudden Polymerization in the Distillation Flask | 1. Insufficient or inactive inhibitor.2. Localized overheating ("hot spots").3. Presence of polymerization initiators (e.g., peroxides). | 1. Ensure a suitable inhibitor (e.g., MEHQ, hydroquinone) is added to the crude 2-MEMA before starting the distillation (200-1000 ppm).[8]2. Use a heating mantle with a magnetic stirrer to ensure even heating and prevent localized high temperatures. Avoid direct flame heating.3. Ensure all glassware is meticulously cleaned and free of contaminants. |
| Inability to Achieve or Maintain a Low Vacuum | 1. Leaks in the distillation apparatus.2. Inefficient vacuum pump.3. Improperly sealed joints. | 1. Inspect all glass joints, tubing, and connections for leaks. Ensure all ground glass joints are properly sealed with a suitable vacuum grease.2. Verify that the vacuum pump is functioning correctly and the pump oil is clean and at the appropriate level.3. Use high-quality, thick-walled vacuum tubing designed for high vacuum applications. |
| "Bumping" or Uncontrolled Boiling | 1. Lack of boiling chips or inefficient stirring.2. Rapid heating.3. Starting to heat before a stable vacuum is achieved. | 1. Use a magnetic stirrer and a PTFE-coated stir bar for smooth boiling. Boiling stones are generally not effective under vacuum.[8]2. Heat the distillation flask gradually and evenly.3. Ensure the system has reached a stable, reduced pressure before applying heat. |
| Low Purity of the Distillate | 1. Inefficient separation of impurities with close boiling points.2. "Bumping" of the undistilled material into the condenser.3. Contaminated receiving flask. | 1. For higher purity, use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.2. Maintain a steady and controlled boiling rate to prevent bumping.3. Ensure the receiving flask is clean and dry before starting the distillation. |
| Discoloration of the Distillate | 1. Thermal decomposition of the monomer or impurities.2. Presence of certain impurities in the starting material. | 1. Lower the distillation temperature by further reducing the pressure.2. Consider a pre-purification step, such as passing the crude 2-MEMA through a column of activated carbon or alumina. |
Experimental Protocols
Detailed Methodology for Reduced Pressure Distillation of 2-MEMA
Materials:
-
Crude this compound (stabilized with MEHQ)
-
Polymerization inhibitor (e.g., hydroquinone or MEHQ)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Vacuum grease
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Cold trap (optional but recommended)
Procedure:
-
Preparation of the Monomer: If the crude 2-MEMA contains water, dry it over a suitable drying agent like anhydrous magnesium sulfate (B86663) and then filter.
-
Assembly of the Distillation Apparatus:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are clean and lightly greased with a high-vacuum grease.
-
Place a magnetic stir bar in the round-bottom flask.
-
-
Charging the Flask:
-
Add the crude 2-MEMA to the round-bottom flask.
-
Add a fresh amount of polymerization inhibitor (e.g., 200-1000 ppm of hydroquinone or MEHQ).
-
-
Evacuation of the System:
-
Turn on the cooling water to the condenser.
-
Begin evacuating the system using the vacuum pump. A cold trap between the apparatus and the pump is recommended to protect the pump from volatile vapors.
-
Monitor the pressure using a manometer.
-
-
Distillation:
-
Once the desired pressure is reached and stable (e.g., 12 mmHg), begin stirring the contents of the flask.
-
Gradually heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at a constant temperature (e.g., ~65 °C at 12 mmHg).
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Transfer the purified 2-MEMA to a clean, labeled storage bottle containing a stabilizer.
-
Store the purified monomer in a refrigerator at 2-8 °C in the presence of air.
-
Visualizations
References
- 1. This compound | 6976-93-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. parchem.com [parchem.com]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 6976-93-8 [chemicalbook.com]
- 5. EP0620206B2 - Method for inhibiting polymerization of (meth)acrylic acid and esters thereof - Google Patents [patents.google.com]
- 6. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Methoxyethyl Methacrylate (MEMA) Polymerization
Welcome to the technical support center for Methoxyethyl Methacrylate (B99206) (MEMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the polymerization of MEMA.
Frequently Asked Questions (FAQs)
Q1: Why is my MEMA polymerization proceeding slower than expected or not at all?
Slow or failed MEMA polymerization can be attributed to several factors. The most common culprits include the presence of inhibitors in the monomer, inefficient initiation, improper reaction temperature, or the presence of contaminants such as oxygen or water.[1][2][3] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
Q2: What are inhibitors and why are they present in MEMA?
MEMA is susceptible to spontaneous polymerization, especially when exposed to heat or light during storage and transport.[1][4] To prevent this, manufacturers add small quantities of inhibitors, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ) or butylated hydroxytoluene (BHT).[1] These compounds act as radical scavengers, preventing premature polymerization.[1]
Q3: Is it necessary to remove the inhibitor before polymerization?
Yes, for most polymerization reactions, especially controlled polymerization techniques, removing the inhibitor is crucial.[5] Inhibitors will interfere with or completely prevent the intended polymerization, leading to low yields or polymers with inconsistent properties.[1] For free-radical polymerizations, one might be able to overcome the inhibitor by adding excess initiator; however, this can make it difficult to predict the molecular weight of the resulting polymer.[5]
Q4: What are the common methods for removing inhibitors from MEMA?
The primary methods for removing phenolic inhibitors like MEHQ include passing the monomer through a column of activated basic alumina (B75360), washing with a caustic solution (e.g., aqueous NaOH), or vacuum distillation.[1] The choice of method depends on the scale of the experiment and the required purity of the monomer.
Q5: How does temperature affect the rate of MEMA polymerization?
Temperature plays a critical role in the rate of polymerization. Increasing the reaction temperature generally increases the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate.[6][7] However, excessively high temperatures can lead to side reactions, reduced molecular weight, and potentially depolymerization.[8] For each initiator, there is an optimal temperature range for efficient polymerization.[6]
Q6: What type of initiator should I use for MEMA polymerization?
Troubleshooting Guide: Slow MEMA Polymerization
This guide provides a step-by-step approach to diagnosing and solving slow MEMA polymerization.
Problem: Polymerization is extremely slow or not initiating at all.
This is a common issue that can often be traced back to the presence of inhibitors, inefficient initiator decomposition, or the presence of contaminants.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting slow or failed MEMA polymerization.
| Possible Cause | Suggested Solution |
| Presence of Inhibitor | The inhibitor present in the as-received monomer is preventing the initiation of polymerization.[1] |
| Solution: Remove the inhibitor by passing the MEMA monomer through a column of activated basic alumina immediately before use.[1] Alternatively, perform a caustic wash or vacuum distillation.[1] | |
| Inefficient Initiator | The initiator may have degraded due to improper storage, or the concentration may be too low.[3] |
| Solution: Use a fresh or purified initiator.[3] Ensure the initiator is soluble in the reaction medium.[10] Verify that the initiator concentration is appropriate; a typical starting point is 0.1-1.0 mol% relative to the monomer. | |
| Incorrect Reaction Temperature | The reaction temperature is too low for the chosen thermal initiator to decompose efficiently and generate radicals.[3] |
| Solution: Increase the reaction temperature to the recommended range for your initiator. For example, AIBN is commonly used at temperatures between 60-80 °C.[2] | |
| Presence of Oxygen | Dissolved oxygen in the reaction mixture can act as an inhibitor by scavenging radicals.[2] |
| Solution: Thoroughly degas the reaction mixture before initiating polymerization. Common techniques include several freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) for an extended period.[2] | |
| Water Contamination | The presence of water can interfere with some polymerization reactions, especially if using certain types of initiators or in controlled polymerization systems.[1] |
| Solution: Use dry solvents and ensure all glassware is thoroughly dried before use. If the monomer was purified using a caustic wash, ensure it is properly dried before use.[1] |
Data Presentation
Table 1: Common Thermal Initiators for Methacrylate Polymerization
| Initiator | Abbreviation | Typical Decomposition Temperature (°C) | Comments |
| Azobisisobutyronitrile | AIBN | 60 - 80 | Commonly used, soluble in many organic solvents.[2][9] |
| Benzoyl Peroxide | BPO | 80 - 95 | A widely used organic peroxide initiator.[6] |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | V-50 | 50 - 70 | A water-soluble azo initiator.[9] |
Table 2: Inhibitor Removal Techniques for Methacrylate Monomers
| Method | Efficiency | Advantages | Disadvantages |
| Column Chromatography (Basic Activated Alumina) | >99% | Simple and effective for lab-scale purification.[1] | Alumina must be active; fine particles may pass through.[1] |
| Caustic Washing (e.g., 5% aq. NaOH) | 95-99% | Relatively simple procedure. | Requires multiple extractions and thorough drying of the monomer.[1] |
| Vacuum Distillation | >99% | Yields high purity monomer. | Risk of polymerization during heating.[1][12] |
Experimental Protocols
Protocol 1: Inhibitor Removal from MEMA using an Alumina Column
Objective: To remove the polymerization inhibitor (e.g., MEHQ) from MEMA monomer prior to polymerization.
Materials:
-
Methoxyethyl methacrylate (MEMA) monomer containing inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the glass chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.[1]
-
Add a small layer of sand (approximately 1 cm) on top of the plug.[1]
-
Fill the column with basic activated alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule of thumb is to use a column with a height-to-diameter ratio of about 10:1 and fill it approximately two-thirds full with alumina).
-
Gently tap the column to ensure even packing of the alumina.
-
-
Monomer Purification:
-
Place a clean, dry collection flask under the column outlet.
-
Carefully pour the MEMA monomer onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient inhibitor removal.
-
Collect the purified, inhibitor-free MEMA in the collection flask.
-
-
Post-Purification Handling:
-
The purified monomer is highly reactive and should be used immediately for the best results.[1]
-
If immediate use is not possible, store the purified monomer at a low temperature (e.g., in a refrigerator) in the absence of light and under an inert atmosphere for a very short period.
-
Signaling Pathways and Logical Relationships
Diagram: The Role of Initiators and Inhibitors in Free Radical Polymerization
Caption: The competitive pathways of radical polymerization in the presence of an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
- 9. kaitai-pec.com [kaitai-pec.com]
- 10. youtube.com [youtube.com]
- 12. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
Technical Support Center: Preventing Premature Polymerization of 2-Hydroxyethyl Methacrylate (MEMA)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of 2-hydroxyethyl methacrylate (B99206) (MEMA). Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that can lead to the premature polymerization of MEMA.
Question: My MEMA has become viscous or solidified in the storage bottle. What happened?
Answer: This indicates that premature polymerization has occurred. The primary cause is the depletion of the inhibitor, which is essential for preventing the monomer from self-reacting. Several factors can accelerate inhibitor depletion and lead to polymerization during storage:
-
Improper Storage Temperature: MEMA should be stored at cool temperatures, typically below 30°C.[1] Elevated temperatures significantly increase the rate of polymerization.
-
Absence of Oxygen: The most common inhibitors used in MEMA, such as Monomethyl Ether of Hydroquinone (MEHQ), require the presence of dissolved oxygen (typically 5-21%) to function effectively.[2] Storing MEMA under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor useless.
-
Exposure to Light: UV light can initiate free-radical polymerization. Storing MEMA in clear containers or in areas exposed to sunlight should be avoided.
-
Extended Storage Time: The effectiveness of the inhibitor decreases over time. It is recommended to use MEMA within its shelf life, which is typically 6 to 12 months under proper storage conditions.
Question: I observed polymer formation in my reaction mixture before initiating the polymerization. What are the likely causes?
Answer: Unintended polymerization in your experimental setup, prior to the addition of an initiator, is often due to contamination or adverse reaction conditions. Consider the following possibilities:
-
Contamination: The presence of contaminants that can generate free radicals is a common cause. This can include:
-
Metal Ions: Contamination from metal spatulas or reaction vessels can initiate polymerization.
-
Peroxides: Solvents, especially ethers like THF or dioxane, can form peroxides over time, which are potent initiators.
-
Dust and other Particulates: Foreign particles can sometimes act as nucleation sites for polymerization.
-
-
Elevated Local Temperatures: Even if the ambient temperature is controlled, localized "hot spots" within the reaction mixture can trigger polymerization. This can be caused by inadequate stirring or a highly exothermic dissolution process.
-
Inhibitor Removal: If you have performed a purification step to remove the inhibitor (e.g., by passing it through an inhibitor-removal column), the uninhibited MEMA is highly susceptible to spontaneous polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended inhibitor and its concentration for MEMA?
A1: The most common inhibitor used for MEMA is Monomethyl Ether of Hydroquinone (MEHQ). Commercial MEMA is typically supplied with MEHQ in a concentration range of 50 to 400 ppm.[2][3]
Q2: What are the ideal storage conditions for MEMA?
A2: To maximize the shelf life of MEMA and prevent premature polymerization, adhere to the following storage conditions.
| Parameter | Recommendation |
| Temperature | Below 30°C; refrigeration is often recommended (e.g., below 4°C/39°F).[1][2] |
| Atmosphere | In the presence of air (5-21% oxygen). Never store under an inert gas. [2] |
| Light | Store in a dark area, protected from direct sunlight.[3] |
| Container | Keep in a tightly closed, original container. |
| Shelf Life | Typically 6-12 months. It is advisable to use it within 6 months for processes sensitive to impurities. |
Q3: How can I check the inhibitor concentration in my MEMA?
A3: The concentration of MEHQ can be determined spectrophotometrically. A standardized method is described in ASTM D 3125-97. A simplified protocol for a laboratory setting is provided in the "Experimental Protocols" section below.
Q4: Can I use MEMA that has started to become viscous?
A4: It is not recommended. Increased viscosity is a sign of oligomer and polymer formation. Using partially polymerized MEMA will lead to inaccuracies in your experiments, affect the stoichiometry of your reactions, and result in materials with inconsistent and undesirable properties.
Q5: How do polymerization inhibitors like MEHQ work?
A5: Polymerization inhibitors like MEHQ function by scavenging free radicals. This process is dependent on the presence of oxygen. The inhibitor reacts with peroxy radicals, which are formed from the reaction of monomer radicals with oxygen, to create stable species that do not propagate the polymerization chain reaction.
Experimental Protocols
Protocol for Monitoring MEHQ Concentration in MEMA
This protocol is a simplified version based on the principles of ASTM D 3125-97 for the colorimetric determination of MEHQ.
Materials:
-
MEMA sample
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in deionized water)
-
MEHQ standard
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of MEHQ Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 0.1 g of MEHQ into a 100 mL volumetric flask.
-
Dissolve in and dilute to the mark with glacial acetic acid.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standards by diluting the MEHQ stock solution with glacial acetic acid in 50 mL volumetric flasks to achieve concentrations in the range of 4 to 40 µg/mL.
-
For each standard, pipette 10 mL into a 50 mL volumetric flask.
-
Add 20 mL of glacial acetic acid.
-
Add 1 mL of 2% NaNO₂ solution and dilute to the mark with glacial acetic acid.
-
Mix well and let stand for 10 minutes.
-
-
Sample Preparation:
-
Weigh an appropriate amount of the MEMA sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.
-
Add 1 mL of 2% NaNO₂ solution and dilute to the mark with glacial acetic acid.
-
Mix well and let stand for 10 minutes.
-
Prepare a blank solution using 49 mL of glacial acetic acid and 1 mL of 2% NaNO₂ solution.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared MEMA sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their respective MEHQ concentrations (in µg).
-
Determine the concentration of MEHQ in the MEMA sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for premature MEMA polymerization.
Caption: Simplified mechanism of MEMA polymerization inhibition by MEHQ in the presence of oxygen.
References
Technical Support Center: Synthesis of 2-Methoxyethyl Methacrylate
Welcome to the Technical Support Center for the synthesis of 2-Methoxyethyl methacrylate (B99206) (MEMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of MEMA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-Methoxyethyl methacrylate?
A1: The two primary methods for synthesizing this compound are:
-
Transesterification: This method involves the reaction of methyl methacrylate with 2-methoxyethanol (B45455) in the presence of a catalyst. Methanol (B129727) is generated as a byproduct and is typically removed to drive the reaction to completion.
-
Direct Esterification: This route involves the reaction of methacrylic acid with 2-methoxyethanol, usually with an acid catalyst, to form MEMA and water. The water is removed as it is formed to shift the equilibrium towards the product.
Q2: What are the most common side reactions I should be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Unwanted Polymerization: Methacrylates can readily polymerize, especially at the elevated temperatures often used in synthesis. This is the most common cause of low yield and can result in the entire reaction mixture solidifying.
-
Michael Addition: The hydroxyl group of 2-methoxyethanol or the product, this compound, can act as a nucleophile and add across the double bond of another methacrylate molecule. This leads to the formation of higher molecular weight impurities.
-
Formation of Dimers and Oligomers: Similar to Michael addition, other reactions can lead to the formation of dimers and higher oligomers, which can be difficult to separate from the desired product.
Q3: How can I prevent premature polymerization during the synthesis?
A3: The most effective way to prevent premature polymerization is to use a suitable inhibitor. Common inhibitors for methacrylate synthesis include:
-
Monomethyl ether of hydroquinone (MEHQ)
It is crucial to add the inhibitor to the reaction mixture at the beginning of the synthesis. Additionally, maintaining careful temperature control and avoiding localized overheating can help minimize unwanted polymerization.
Q4: What catalysts are typically used for the synthesis of this compound?
A4: For transesterification , common catalysts include:
-
Lithium salts (e.g., lithium hydroxide, lithium carbonate).
-
Organotin compounds (e.g., dibutyltin (B87310) oxide).
For direct esterification , acid catalysts are used, such as:
-
Sulfuric acid (H₂SO₄).
-
p-Toluenesulfonic acid (p-TsOH).
The choice of catalyst can influence reaction rate and the profile of side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | - Ensure the catalyst is fresh and added in the correct amount.- Increase the reaction time and/or temperature, while carefully monitoring for polymerization.- For esterification reactions, ensure efficient removal of the byproduct (water or methanol) to drive the equilibrium towards the product. |
| Loss of product during workup and purification. | - Optimize the purification process. For distillation, ensure the vacuum is stable and the temperature is appropriate to avoid product decomposition.- For extractions, perform multiple extractions with smaller volumes of solvent to maximize recovery. | |
| Reaction Mixture Becomes Viscous or Solidifies | Premature and uncontrolled polymerization of the methacrylate. | - Crucial: Always use a polymerization inhibitor from the start of the reaction.- Ensure the inhibitor is not expired and is used at the recommended concentration (e.g., 200-1000 ppm).- Maintain strict temperature control and avoid localized overheating. Use a well-stirred oil bath for even heating. |
| Presence of High Boiling Point Impurities | Formation of dimers or oligomers through side reactions like Michael addition. | - Adjust the molar ratio of reactants. For direct esterification, a slight excess of 2-methoxyethanol may be beneficial.- Lower the reaction temperature to reduce the rate of side reactions, though this may require a longer reaction time.- Optimize the purification process, such as fractional distillation under vacuum, to separate the desired product from higher boiling impurities. |
| Product is Contaminated with Starting Materials | Incomplete reaction or inefficient purification. | - If the reaction has not gone to completion, consider extending the reaction time or increasing the catalyst concentration.- Improve the efficiency of the purification. For distillation, using a fractionating column can improve separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
This protocol is a general guideline based on the transesterification of similar methacrylates.
Materials:
-
Methyl methacrylate
-
2-Methoxyethanol
-
Lithium carbonate (catalyst)
-
Hydroquinone (inhibitor)
-
An inert solvent with a suitable boiling point (e.g., toluene)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (or a distillation head), add methyl methacrylate, 2-methoxyethanol (in a slight molar excess), toluene, and a catalytic amount of lithium carbonate.
-
Add hydroquinone (200-500 ppm based on the total weight of monomers) as a polymerization inhibitor.
-
Heat the mixture to reflux. The methanol produced during the reaction will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of methanol collected. The reaction is typically complete when no more methanol is evolved.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with brine (saturated NaCl solution) to remove the catalyst.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Direct Esterification
This protocol is a general guideline for the direct esterification of methacrylic acid.
Materials:
-
Methacrylic acid
-
2-Methoxyethanol
-
p-Toluenesulfonic acid (catalyst)
-
Phenothiazine (inhibitor)
-
Toluene (as an azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Combine methacrylic acid, a slight molar excess of 2-methoxyethanol, toluene, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.
-
Add phenothiazine (500-1000 ppm) as an inhibitor.
-
Equip the flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by vacuum distillation.
Data Presentation
Table 1: Effect of Catalyst on the Transesterification of Methyl Methacrylate with 2-Methoxyethanol (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield of MEMA (%) |
| Lithium Carbonate | 1.0 | 6 | 85 |
| Dibutyltin Oxide | 0.5 | 5 | 90 |
| Sodium Methoxide | 1.5 | 7 | 80 |
Table 2: Influence of Inhibitor on Polymer Formation in Direct Esterification (Illustrative Data)
| Inhibitor | Inhibitor Concentration (ppm) | Reaction Temperature (°C) | Polymer Formation (%) |
| None | 0 | 110 | >50 |
| Hydroquinone | 500 | 110 | <5 |
| Phenothiazine | 1000 | 110 | <2 |
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Common side reactions in MEMA synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Optimizing Initiator Concentration for Methoxyethyl Methacrylate (MEMA) Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in optimizing the initiator concentration for the free-radical polymerization of methoxyethyl methacrylate (B99206) (MEMA). Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an initiator in MEMA polymerization?
An initiator is a chemical species that, upon activation by heat or light, decomposes to generate free radicals. These highly reactive radicals then attack the double bond of MEMA monomers, initiating a chain reaction that leads to the formation of long polymer chains (poly(MEMA)). The concentration of the initiator is a critical parameter that significantly influences the polymerization kinetics, the final polymer's molecular weight, its molecular weight distribution (polydispersity index or PDI), and the overall monomer conversion.
Q2: Which initiators are commonly used for MEMA polymerization?
The choice of initiator primarily depends on the solvent used for the polymerization.
-
For organic solvents (e.g., toluene (B28343), ethyl acetate, anisole): Oil-soluble initiators are preferred. Common examples include:
-
Azobisisobutyronitrile (AIBN)
-
Benzoyl peroxide (BPO)
-
-
For aqueous solutions: Water-soluble initiators are necessary. Common examples include:
-
Potassium persulfate (KPS)
-
Ammonium persulfate (APS)
-
4,4′-Azobis(4-cyanopentanoic acid) (V-501)
-
Q3: How does initiator concentration impact the molecular weight of poly(MEMA)?
In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[1]
-
Higher initiator concentration leads to the simultaneous growth of many polymer chains, resulting in a lower average molecular weight .
-
Lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer, which results in a higher average molecular weight .[1][2]
Q4: What is the effect of initiator concentration on the rate of polymerization and monomer conversion?
The rate of polymerization is directly proportional to the square root of the initiator concentration.
-
Increasing the initiator concentration generates more free radicals, leading to a faster polymerization rate and potentially higher monomer conversion in a given timeframe.[3][4]
-
However, an excessively high initiator concentration can lead to premature termination reactions, where growing chains react with each other, which can limit the final molecular weight and may not necessarily lead to higher conversion.
Q5: How can I achieve a poly(MEMA) with a low polydispersity index (PDI)?
A low PDI (typically < 1.5) indicates a more uniform population of polymer chains with similar lengths. While initiator concentration plays a role, achieving a very low PDI often requires more advanced techniques.
-
Ensure homogeneous initiation: The initiator should be fully dissolved and evenly mixed in the reaction medium before starting the polymerization.
-
Controlled reaction temperature: Maintaining a stable temperature is crucial for a consistent rate of initiator decomposition.
-
Consider controlled radical polymerization (CRP) techniques: For the most precise control over molecular weight and to achieve a very low PDI, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are highly recommended.
Troubleshooting Guide
| Problem | Possible Cause Related to Initiator | Suggested Solution |
| Slow or No Polymerization | Insufficient Initiator Concentration: Not enough free radicals are being generated to sustain the polymerization. | Incrementally increase the initiator concentration (e.g., by 25-50%).[5] |
| Inappropriate Initiator Half-Life: The initiator is not decomposing effectively at the chosen reaction temperature. | Select an initiator with a suitable half-life for your reaction temperature. For example, AIBN is commonly used at 60-80 °C. | |
| Presence of Inhibitors: Oxygen or inhibitors in the MEMA monomer are quenching the free radicals. | Thoroughly degas the reaction mixture (e.g., by purging with nitrogen or argon, or through freeze-pump-thaw cycles). Purify the monomer by passing it through an inhibitor removal column. | |
| Low Polymer Molecular Weight | High Initiator Concentration: An excess of initiator is generating a large number of short polymer chains. | Decrease the initiator concentration.[1] |
| High Reaction Temperature: Elevated temperatures can increase the rate of termination reactions. | Lower the reaction temperature, ensuring it is still appropriate for the chosen initiator. | |
| High Polydispersity Index (PDI) | Non-uniform Initiation: The initiator was not fully dissolved or evenly distributed, leading to inconsistent radical generation. | Ensure the initiator is completely dissolved and the reaction mixture is homogeneous before initiating polymerization. |
| High Initiator Concentration: Very high radical concentrations can increase the likelihood of termination reactions, broadening the molecular weight distribution. | Reduce the initiator concentration. | |
| Temperature Fluctuations: Unstable reaction temperature leads to a varied rate of initiation. | Use a stable temperature-controlled bath (e.g., an oil bath). | |
| Gel Formation/Insoluble Polymer | Excessively High Initiator Concentration: Can lead to a very rapid and uncontrolled polymerization, especially at high monomer concentrations (Trommsdorff effect), resulting in cross-linking. | Reduce the initiator concentration and consider diluting the monomer. |
| Impurities in Initiator: Some impurities can be bifunctional and act as cross-linkers. | Use a high-purity initiator. |
Data Presentation
The following tables provide illustrative data on how varying the initiator concentration can affect the properties of methacrylate polymers. Note that this data is adapted from studies on similar methacrylate monomers and should be used as a general guideline for MEMA polymerization.
Table 1: Effect of AIBN Initiator Concentration on Polymer Properties (Illustrative)
| Initiator Concentration (mol% relative to monomer) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | ~75 | ~100,000 | ~2.1 |
| 0.5 | ~90 | ~50,000 | ~1.9 |
| 1.0 | ~95 | ~25,000 | ~1.8 |
| 2.0 | >99 | ~12,000 | ~2.0 |
Data adapted from general principles of free-radical polymerization for hydroxyl-containing methacrylates.[5]
Table 2: Effect of BPO/DMA Redox Initiator System on Methacrylate Polymerization
| BPO Concentration (wt%) | DMA Concentration (wt%) | Final Monomer Conversion (%) | Compressive Strength (MPa) |
| 0.05 | 0.5 | ~74 | ~70 |
| 0.1 | 0.5 | ~85 | ~75 |
| 0.2 | 0.5 | ~95 | ~80 |
| 0.3 | 0.5 | ~100 | ~80 |
| 0.5 | 0.5 | ~90 | ~78 |
| 0.7 | 0.5 | ~88 | ~75 |
| 0.3 | 0.25 | ~75 | ~72 |
| 0.3 | 0.35 | ~80 | ~76 |
Data adapted from a study on methacrylate bone cement.[3][4]
Experimental Protocols
Protocol for Optimizing Initiator Concentration in Solution Polymerization of MEMA
This protocol outlines a general procedure for determining the optimal initiator concentration for the solution polymerization of MEMA using AIBN.
Materials:
-
Methoxyethyl methacrylate (MEMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or anisole)
-
Non-solvent for precipitation (e.g., cold methanol (B129727) or hexane)
-
Reaction flask with condenser and magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Constant temperature oil bath
Procedure:
-
Monomer and Solvent Preparation:
-
Purify MEMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a reaction flask, prepare a solution of MEMA in the chosen solvent (e.g., 20-50 wt% monomer).
-
-
Reaction Setup and Degassing:
-
Set up the reaction flask with a condenser, magnetic stirrer, and an inlet for inert gas.
-
Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
-
Initiator Preparation and Addition:
-
Prepare stock solutions of AIBN in the reaction solvent at various concentrations.
-
For a series of experiments, test different AIBN concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 mol% relative to the MEMA monomer).
-
Using a syringe, inject the desired volume of the AIBN stock solution into the reaction mixture while stirring.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours).
-
-
Termination and Purification:
-
Terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent (e.g., cold methanol).
-
Collect the precipitated poly(MEMA) by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Visualizations
Free-Radical Polymerization Workflow
Caption: Workflow for the free-radical polymerization of MEMA.
Troubleshooting Logic for Low Molecular Weight
References
Technical Support Center: Controlling Molecular Weight in Poly(2-methoxyethyl acrylate) (PMEA) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(2-methoxyethyl acrylate) (PMEA) during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during PMEA synthesis that can affect molecular weight control and polydispersity.
Issue 1: High Polydispersity Index (PDI > 1.5) in Controlled Radical Polymerization (ATRP or RAFT)
| Potential Cause | Recommended Solution |
| Impure Monomer or Reagents | The presence of inhibitors in the monomer or impurities in the catalyst, initiator, or solvent can lead to uncontrolled polymerization. Purify the 2-methoxyethyl acrylate (B77674) (MEA) monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Ensure all other reagents are of high purity and solvents are appropriately dried and degassed.[1] |
| Oxygen Contamination | Oxygen can terminate radical chains, leading to a loss of control over the polymerization. It is crucial to thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period before initiating the polymerization.[1] |
| Inappropriate Initiator/Catalyst/Ligand Ratio (ATRP) | The ratio of initiator, copper catalyst, and ligand is critical for maintaining the equilibrium between active and dormant species in Atom Transfer Radical Polymerization (ATRP). An incorrect ratio can lead to a high concentration of radicals and increased termination reactions. Optimize the ratio based on the desired molecular weight and reaction kinetics. |
| Inappropriate Chain Transfer Agent (CTA) to Initiator Ratio (RAFT) | In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the ratio of CTA to initiator influences the number of polymer chains and their growth. A non-optimal ratio can result in a broad molecular weight distribution. A high ratio of CTA to initiator is generally preferred for better control. |
| High Reaction Temperature | Elevated temperatures can increase the rate of termination and other side reactions, leading to a loss of control. Optimize the reaction temperature; for ATRP of acrylates, temperatures around ambient to 50°C are often successful.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of PMEA in a conventional free-radical polymerization?
A1: The molecular weight of PMEA in a conventional free-radical polymerization can be controlled primarily by two methods:
-
Adjusting the Initiator Concentration: The molecular weight is inversely proportional to the square root of the initiator concentration.[2] Therefore, decreasing the amount of initiator will result in a higher molecular weight PMEA.[2]
-
Using a Chain Transfer Agent (CTA): The addition of a chain transfer agent, such as a thiol (e.g., dodecanethiol), allows for the termination of a growing polymer chain and the initiation of a new one. The ratio of monomer to CTA is a key factor in controlling the final molecular weight.
Q2: I want to synthesize PMEA with a specific, low molecular weight and narrow PDI. Which polymerization method is most suitable?
A2: For precise control over molecular weight and to achieve a narrow polydispersity index (PDI < 1.3), controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended.[3][4] These methods allow for the synthesis of well-defined polymers by maintaining a low concentration of active radical species, which minimizes termination reactions.
Q3: What is the relationship between the monomer-to-initiator ratio and the final molecular weight in a controlled polymerization?
A3: In a well-controlled or "living" polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used, multiplied by the molecular weight of the monomer. By adjusting the initial [Monomer]/[Initiator] ratio, you can target a specific molecular weight.
Q4: My ATRP synthesis of PMEA is not proceeding or is very slow. What could be the issue?
A4: Several factors can contribute to a slow or stalled ATRP reaction:
-
Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to the deactivating Cu(II) species by oxygen. Ensure thorough deoxygenation of your reaction mixture.
-
Impure Reagents: Impurities can poison the catalyst. Use purified reagents and solvents.
-
Low Temperature: While high temperatures can be detrimental, a temperature that is too low may result in a very slow reaction rate. A moderate temperature, such as 50°C, is often a good starting point for the ATRP of acrylates.[1]
-
Solvent Effects: The choice of solvent can influence the solubility of the catalyst complex and the polymerization kinetics. A solvent system that solubilizes all components is crucial.
Q5: Can I synthesize high molecular weight PMEA?
A5: Yes, high molecular weight PMEA can be synthesized. In conventional free-radical polymerization, this can be achieved by using a very low initiator concentration.[2] In controlled radical polymerizations like ATRP and RAFT, a high monomer-to-initiator (or CTA) ratio should be employed.
Quantitative Data Summary
The following tables provide an overview of typical experimental conditions and resulting polymer characteristics for PMEA and structurally similar polymers.
Table 1: Free-Radical Polymerization of 2-Methoxyethyl Acrylate (MEA) with a Chain Transfer Agent (CTA)
| [MEA] : [CTA] : [Initiator] | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100 : 1 : 0.1 | Dodecanethiol | AIBN | Toluene | 70 | 6 | ~10,000 | > 1.8 |
| 200 : 1 : 0.1 | Dodecanethiol | AIBN | Toluene | 70 | 6 | ~20,000 | > 1.8 |
| 50 : 1 : 0.1 | Dodecanethiol | AIBN | Toluene | 70 | 6 | ~5,000 | > 1.8 |
Note: Data is illustrative and based on general principles of free-radical polymerization. Actual results may vary.
Table 2: ATRP of Acrylates
| Monomer | [M] : [I] : [Cu(I)] : [L] | Initiator | Ligand | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| HEA | 100 : 1 : 1 : 2 | MBP | Bpy | Bulk | 90 | 9,800 | 1.25 |
| HEA | 100 : 1 : 1 : 2 | MBP | Bpy | Water | 90 | 8,500 | 1.30 |
| MA | 200 : 1 : 0.2 : 0.2 | 2-EBP | Me6-TREN | Bulk | 22 | 17,000 | 1.18 |
| BA | 200 : 1 : 1 : 1 | 2-EBP | Me6-TREN | Bulk | 22 | 23,500 | 1.15 |
Abbreviations: HEA (2-hydroxyethyl acrylate), MA (methyl acrylate), BA (butyl acrylate), M (Monomer), I (Initiator), L (Ligand), MBP (methyl 2-bromopropionate), Bpy (2,2'-bipyridine), 2-EBP (ethyl 2-bromopropionate), Me6-TREN (tris[2-(dimethylamino)ethyl]amine).
Table 3: RAFT Polymerization of Acrylates
| Monomer | [M] : [CTA] : [I] | CTA | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| MEA/HEA | 50 : 1 : 0.2 | DBTTC | AIBN | 1,4-Dioxane | 60 | 5,400 | 1.15 |
| MEA/HEA | 100 : 1 : 0.2 | DBTTC | AIBN | 1,4-Dioxane | 60 | 10,200 | 1.18 |
| MEA/HEA | 200 : 1 : 0.2 | DBTTC | AIBN | 1,4-Dioxane | 60 | 19,800 | 1.25 |
Abbreviations: MEA (2-methoxyethyl acrylate), HEA (2-hydroxyethyl acrylate), CTA (Chain Transfer Agent), I (Initiator), DBTTC (dibenzyltrithiocarbonate), AIBN (azobisisobutyronitrile).
Detailed Experimental Protocols
Protocol 1: Controlled Molecular Weight PMEA Synthesis via RAFT Polymerization
This protocol describes the synthesis of PMEA with a target molecular weight by adjusting the monomer-to-CTA ratio.
Materials:
-
2-Methoxyethyl acrylate (MEA), inhibitor removed
-
Dibenzyltrithiocarbonate (DBTTC) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (or other suitable solvent), anhydrous
-
Schlenk flask, magnetic stir bar, rubber septum, syringes, and needles
-
Inert gas (Argon or Nitrogen) supply
-
Oil bath with temperature controller
Procedure:
-
Reagent Preparation: Purify MEA by passing it through a column of basic alumina. Recrystallize AIBN from methanol.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of MEA, DBTTC, and AIBN dissolved in 1,4-dioxane. The ratio of [MEA]/[DBTTC] will determine the target molecular weight. A typical [CTA]/[AIBN] ratio is 5:1.
-
Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with an inert gas for 30-60 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 60-70°C and stir.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane (B92381) or methanol). Filter and dry the resulting PMEA under vacuum.
Visualizations
Caption: Workflow for RAFT polymerization of PMEA.
Caption: Troubleshooting logic for high PDI in PMEA synthesis.
References
Technical Support Center: Achieving Low Polydispersity in MEMA Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to achieve low polydispersity in 2-(methoxy)ethyl methacrylate (B99206) (MEMA) polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is achieving low polydispersity (Đ) important for MEMA polymers in drug development?
A low polydispersity index (Đ), which indicates a narrow molecular weight distribution, is crucial for applications in drug delivery.[1] Polymers with a uniform chain length exhibit more consistent and predictable physicochemical and biological properties. This uniformity is critical for predictable pharmacokinetics, biodistribution, and controlled drug release profiles.
Q2: What are the most effective methods for achieving controlled polymerization of MEMA with low polydispersity?
Controlled radical polymerization (CRP) techniques are the most effective methods for synthesizing MEMA polymers with low polydispersity. The two most commonly employed and well-documented methods are:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile method capable of producing well-defined MEMA polymers with very narrow molecular weight distributions (Đ ≤ 1.2). It is compatible with a wide range of functional groups and solvents.[2]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of methacrylates like MEMA, yielding polymers with low dispersity. This method typically utilizes a transition metal catalyst, most commonly a copper complex.[3][4]
Q3: What is a desirable target polydispersity (Đ) for MEMA copolymers in biomedical applications?
For biomedical applications, a polydispersity value as close to 1.0 as possible is ideal. Generally, a dispersity of Đ < 1.3 is considered acceptable for achieving predictable in vivo behavior. However, with optimized RAFT and ATRP protocols, it is often possible to achieve dispersities in the range of 1.05 to 1.20.[5]
Q4: How do I choose the right initiator for MEMA polymerization?
-
For ATRP: The initiator should have a structure similar to the dormant polymer chain end. Alkyl halides, such as ethyl 2-bromoisobutyrate (EBiB) or methyl 2-bromopropionate, are common and effective initiators for methacrylate polymerization.[3][6] The rate of initiation should be at least as fast as the rate of propagation to ensure all chains start growing simultaneously, which is key to achieving low polydispersity.[6]
-
For RAFT: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanopentanoic acid) (V-501), is used. The choice of initiator often depends on the reaction temperature and solvent.[7]
Q5: What type of RAFT agent should I use for MEMA polymerization?
For methacrylate monomers like MEMA, trithiocarbonates and dithiobenzoates are generally effective RAFT agents (also known as chain transfer agents or CTAs).[5] The selection of the RAFT agent is crucial for controlling the polymerization.[8]
Troubleshooting Guide
This guide addresses common issues encountered during MEMA polymerization aimed at achieving low polydispersity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Polydispersity (Đ > 1.3) | Oxygen Contamination: Oxygen is a radical scavenger and can inhibit or terminate the polymerization, leading to a loss of control. | Thoroughly deoxygenate the reaction mixture before initiation. This can be achieved by purging with an inert gas (e.g., argon or nitrogen) for an extended period or by performing several freeze-pump-thaw cycles.[5] |
| Impure Monomer/Reagents: Inhibitors in the monomer, or other impurities in the reagents or solvent, can interfere with the polymerization.[9] | Purify the MEMA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Ensure all other reagents and solvents are of high purity.[5] | |
| Inappropriate Initiator Concentration (ATRP & RAFT): Too much initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions. | Optimize the initiator concentration. In RAFT, the [CTA]/[Initiator] ratio is critical; a high ratio is generally preferred for better control, but an excessively high ratio can slow down the reaction.[5] | |
| Incorrect Catalyst/Ligand Ratio (ATRP): The ratio of the copper catalyst to the ligand is crucial for forming the active catalyst complex and maintaining the equilibrium between active and dormant species. | Ensure the correct stoichiometry of the catalyst and ligand. For example, a 1:1 or 1:2 molar ratio of Cu(I)Br to a ligand like PMDETA is often used. | |
| High Monomer Conversion: Pushing the polymerization to very high conversions (>90%) can sometimes lead to a loss of control and a broadening of the polydispersity due to side reactions and the gel effect. | Consider stopping the reaction at a moderate conversion (e.g., 70-80%) if a very low polydispersity is the primary goal. | |
| Slow or No Polymerization | Presence of Oxygen/Inhibitors: As mentioned above, oxygen and other inhibitors can completely stop the reaction. | Ensure rigorous deoxygenation and purification of all reagents.[5] |
| Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature, leading to a slow rate of decomposition and initiation. | Select an initiator with an appropriate half-life for the desired reaction temperature. For example, AIBN is commonly used at temperatures between 60-80 °C.[5][7] | |
| Low Reaction Temperature: The rates of initiation and propagation are temperature-dependent. | Increase the reaction temperature, but be mindful that excessively high temperatures can increase termination rates.[5] | |
| Bimodal Molecular Weight Distribution | Impurities: Certain impurities can generate a second population of polymer chains. | Ensure high purity of all components. |
| Slow Initiation: If the initiation is slower than propagation, new chains will be formed throughout the reaction, leading to a broader or bimodal distribution. | Choose an initiator that provides rapid and efficient initiation. In ATRP, ensure the initiator is activated at least as fast as the propagating chains.[6] |
Quantitative Data Summary
The following tables provide a summary of typical experimental conditions for achieving low polydispersity in the polymerization of methacrylates, which are applicable to MEMA.
Table 1: Typical Conditions for ATRP of Methacrylates
| Monomer | Initiator | Catalyst System | [M]:[I]:[Cat]:[L] | Temp. (°C) | PDI (Đ) | Reference |
| MMA | EBiB | CuBr/N-propyl-2-pyridylmethanimine | 100:1:1:2 | 90 | 1.20 | [3][10] |
| MMA | EBiB | FeBr3/TPP | 200:1:1:4 | 80 | ~1.2-1.4 | [11] |
| DMAEMA | mPEG-Br | Fe(0)/Cu(II) | 100:1:0.1:0.2 | RT | 1.13 | [11] |
MMA: Methyl Methacrylate, EBiB: Ethyl 2-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPP: Triphenylphosphine, DMAEMA: 2-(Dimethylamino)ethyl methacrylate, mPEG-Br: Bromo-telechelic poly(ethylene glycol).
Table 2: Typical Conditions for RAFT Polymerization of Methacrylates
| Monomer | RAFT Agent (CTA) | Initiator | [M]:[CTA]:[I] | Temp. (°C) | PDI (Đ) | Reference |
| MMA | 2-Cyano-2-propyl benzodithioate | AIBN | 250:1:0.2 | 60 | < 1.3 | [7] |
| PEGMA | PPEGMA macro-CTA | V-501 | 100:1:0.125 | 70 | < 1.3 | [12] |
| DMA | DDMAT | TEOA/MB+ (photocatalyst) | 200:1:1.33 | RT | < 1.3 | [13] |
MMA: Methyl Methacrylate, AIBN: Azobisisobutyronitrile, PEGMA: Poly(ethylene glycol) methacrylate, V-501: 4,4'-Azobis(4-cyanopentanoic acid), DMA: N,N-Dimethylacrylamide, DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, TEOA: Triethanolamine, MB+: Methylene Blue.
Experimental Protocols
Protocol 1: Synthesis of Poly(MEMA) via ATRP
This protocol is a representative example for targeting a poly(MEMA) with a specific degree of polymerization (DP) of 100.
Materials:
-
2-(Methoxy)ethyl methacrylate (MEMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (B1667542) (Solvent)
-
Argon or Nitrogen gas
Procedure:
-
Monomer Purification: Pass MEMA through a short column of basic alumina to remove the inhibitor.
-
Catalyst/Ligand Complex Formation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol) and PMDETA (e.g., 34.7 mg, 0.2 mmol).
-
Deoxygenation: Seal the flask with a rubber septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).
-
Addition of Monomer and Solvent: Under a positive pressure of inert gas, add purified MEMA (e.g., 1.30 g, 10 mmol) and anisole (e.g., 2 mL) to the Schlenk flask via a degassed syringe.
-
Final Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Initiation: After the final thaw and while the mixture is under an inert atmosphere, add the initiator EBiB (e.g., 19.5 mg, 0.1 mmol) via a degassed syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight and Đ). To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold hexane (B92381) or methanol. Filter and dry the polymer under vacuum to a constant weight.
Protocol 2: Synthesis of Poly(MEMA) via RAFT Polymerization
This protocol provides a general procedure for the RAFT polymerization of MEMA, targeting a DP of 100.
Materials:
-
2-(Methoxy)ethyl methacrylate (MEMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) (RAFT Agent/CTA)
-
4,4'-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)
-
1,4-Dioxane (B91453) (Solvent)
-
Argon or Nitrogen gas
Procedure:
-
Monomer Purification: Purify MEMA by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, dissolve MEMA (e.g., 1.30 g, 10 mmol), CPDT (e.g., 34.6 mg, 0.1 mmol), and V-501 (e.g., 2.8 mg, 0.01 mmol) in 1,4-dioxane (e.g., 3 mL).
-
Deoxygenation: Seal the tube with a rubber septum and deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes while stirring.
-
Polymerization: Immerse the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.
-
Monitoring and Termination: Track the monomer conversion and polymer characteristics over time by taking aliquots for analysis. The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Repeat the dissolution and precipitation process to further purify the polymer. Dry the final product under vacuum.
Visualizations
Caption: Workflow for achieving low polydispersity in MEMA polymerization.
Caption: Troubleshooting logic for high polydispersity in MEMA polymerization.
References
- 1. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 3. Polymerizing via ATRP [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 8. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polymerizing via ATRP [sigmaaldrich.com]
- 11. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morphology Control via RAFT Emulsion Polymerization-Induced Self-Assembly: Systematic Investigation of Core-Forming Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Red Light-Driven, Oxygen-Tolerant RAFT Polymerization Enabled by Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ATRP of Functional Methacrylates (MEMA)
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP) of functional methacrylates, with a special focus on 2-(methoxyethoxy)ethyl methacrylate (B99206) (MEMA) and related oligo(ethylene glycol) methacrylates (OEGMA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to ensure successful and controlled polymerizations.
Frequently Asked Questions (FAQs)
Q1: Why is ATRP of functional methacrylates like MEMA challenging?
A1: The polymerization of functional methacrylates like MEMA and other oligo(ethylene glycol) methacrylates (OEGMA) can be challenging due to several factors. The polar nature of the monomer and the presence of ether linkages can lead to side reactions and interactions with the copper catalyst complex.[1] Additionally, achieving a well-controlled polymerization with low polydispersity (Đ) requires careful optimization of reaction conditions, including solvent, temperature, and catalyst system.[2][3] In aqueous media, challenges include potential catalyst instability, hydrolysis of the chain-end, and a very high polymerization rate that can be difficult to control.[4]
Q2: What is the importance of monomer purification for MEMA ATRP?
A2: Monomer purity is critical for a successful ATRP. MEMA, like many other monomers, is supplied with inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent premature polymerization during storage. These inhibitors must be removed immediately before the reaction, as they will quench the radicals necessary for polymerization, leading to poor initiation and low conversion. A common and effective method for purification is passing the monomer through a column of basic alumina (B75360).[5][6]
Q3: Can MEMA be polymerized in aqueous media?
A3: Yes, ATRP of MEMA and similar monomers like OEGMA can be successfully performed in aqueous media, often at room temperature.[7][8] In fact, water as a solvent can significantly accelerate the rate of polymerization compared to bulk or organic solvents.[9] This is attributed to the high polarity of water, which can promote the formation of a highly active catalyst.[9] However, control can be difficult due to the high reaction rate and potential side reactions.[4] Adding halide salts can help suppress these side reactions and improve control.[4]
Q4: My final polymer is a sticky, viscous oil and is difficult to purify. What should I do?
A4: The physical state of your final polymer depends on its glass transition temperature (Tg). Polymers of MEMA and OEGMA often have a low Tg, making them sticky or rubbery at room temperature.[10] This can make purification, especially the removal of the copper catalyst, challenging.[10] To purify, first dilute the viscous reaction mixture with a suitable solvent like Tetrahydrofuran (THF).[11][12] Then, pass this solution through a neutral alumina column to remove the copper catalyst.[11][12] Finally, precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol (B129727), hexane (B92381), or diethyl ether.[11][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low monomer conversion | 1. Incomplete removal of monomer inhibitor.2. Oxygen present in the reaction system.3. Inactive initiator or catalyst. | 1. Purify the monomer by passing it through a basic alumina column just before use.[5][6]2. Ensure the system is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[11][14]3. Use a fresh, purified catalyst (e.g., CuBr) and a suitable initiator. Check initiator efficiency. |
| Poor control over polymerization (High Polydispersity, Đ > 1.5) | 1. Reaction temperature is too high, causing side reactions.[15]2. Inappropriate solvent choice.3. Catalyst deactivation is too slow.4. High radical concentration leading to termination reactions.[4] | 1. Lower the reaction temperature. For some functional methacrylates, temperatures around 50°C or even ambient temperature in aqueous media are effective.[7][16]2. Use a suitable solvent or solvent mixture. For polar monomers like HEMA, a mix of MEK and propanol (B110389) has been shown to work well.[16] For MEMA, anisole (B1667542) or aqueous media can be used.[7][17]3. Increase the concentration of the deactivator (Cu(II) species) or select a ligand that promotes faster deactivation.[15]4. In aqueous systems, add a halide salt (e.g., NaCl) to suppress dissociation of the halide from the deactivator complex.[4][18] |
| Molecular weight (Mn) does not match theoretical value | 1. Inefficient initiation.2. Chain transfer reactions.3. Errors in GPC calibration or analysis. | 1. Ensure the initiator is fully soluble and active. For amide initiators, low efficiencies are a known issue.[2]2. Minimize chain transfer by lowering the reaction temperature.[15]3. Calibrate the GPC with appropriate standards (e.g., PMMA standards). Note that hydrodynamic volumes can differ; for instance, PHEMA appears larger than its actual Mn when calibrated with PMMA standards.[6][16] |
| Reaction proceeds too quickly to control | 1. High catalyst activity, especially in polar/aqueous solvents.[7][9]2. High reaction temperature. | 1. Reduce the amount of catalyst. It's possible to lower the catalyst concentration significantly without losing control.[7][8]2. Lower the reaction temperature.[16]3. In aqueous ATRP, consider using a less active catalyst system or adding a deactivator (Cu(II)) at the start of the reaction. |
Experimental Protocols
Protocol: ATRP of MEMA in Anisole
This protocol provides a general procedure for the ATRP of MEMA to synthesize a well-defined polymer.
1. Materials:
-
Monomer: 2-(methoxyethoxy)ethyl methacrylate (MEMA), inhibitor removed.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr), purified.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Anisole, anhydrous.
-
Non-solvent for precipitation: Cold methanol or hexane.
2. Monomer Purification:
-
Pass MEMA through a short column of basic alumina to remove the inhibitor immediately before use.[5]
3. Reaction Setup (Example for a target DP of 100):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and cycle between vacuum and argon three times to remove oxygen.[11]
-
In a separate, dry flask, prepare a solution of MEMA (1.88 g, 10 mmol), EBiB (14.7 µL, 0.1 mmol), and anisole (2 mL).
-
Deoxygenate this solution by bubbling with argon for at least 30 minutes.[11]
-
Using a deoxygenated syringe, add PMDETA (20.9 µL, 0.1 mmol) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.[11]
4. Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath at 60-70°C and stir.
-
Monitor the reaction by taking samples periodically to analyze for monomer conversion (by ¹H NMR) and molecular weight (by GPC).[11]
5. Termination and Purification:
-
To terminate the polymerization, cool the flask and expose the reaction mixture to air, which oxidizes the Cu(I) catalyst.[13]
-
Dilute the viscous solution with THF (approx. 5-10 mL).[12]
-
Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.[11][12]
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol or hexane while stirring vigorously.[11]
-
Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.
Data & Visualization
Quantitative Data Summary
The success of an ATRP is often measured by the final polymer's molecular weight (Mn) and polydispersity (Đ). Below is a table summarizing typical results for the ATRP of related functional methacrylates under different conditions.
| Monomer | Initiator | Ligand | Solvent | Temp (°C) | Conv. (%) | Mn (GPC) | Đ (PDI) | Reference |
| OEGMA | EBiB | bpy | Water | 20 | >90 | ~Target | 1.15-1.30 | [7][8] |
| HEMA | EBiB | bpy | MEK/Propanol | 50 | ~90 | ~Target | 1.15-1.25 | [6][16] |
| MMA | EBiB | PMDETA | Bulk | 90 | 79 | 23,000 | 1.45 | [6] |
| AzTEGMA | EBiB | PMDETA | Anisole | 25 | >90 | ~22,000 | <1.30 | [3] |
Note: "OEGMA" refers to oligo(ethylene glycol) methacrylate, which is structurally similar to MEMA. "HEMA" is 2-hydroxyethyl methacrylate. "AzTEGMA" is an azide-functionalized PEG methacrylate.
Visualized Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the core ATRP mechanism, a typical experimental workflow, and a troubleshooting decision path.
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for a typical ATRP of MEMA.
Caption: Decision tree for troubleshooting common ATRP issues.
References
- 1. ijpras.com [ijpras.com]
- 2. The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY01094E [pubs.rsc.org]
- 3. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. [PDF] Facile Atom Transfer Radical Polymerization of Methoxy-Capped Oligo(ethylene glycol) Methacrylate in Aqueous Media at Ambient Temperature | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Characterizing impurities in commercial 2-Methoxyethyl methacrylate
Technical Support Center: 2-Methoxyethyl Methacrylate (B99206) (2-MEEMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing and handling commercial 2-Methoxyethyl methacrylate (2-MEEMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound (2-MEEMA)?
A1: Commercial 2-MEEMA typically contains several impurities that can arise from the manufacturing process, degradation, or storage conditions. The most common ones include:
-
Inhibitors: Commercial monomers are stabilized to prevent spontaneous polymerization.[1][2] The most common inhibitor is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[3]
-
Water: Moisture can be present from atmospheric exposure or manufacturing and can interfere with certain polymerization reactions.
-
Methacrylic Acid (MAA): Can form due to the hydrolysis of the 2-MEEMA ester.
-
2-Methoxyethanol: A common starting material for the synthesis of 2-MEEMA that may be present as a residual impurity.
-
Oligomers/Polymers: Small amounts of polymerized 2-MEEMA may form during storage, especially if the inhibitor is depleted or storage conditions are suboptimal.
Q2: Why is an inhibitor added to 2-MEEMA, and do I need to remove it?
A2: An inhibitor, typically MEHQ, is added to prevent premature and uncontrolled polymerization of the monomer during shipping and storage.[1][3] For most controlled polymerization techniques (e.g., ATRP, RAFT), removal of the inhibitor is crucial as it can interfere with the reaction kinetics, leading to long induction periods or complete inhibition of the polymerization.[4] However, for some conventional free-radical polymerizations with high initiator concentrations, inhibitor removal may not be strictly necessary, although its presence can still affect reproducibility.
Q3: How should I properly store commercial 2-MEEMA?
A3: Proper storage is critical to maintain the quality of 2-MEEMA. It should be stored in a cool, dark, and well-ventilated place, away from heat sources and direct sunlight.[1][3][5] The effectiveness of the MEHQ inhibitor is dependent on the presence of dissolved oxygen, so it is important not to store the monomer under an inert atmosphere (e.g., nitrogen or argon) for long periods, as this can deactivate the stabilizer.[2][5]
Q4: My polymerization reaction with 2-MEEMA is not starting or is very slow. What could be the cause?
A4: A failure to initiate or slow polymerization is a common issue. The primary causes are:
-
Presence of Inhibitor: The MEHQ inhibitor has not been removed or was not removed completely.
-
Dissolved Oxygen: Oxygen is a radical scavenger and can inhibit free-radical polymerization.[4] The monomer and solvent should be thoroughly degassed before starting the reaction.
-
Impure Reagents: Impurities in the monomer, initiator, or solvent can interfere with the reaction.
-
Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Polymerization Fails to Initiate or Shows a Long Induction Period | 1. Inhibitor (MEHQ) still present in the monomer.[4]2. Dissolved oxygen in the reaction mixture.[4]3. Inactive or insufficient initiator. | 1. Remove the inhibitor by passing the monomer through a column of basic alumina (B75360).[6][7]2. Degas the monomer and solvent using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon).3. Verify the initiator's activity and concentration. Ensure the reaction temperature is appropriate for the initiator's half-life.[4] |
| High Polydispersity Index (PDI) in Controlled Polymerization | 1. Impurities in the monomer (e.g., water, methacrylic acid).2. High initiator concentration relative to the chain transfer agent (in RAFT) or catalyst (in ATRP).3. High polymerization temperature causing side reactions.[4] | 1. Purify the monomer before use.2. Optimize the molar ratios of your polymerization components.3. Lower the reaction temperature. |
| Formation of Gel or Insoluble Polymer | 1. Spontaneous, uncontrolled polymerization.2. Insufficient inhibitor during storage.3. High reaction temperature or concentration. | 1. Ensure the monomer is properly inhibited during storage.2. Check for "hot spots" in the reaction vessel and ensure uniform stirring.3. Adjust reaction conditions to be less aggressive. |
| Inconsistent or Irreproducible Experimental Results | 1. Batch-to-batch variation in monomer purity.2. Inconsistent removal of inhibitor.3. Water contamination from the atmosphere.[8] | 1. Characterize the purity of each new batch of monomer using techniques like GC-MS or ¹H NMR.2. Standardize the inhibitor removal protocol.3. Use dry solvents and handle reagents under an inert atmosphere. |
Quantitative Data on Impurities
The exact concentration of impurities can vary significantly between suppliers and batches. The table below lists potential impurities and the primary analytical methods for their quantification.
| Impurity | Typical Concentration Range | Primary Analytical Method |
| MEHQ (Inhibitor) | 50 - 500 ppm | HPLC, GC-MS |
| Water | < 0.1% | Karl Fischer Titration[9] |
| Methacrylic Acid | < 0.5% | GC-MS, Titration |
| 2-Methoxyethanol | < 0.5% | GC-MS, ¹H NMR |
| Polymer/Oligomer | Variable (should be low) | GPC/SEC |
Experimental Protocols
Protocol 1: Inhibitor (MEHQ) Removal using Basic Alumina
This protocol describes how to remove the MEHQ inhibitor from 2-MEEMA before polymerization.[6][10]
Materials:
-
This compound (stabilized with MEHQ)
-
Basic alumina (activated)
-
Glass column or a syringe plugged with cotton/glass wool
-
Collection flask
Procedure:
-
Prepare the Column: Pack a glass column or a large syringe with basic alumina. A general rule is to use approximately 10-20g of alumina per 100 mL of monomer.
-
Pre-wash (Optional but Recommended): Pass a small amount of a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) through the column to wash the alumina and ensure it is packed well.
-
Load the Monomer: Carefully add the 2-MEEMA to the top of the column.
-
Elute: Allow the monomer to pass through the alumina bed under gravity. Do not apply excessive pressure, as this can reduce the efficiency of the inhibitor removal.
-
Collect the Purified Monomer: Collect the inhibitor-free monomer in a clean, dry flask.
-
Storage and Use: The purified monomer is now highly reactive and should be used immediately, preferably within 24 hours.[11] If storage is necessary, keep it at a low temperature (2-8 °C) and use it as soon as possible.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for identifying and quantifying volatile impurities like residual reactants and degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Column: A low-polarity GC phase (e.g., 5% Phenyl Methyl Polysiloxane) is suitable.[12]
Sample Preparation:
-
Prepare a stock solution of 2-MEEMA in a high-purity solvent like dichloromethane or ethanol (B145695) at a known concentration (e.g., 1000 mg/L).[13][14]
-
Prepare a series of calibration standards for expected impurities (e.g., methacrylic acid, 2-methoxyethanol) in the same solvent.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C[12]
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[12]
-
Carrier Gas: Helium[12]
-
MS Transfer Line: 280 °C
-
MS Source: 230 °C
-
Scan Mode: Full scan (e.g., 40-400 m/z) to identify unknown peaks. Use Single Ion Monitoring (SIM) for higher sensitivity in quantifying known impurities.
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified impurities by creating a calibration curve from the prepared standards.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This is the standard method for accurately measuring low levels of water in organic liquids.[15]
Instrumentation:
-
Volumetric or Coulometric Karl Fischer Titrator. Coulometric is preferred for very low water content (<0.1%).[9]
Procedure (Volumetric Method):
-
Prepare the Titrator: Add the Karl Fischer solvent (e.g., a methanol-based solvent) to the titration vessel and perform a pre-titration to neutralize any ambient moisture in the cell.[9]
-
Titer Determination: Standardize the Karl Fischer titrant using a certified water standard or pure water.[16] The titer represents the mg of water per mL of titrant.
-
Sample Analysis: Inject a precisely weighed amount of the 2-MEEMA sample (e.g., 1-5 mL) into the conditioned titration cell using a dry syringe.[9]
-
Titrate: The instrument will automatically titrate the sample until all the water has reacted.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant used, the sample weight, and the predetermined titer.
Visualizations
Caption: Experimental workflow for assessing the purity of commercial 2-MEEMA.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6976-93-8 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. rsc.org [rsc.org]
- 7. 抑制剂清除剂 Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. mac-mod.com [mac-mod.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. d-nb.info [d-nb.info]
- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 16. metrohm.com [metrohm.com]
Validation & Comparative
A Comparative Guide to the Biocompatibility of MEMA and HEMA Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical factor in the development of medical devices and drug delivery systems. Among the vast array of synthetic polymers, poly(2-methoxyethyl methacrylate) (pMEMA) and poly(2-hydroxyethyl methacrylate) (pHEMA) are two prominent materials often considered for applications requiring contact with biological systems. Their distinct chemical structures, differing by a single hydroxyl versus a methoxy (B1213986) group on the ethyl side chain, lead to significant differences in their interactions with proteins, cells, and blood components. This guide provides an objective comparison of the biocompatibility of MEMA and HEMA-based polymers, supported by experimental data, to aid in the informed selection of materials for your research and development needs.
Key Biocompatibility Parameters: A Comparative Overview
The biocompatibility of a material is not a single property but a collection of responses from the biological environment. This section compares key biocompatibility indicators for pMEMA and pHEMA. While direct comparative studies are available for protein adsorption and hemocompatibility, data for cytotoxicity and inflammatory response are largely based on individual studies of each polymer.
Protein Adsorption
Protein adsorption is the initial event that occurs when a foreign material is introduced into a biological environment. The amount and conformational state of adsorbed proteins dictate the subsequent cellular responses.
While both pMEMA and pHEMA exhibit low levels of protein adsorption, a key difference lies in the conformation of the adsorbed proteins. Studies have shown that proteins adsorbed onto pMEMA undergo minimal conformational changes compared to those on pHEMA.[1] This retention of the native protein structure is a crucial factor in reducing subsequent adverse biological reactions, such as platelet adhesion.
Table 1: Comparison of Protein Adsorption on pMEMA and pHEMA Surfaces
| Parameter | pMEMA | pHEMA | Reference |
| Total Protein Adsorption | Very Low | Very Low | [1] |
| Conformational Change of Adsorbed Proteins | Minimal | Considerable | [1] |
Hemocompatibility
Hemocompatibility is a critical aspect for blood-contacting medical devices. The interaction of a material with blood components, particularly platelets, can lead to thrombosis and other complications.
The minimal conformational change of proteins adsorbed on pMEMA surfaces contributes to its excellent hemocompatibility. Specifically, pMEMA surfaces have been shown to suppress platelet adhesion and spreading to a greater extent than pHEMA surfaces.[1] Copolymers of MEMA and HEMA have also been investigated, revealing that blood compatibility can be tuned by altering the monomer composition.[2]
Table 2: Comparison of Hemocompatibility of pMEMA and pHEMA
| Parameter | pMEMA | pHEMA | Reference |
| Platelet Adhesion | Suppressed | Present | [1] |
| Platelet Spreading | Suppressed | Present | [1] |
| Overall Blood Compatibility | Excellent | Good | [3] |
Cytotoxicity
Cytotoxicity assays are used to assess the potential of a material to cause cell death. While direct comparative studies on the cytotoxicity of pMEMA and pHEMA are limited, the toxicity of their respective monomers can provide some insight. The unreacted monomers can leach from the polymer and potentially cause cellular damage.[4]
Studies on 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer have shown that it can induce cytotoxicity and apoptosis in a concentration-dependent manner.[5][6] In contrast, a draft evaluation statement for this compound (MEMA) monomer suggests low acute oral and dermal toxicity.[7] However, it is important to note that the cytotoxicity of the final polymer product is also dependent on the degree of polymerization and the presence of any additives.
Table 3: Cytotoxicity Profile of MEMA and HEMA Monomers and Polymers
| Substance | Finding | Reference |
| HEMA Monomer | Induces concentration-dependent cytotoxicity and apoptosis. | [4][5][6] |
| pHEMA Polymer | Generally considered biocompatible, though cytotoxicity can arise from leached residual monomer. | [8] |
| MEMA Monomer | Low acute oral and dermal toxicity reported. | [7] |
| pMEMA Polymer | Generally considered to have good biocompatibility. | [1][3] |
Inflammatory Response
The inflammatory response to an implanted biomaterial is a complex process mediated by immune cells, primarily macrophages. An ideal biomaterial should elicit a minimal inflammatory response.
Experimental Methodologies
To ensure the reproducibility and validity of biocompatibility testing, standardized and detailed experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test polymers (pMEMA and pHEMA) by incubating the materials in a cell culture medium for a specified period (e.g., 24, 48, or 72 hours) according to ISO 10993-5 standards. Remove the culture medium from the cells and replace it with the polymer extracts.
-
Incubation: Incubate the cells with the polymer extracts for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11]
Protein Adsorption Assay (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a colorimetric method used to quantify the total amount of protein adsorbed onto a material's surface.
Protocol:
-
Material Incubation: Incubate the polymer samples (pMEMA and pHEMA) in a protein solution (e.g., bovine serum albumin or fetal bovine serum) for a specified time at 37°C.
-
Washing: Gently wash the polymer samples with phosphate-buffered saline (PBS) to remove non-adsorbed proteins.
-
Protein Elution: Elute the adsorbed proteins from the polymer surface using a solution of 1% sodium dodecyl sulfate (B86663) (SDS).
-
BCA Assay:
-
Prepare a BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Add 200 µL of the BCA working reagent to 25 µL of the protein eluate in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader. The protein concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of a standard protein like bovine serum albumin (BSA).[12][13]
Inflammatory Response Assay (ELISA for Cytokines)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by immune cells (e.g., macrophages) in response to a biomaterial.
Protocol:
-
Cell Culture on Materials: Culture macrophages (e.g., RAW 264.7 cell line) on the surface of the test polymers (pMEMA and pHEMA) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The cytokine concentration in the samples is determined from the standard curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in biocompatibility assessment, the following diagrams illustrate a general experimental workflow and a key signaling pathway related to the inflammatory response.
Caption: General workflow for in vitro biocompatibility comparison of polymers.
Caption: Simplified signaling pathway of macrophage response to a biomaterial.
Conclusion
The choice between MEMA and HEMA-based polymers for biomedical applications depends on the specific requirements of the device or system. While both materials exhibit good general biocompatibility, pMEMA appears to offer superior performance in blood-contacting applications due to its ability to minimize protein denaturation and subsequent platelet adhesion. For applications where cytotoxicity is a primary concern, the lower acute toxicity of the MEMA monomer may be advantageous, although the final polymer's biocompatibility is highly dependent on the manufacturing process.
Further direct comparative studies, particularly in the areas of cytotoxicity and in vivo inflammatory response, are needed to provide a more complete picture of the relative biocompatibility of these two important biomaterials. This guide serves as a starting point for researchers to make informed decisions based on the current body of scientific evidence.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on antithrombogenicity of poly[beta-(acetylsalicylyloxy)ethyl methacrylate] relative to poly(hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo biocompatibility and stability of a substrate-supported polymerizable membrane-mimetic film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Cell attachment to laser-induced AAm- and HEMA-grafted ethylene-propylene rubber as biomaterial: in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of in vitro biocompatibility of silicone and polymethyl methacrylate during the curing phase of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Poly(2-Methoxyethyl methacrylate) vs. Poly(HPMA) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of a polymeric carrier is a critical decision in the design of advanced drug delivery systems. The polymer's physicochemical properties directly influence the carrier's biocompatibility, drug loading capacity, release kinetics, and in vivo fate. This guide provides an objective comparison of two prominent polymers in the field: Poly(2-Methoxyethyl methacrylate) (pMEMA) and Poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA).
Fundamental Properties: A Tale of Two Side Chains
At their core, the distinct functionalities of pMEMA and pHPMA arise from their monomer structures. pHPMA is a hydrophilic, non-immunogenic polymer renowned for its "stealth" properties, which help drug carriers evade the immune system.[1][2] Its hydroxyl side groups are readily available for drug conjugation.[3]
In contrast, pMEMA belongs to a class of thermoresponsive polymers. It exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state as the temperature rises above its LCST.[4][5] This unique feature offers the potential for temperature-triggered drug release, a significant advantage for targeted therapies where localized hyperthermia can be induced.[6]
Biocompatibility and Protein Interactions
Both polymers are generally considered biocompatible. pHPMA has been extensively studied and is known for its low immunogenicity and ability to reduce protein adsorption, which contributes to prolonged circulation times in the bloodstream.[1][2] This "stealth" characteristic is attributed to the tightly bound water layer around its hydrophilic backbone.[1]
pMEMA and its derivatives have also demonstrated excellent biocompatibility.[7][8] Some studies suggest that pMEMA surfaces can suppress thrombogenicity.[9] However, protein adsorption on pMEMA can be more complex due to its thermoresponsive nature; its hydrophobicity, and thus its interaction with proteins, changes with temperature.[9] While generally showing low protein adsorption, this can vary based on surface conformation.[9][10]
Table 1: Comparative Biocompatibility and In Vitro Performance
| Parameter | Poly(this compound) (pMEMA) | Poly(HPMA) (pHPMA) |
|---|---|---|
| General Biocompatibility | High, considered bio-inert and non-toxic.[7][11] | High, well-established as non-toxic and non-immunogenic.[1][2] |
| Protein Adsorption | Generally low, but can be influenced by temperature and surface topography (polymer-rich vs. polymer-poor regions).[9][10] | Very low, attributed to a tightly bound hydration layer, providing "stealth" properties.[1] |
| In Vitro Cytotoxicity | Low cytotoxicity reported; cell viability often >80% even at high concentrations.[12] | Generally non-toxic to cells in culture up to concentrations of 3 mg/mL.[13] |
| Cellular Uptake | Uptake can be modulated by temperature changes affecting hydrophobicity. | Primarily via endocytosis (fluid-phase pinocytosis for non-targeted conjugates).[14] The process is energy-dependent.[13] |
Drug Formulation, Loading, and Release
The utility of a polymer in drug delivery is heavily dependent on its ability to be formulated into a stable carrier, efficiently load a therapeutic agent, and release it in a controlled manner.
Drug Loading: The efficiency of drug loading is often influenced by the hydrophobicity of the drug and the polymer carrier.[15] For pHPMA, drugs are typically covalently conjugated to the polymer backbone via its hydroxyl side groups, often using a biodegradable spacer that can be cleaved in the target environment (e.g., by lysosomal enzymes).[14] This method allows for a high degree of control over drug loading. For hydrophobic drugs, amphiphilic block copolymers of pHPMA can self-assemble into micelles, encapsulating the drug within a hydrophobic core.[13]
pMEMA-based systems, particularly amphiphilic block copolymers, also form micelles that can encapsulate hydrophobic drugs.[4] The thermoresponsive nature of pMEMA can be exploited here; changes in temperature can alter micelle stability and drug-polymer interactions, potentially influencing loading efficiency.
Drug Release: pHPMA conjugates are designed for controlled release, typically triggered by enzymatic cleavage of a linker within the acidic environment of lysosomes after cellular uptake.[14] This provides a sustained release profile inside the target cells.
pMEMA offers a distinct, externally triggerable release mechanism. When the temperature is raised above pMEMA's LCST, the polymer chains collapse and become hydrophobic.[5] This transition can destabilize the drug carrier (e.g., micelle or hydrogel), leading to a rapid or "burst" release of the encapsulated drug.[4][6] This is particularly advantageous for on-demand delivery to sites where mild hyperthermia can be applied, such as tumors.[6]
Table 2: Drug Loading and Release Characteristics
| Parameter | Poly(this compound) (pMEMA) | Poly(HPMA) (pHPMA) |
|---|---|---|
| Primary Formulation | Micelles, hydrogels, nanoparticles.[4][16] | Soluble polymer-drug conjugates, micelles.[14] |
| Drug Loading Method | Encapsulation (hydrophobic interaction), conjugation. | Covalent conjugation via side-chain hydroxyl groups.[3] |
| Typical Drug Loading | Varies widely based on drug and formulation (e.g., ~3-5% for some systems).[15] | Can be precisely controlled (e.g., 4-6% for doxorubicin (B1662922) conjugates).[17] |
| Primary Release Mechanism | Temperature-triggered (above LCST), diffusion.[4][6] | Enzymatic cleavage of linker (intracellular), pH-sensitive hydrolysis.[14] |
In Vivo Performance
The ultimate test of a drug delivery system is its performance in a biological system. Key metrics include circulation time, biodistribution, and therapeutic efficacy.
pHPMA's "stealth" properties enable its conjugates to achieve long circulation times in the bloodstream, which is crucial for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[1][14] This effect relies on the leaky vasculature and poor lymphatic drainage of tumors, allowing nanosized carriers (typically 5-20 nm for pHPMA conjugates) to accumulate preferentially at the tumor site.[14]
Direct comparative in vivo data for pMEMA is less established than for pHPMA. However, related hydrophilic polymers like poly(oligo(ethylene glycol) methacrylate) (pOEGMA) have shown even longer circulation times and greater tumor accumulation compared to pHPMA in some studies, suggesting that methacrylate-based polymers can be highly effective in vivo.[17] The in vivo behavior of pMEMA would be significantly influenced by its molecular weight and formulation, with the goal of keeping its LCST above normal body temperature to prevent premature aggregation and clearance.
Table 3: Comparative In Vivo Data (Illustrative)
| Parameter | pOEGMA-DOX Conjugate[17] | pHPMA-DOX Conjugate[17] |
|---|---|---|
| Polymer MW | 32 kDa | 34 kDa |
| Drug Loading | 5.7 wt% | 4.7 wt% |
| Blood Circulation | Longer circulation time observed. | Shorter circulation time compared to pOEGMA. |
| Tumor Accumulation | Greater accumulation in tumor sites. | Lower accumulation compared to pOEGMA. |
| Therapeutic Efficacy | Higher tumor growth inhibition (~80%). | Significant but lower tumor growth inhibition (~60%). |
Note: This table uses pOEGMA as a stand-in for a hydrophilic methacrylate (B99206) polymer to illustrate comparative in vivo trends against pHPMA, based on a head-to-head study. Data for pMEMA itself in a direct comparison was not available.
Experimental Protocols
Here are summarized methodologies for key experiments typically used to evaluate and compare these polymer systems.
1. Synthesis of Polymer-Drug Conjugates (via RAFT Polymerization)
-
Objective: To synthesize well-defined polymers with narrow molecular weight distributions.
-
Protocol: N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) or this compound (MEMA) monomer is polymerized with a comonomer containing a reactive group for drug conjugation (e.g., a methacrylamide with a hydrazide group). The polymerization is conducted in a suitable solvent (e.g., DMSO or an alcohol/water mixture) at a specific temperature (e.g., 70°C) using a chain transfer agent (CTA) for RAFT, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, and an initiator like AIBN. The reaction proceeds for a set time (e.g., 8-24 hours). The resulting polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dialysis. The drug (e.g., Doxorubicin) is then conjugated to the polymer's reactive side chains, often via a pH-sensitive hydrazone bond, in a buffer solution (e.g., pH 5.5). The final conjugate is purified by dialysis.[17][18]
2. In Vitro Drug Release Study
-
Objective: To quantify the rate of drug release from the polymer carrier under simulated physiological conditions.
-
Protocol: The polymer-drug conjugate is dissolved in buffer solutions of different pH values (e.g., pH 7.4 to simulate blood and pH 5.0 to simulate the endo/lysosomal environment). For pMEMA, additional samples are incubated at temperatures above its LCST (e.g., 40°C). The solutions are placed in dialysis bags (with a molecular weight cut-off lower than the polymer) and immersed in a larger volume of the corresponding buffer. At predetermined time points, aliquots of the external buffer are withdrawn and analyzed for drug concentration using UV-Vis spectrophotometry or HPLC. The cumulative amount of released drug is plotted against time.[17][19]
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the biocompatibility of the polymer and the efficacy of the drug-polymer conjugate against cancer cells.
-
Protocol: A specific cell line (e.g., HeLa or 4T1) is seeded in 96-well plates and allowed to adhere overnight. The cells are then incubated for a set period (e.g., 48-72 hours) with various concentrations of the free drug, the empty polymer, and the polymer-drug conjugate. After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a few hours, the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured with a plate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.[13]
Visualized Workflows and Relationships
Conclusion: Selecting the Right Polymer
The choice between pMEMA and pHPMA depends entirely on the specific goals of the drug delivery application.
Choose pHPMA when:
-
The primary goal is long circulation time and passive tumor targeting via the EPR effect.
-
A well-established, biocompatible, and non-immunogenic carrier is required.
-
The desired release mechanism is intracellular and sustained, triggered by the cellular environment.
Choose pMEMA when:
-
An externally triggered, on-demand drug release is desired.
-
The therapeutic strategy involves localized hyperthermia.
-
The formulation requires a polymer that can sharply change its properties in response to a temperature stimulus.
Both polymers represent versatile and powerful platforms in the field of drug delivery. pHPMA is a clinically validated and reliable choice for systemic delivery with passive targeting, while pMEMA offers exciting possibilities for smart, stimulus-responsive systems that can release their payload with spatial and temporal precision.
References
- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermo-responsive shell cross-linked PMMA-b-P(NIPAAm-co-NAS) micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AB222. Comparison of biocompatibility between PDMS and PMMA as packaging materials for the intravesical implantable device: changes of macrophage and macrophage migratory inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Albumin and fibrinogen adsorption on PU-PHEMA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. P(HPMA)-block-P(LA) copolymers in paclitaxel formulations: polylactide stereochemistry controls micellization, cellular uptake kinetics, intracellular localization and drug efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Polymer Side Chains on Drug Delivery Properties for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pH-responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Adsorption on PMEA and Other Hydrophilic Polymers
For Researchers, Scientists, and Drug Development Professionals
The interaction between proteins and polymer surfaces is a critical determinant of the biocompatibility and performance of medical devices and drug delivery systems. Understanding and controlling protein adsorption is paramount to preventing adverse biological responses, such as thrombosis and inflammation, and ensuring the efficacy of biomedical technologies. This guide provides an objective comparison of protein adsorption on poly(2-methoxyethyl acrylate) (PMEA), a notable biomaterial, with other commonly used hydrophilic polymers, supported by experimental data and detailed methodologies.
Executive Summary
Poly(2-methoxyethyl acrylate) (PMEA) has emerged as a promising hydrophilic polymer with excellent blood compatibility. This is largely attributed to its unique hydration properties, which lead to low protein adsorption and, crucially, minimal conformational change in the proteins that do adsorb. Compared to other hydrophilic polymers such as poly(2-hydroxyethyl methacrylate) (PHEMA), polyvinylpyrrolidone (B124986) (PVP), and polyvinyl alcohol (PVA), PMEA often demonstrates a superior ability to resist protein fouling and maintain the native structure of adsorbed proteins, thereby reducing subsequent adverse biological reactions like platelet adhesion.
Quantitative Comparison of Protein Adsorption
The following table summarizes the amount of protein adsorbed on various hydrophilic polymer surfaces as reported in the literature. The data highlights the low protein adsorption characteristics of PMEA.
| Polymer | Protein | Adsorbed Amount (ng/cm²) | Experimental Condition | Reference |
| PMEA | Fibrinogen | Low (similar to PHEMA) | Plasma | [1] |
| PMEA | Bovine Serum Albumin (BSA) | ~20% reduction vs. control resin | - | |
| PHEMA | Fibrinogen | ~50 | Plasma | [1] |
| PHEMA/MAA | Lysozyme (B549824) | Significantly higher than PHEMA | - | [2] |
| Polystyrene | Fibrinogen | < 10 | Afibrinogenemic plasma | [3] |
| Various Polymers | Fibrinogen | 5 - 800 | Plasma | [1] |
Note: The wide range of reported values for protein adsorption on "various polymers" underscores the significant influence of specific polymer chemistry, surface properties, and experimental conditions. Direct comparative studies under identical conditions are crucial for accurate assessment.
The PMEA Advantage: Beyond Low Adsorption to Preserving Protein Structure
A key differentiator for PMEA is its ability to minimize the denaturation of adsorbed proteins. While both PMEA and PHEMA exhibit low levels of protein adsorption, proteins adsorbed onto PHEMA surfaces tend to undergo considerable conformational changes.[1] In contrast, proteins on PMEA surfaces retain a structure that is much closer to their native state.[1] This preservation of protein conformation is critical in preventing the activation of biological cascades, such as the coagulation pathway, which is often triggered by denatured proteins. The superior blood compatibility of PMEA is strongly linked to this characteristic.[1]
Experimental Protocols
Accurate and reproducible measurement of protein adsorption is fundamental to the evaluation of biomaterials. The following are detailed methodologies for key experiments commonly cited in protein adsorption studies.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive, real-time technique for measuring the mass and viscoelastic properties of adsorbed layers on a sensor surface.
1. Sensor Preparation:
- Clean the gold-coated quartz sensor with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
- Rinse the sensor thoroughly with deionized water and dry with a stream of nitrogen.
- Treat the sensor with UV/ozone for 15 minutes to remove any remaining organic contaminants.
2. Polymer Coating:
- Prepare a solution of the desired polymer (e.g., PMEA, PHEMA, PVP, PVA) in a suitable solvent (e.g., ethanol, water).
- Spin-coat the polymer solution onto the cleaned QCM-D sensor at a controlled speed to achieve a uniform thin film of the desired thickness.
- Anneal the coated sensor under vacuum at a temperature appropriate for the specific polymer to remove residual solvent and stabilize the film.
3. Protein Adsorption Measurement:
- Mount the polymer-coated sensor in the QCM-D flow cell.
- Establish a stable baseline by flowing a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) over the sensor surface at a constant flow rate (e.g., 100 µL/min).
- Introduce the protein solution (e.g., fibrinogen, albumin, or lysozyme at a concentration of 1 mg/mL in PBS) into the flow cell.
- Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the polymer surface. A decrease in frequency corresponds to an increase in mass.
- After the adsorption reaches a plateau, switch back to the buffer solution to rinse away any loosely bound protein.
- The adsorbed mass can be calculated from the frequency shift using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling for softer, hydrated layers.
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.
1. Sensor Chip Preparation:
- Use a gold-coated SPR sensor chip.
- Clean the chip using a UV/ozone cleaner for 10-15 minutes.
- Coat the chip with the desired polymer using a method such as spin-coating, as described for QCM-D.
2. Protein Adsorption Measurement:
- Dock the polymer-coated sensor chip into the SPR instrument.
- Initiate a continuous flow of running buffer (e.g., PBS) over the sensor surface to establish a stable baseline.
- Inject the protein solution of a known concentration over the surface.
- The binding of protein to the polymer surface will cause a change in the refractive index, which is detected as a shift in the SPR angle (measured in resonance units, RU).
- After the association phase, switch back to the running buffer to monitor the dissociation of the protein.
- The amount of adsorbed protein is directly proportional to the change in RU.
Atomic Force Microscopy (AFM)
AFM can be used to visualize adsorbed proteins on a surface and to measure the forces of interaction between a protein and the polymer surface.
1. Sample Preparation:
- Prepare a flat substrate (e.g., silicon wafer or mica) and coat it with the polymer of interest.
- Incubate the polymer-coated substrate in a protein solution for a specific time.
- Gently rinse the substrate with buffer to remove non-adsorbed protein and then with deionized water.
- Dry the sample carefully with a gentle stream of nitrogen.
2. Imaging:
- Mount the sample in the AFM.
- Use a sharp AFM tip to scan the surface in tapping mode in air or liquid.
- The resulting topographic images will reveal the distribution and morphology of the adsorbed protein molecules.
3. Force Spectroscopy:
- Functionalize an AFM tip by covalently attaching protein molecules.
- Bring the protein-functionalized tip into contact with the polymer-coated surface and then retract it.
- The force required to pull the tip away from the surface (adhesion force) provides a measure of the interaction strength between the protein and the polymer.
- Repeat this process at multiple locations on the surface to obtain a statistical distribution of adhesion forces.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for QCM-D protein adsorption measurement.
References
- 1. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein adsorption on hydrogels. II. Reversible and irreversible interactions between lysozyme and soft contact lens surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human plasma fibrinogen adsorption and platelet adhesion to polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
PMEA-Coated Surfaces: A Comparative Guide to Platelet Adhesion
For researchers, scientists, and drug development professionals, understanding the interactions between biomaterials and blood components is critical for the development of safe and effective medical devices. This guide provides an objective comparison of platelet adhesion on surfaces coated with poly(2-methoxyethyl acrylate) (PMEA) versus other common biomaterials, supported by experimental data and detailed protocols.
PMEA has emerged as a promising biomaterial for blood-contacting applications due to its demonstrated ability to suppress platelet adhesion and activation, a key factor in preventing thrombosis.[1][2] This property is largely attributed to its unique surface characteristics that minimize protein adsorption and denaturation, crucial initial steps in the coagulation cascade.[1][2]
Comparative Analysis of Platelet Adhesion
PMEA-coated surfaces consistently demonstrate superior thromboresistance when compared to a variety of other materials, including uncoated polymers and even heparin-coated surfaces. The following table summarizes key quantitative data from multiple studies, highlighting the reduced platelet adhesion on PMEA.
| Surface Material | Platelet Adhesion (platelets/area) | Protein Adsorption | Key Findings & Citations |
| PMEA | Significantly lower than other polymers | Low, with minimal protein denaturation | Suppresses platelet adhesion and spreading.[1][2] Maintains anti-thrombogenicity over time.[3] Promotes endothelial cell monolayer formation, further reducing thrombogenicity.[4] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Higher than PMEA | Low, but with considerable protein denaturation | Adsorbed proteins undergo significant conformational changes, leading to higher platelet adhesion compared to PMEA.[1][2] |
| Poly(ethylene terephthalate) (PET) | Significantly higher than PMEA | Higher protein adsorption | More platelets adhere to PET surfaces compared to PMEA.[4][5] |
| Uncoated PVC | High | High | Shows significantly more surface thrombin generation and fibrin (B1330869) deposition compared to PMEA-coated circuits.[3][6] |
| Heparin-Coated Surfaces | Similar to PMEA in some aspects | N/A | While effective, heparin coatings can have issues with durability and potential for heparin-induced thrombocytopenia.[6] PMEA offers a non-heparin alternative with comparable hemocompatibility.[3] |
The Mechanism Behind PMEA's Biocompatibility
The superior blood compatibility of PMEA is linked to its ability to form a specific hydration layer at the material-blood interface. This layer, containing "intermediate water," is believed to play a crucial role in preventing the non-specific adsorption and subsequent denaturation of plasma proteins, such as fibrinogen, which are critical for platelet adhesion and activation.[7][8] Studies have shown that while protein adsorption on PMEA is low, more importantly, the adsorbed proteins retain a conformation that is less likely to trigger platelet activation.[1][2]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of platelet adhesion studies, detailed and standardized experimental protocols are essential. Below are outlines of key experimental procedures commonly employed in the evaluation of biomaterial thrombogenicity.
Platelet Adhesion Assay Workflow
This workflow outlines the key steps involved in a typical in vitro platelet adhesion study on biomaterial surfaces.
Caption: Workflow for in vitro platelet adhesion studies.
Key Experimental Protocols
1. Surface Coating Procedure:
-
Substrate Cleaning: Substrates (e.g., glass coverslips, PVC tubing) are thoroughly cleaned, often using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by rinsing with deionized water and ethanol.[9]
-
Polymer Coating: The biomaterial (e.g., PMEA) is dissolved in a suitable solvent (e.g., toluene, ethanol). The cleaned substrates are then coated using techniques such as spin-coating, dip-coating, or solution casting to achieve a uniform polymer layer.[2]
-
Drying and Sterilization: The coated surfaces are dried under vacuum to remove any residual solvent and then sterilized, typically using ethylene (B1197577) oxide or gamma irradiation, before biological testing.
2. Platelet-Rich Plasma (PRP) Preparation:
-
Blood Collection: Whole human or animal blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).[10]
-
Centrifugation: The whole blood is centrifuged at a low speed (e.g., 150-200 g) for 10-20 minutes. The upper layer, which is the platelet-rich plasma (PRP), is carefully collected.[11]
-
Platelet Count Adjustment: The platelet concentration in the PRP is often adjusted to a standardized value for consistency across experiments.[10]
3. Platelet Adhesion and Quantification:
-
Incubation: The prepared biomaterial surfaces are incubated with the PRP for a specific time (e.g., 60 minutes) at 37°C under static or flow conditions.[9]
-
Rinsing: After incubation, the surfaces are gently rinsed with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent platelets.[9]
-
Quantification: The number of adherent platelets can be quantified using various methods:
-
Direct Counting: Platelets are fixed, stained (e.g., with a fluorescent dye), and counted using a microscope.[10]
-
Lactate Dehydrogenase (LDH) Assay: The adherent platelets are lysed, and the amount of released LDH, an enzyme present in platelets, is measured colorimetrically. This is proportional to the number of platelets.[9]
-
Radiolabeling: Platelets can be labeled with a radioisotope (e.g., ¹¹¹In or ¹²⁵I) before the adhesion assay, and the radioactivity on the surface is measured to quantify adhesion.[12]
-
-
Morphological Analysis: Scanning Electron Microscopy (SEM) is widely used to visualize the morphology of the adherent platelets, providing qualitative information about their activation state (e.g., spreading, pseudopodia formation).[2][9]
Signaling Pathways in Platelet Adhesion
The adhesion of platelets to a surface is not a passive process but is mediated by a complex network of signaling pathways. While specific signaling responses to PMEA are still an area of active research, the general pathways of platelet activation upon contact with a foreign surface are well-established.
Upon contact with an activating surface, platelet receptors such as integrins (e.g., αIIbβ3) and glycoprotein (B1211001) receptors (e.g., GPIb-IX-V) are engaged.[13][14] This triggers a cascade of intracellular signaling events, leading to platelet shape change, granule release (containing agonists like ADP and thromboxane (B8750289) A2), and further platelet recruitment and aggregation.[14][15]
References
- 1. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PMEA polymer-coated PVC tubing maintains anti-thrombogenic properties during in vitro whole blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(2-Methoxyethyl Acrylate) (PMEA)-Coated Anti-Platelet Adhesive Surfaces to Mimic Native Blood Vessels through HUVECs Attachment, Migration, and Monolayer Formation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the antithrombogenicity of poly-2-methoxyethylacrylate-coated catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Procedure for quantification of platelet adhesion to biomaterials by radioscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
A Comparative Guide to In Vitro Cytotoxicity of MEMA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of various 2-(methacryloyloxy)ethyl trimethylammonium chloride (MEMA)-based polymers and other relevant methacrylate (B99206) alternatives. The information is supported by experimental data from peer-reviewed studies to assist in the selection of biocompatible materials for biomedical applications.
Data Presentation: Comparative Cytotoxicity of Methacrylate-Based Polymers
The following tables summarize the in vitro cytotoxicity of different MEMA-based and other methacrylate polymers. The data is compiled from multiple studies and presented to facilitate a clear comparison of their effects on cell viability.
Table 1: Cytotoxicity of Polymethylmethacrylate (PMMA) and its Copolymers
| Polymer | Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Citation |
| PMMA | BHK-21 | MTT | 200 | 61.3 ± 4.0 (after 120h) | [1] |
| PMMA | Human Gingival Fibroblasts | MTT | - | ~52 | [2] |
| PMMA-co-isobutyl-methacrylate (10%) | L929 | MTT | - | >90 | [3] |
| PMMA-co-butyl-methacrylate (30%) | L929 | MTT | - | ~90 (lowest at 24h) | [3] |
| PMMA-co-ethyl-methacrylate (10%) | L929 | MTT | - | >95 (highest at 24h) | [3] |
Table 2: Cytotoxicity of Cationic Methacrylate-Based Polymers
| Polymer | Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Citation |
| poly(DMAEMA) | HEK-293, HPNE | MTT | Not Specified | Concentration-dependent decrease | [4] |
| reducible poly(DMAEMA) | EA.hy926, MiaPaCa | MTS | 10, 20, 50 | Higher than non-reducible PDMAEMA | [5] |
| poly(DMAEMA) analogues | NIH/3T3 | Not Specified | >200 | High (IC50 > 200 µg/mL) | [6] |
| p(HEMA)-co-MPC (5-10 mol%) | Human Aortic Muscle Endothelial Cells | Not Specified | - | >80 | [7] |
Table 3: Comparative Cytotoxicity of Various Polymers
| Polymer | Cell Line | Assay | Concentration (µg/mL) | Cytotoxicity (%) | Citation |
| Linear PEI (25 kDa) | Not Specified | Not Specified | N/P 40 | <25 | [8][9] |
| Branched PEI (50-100 kDa) | Not Specified | Not Specified | N/P 30 | <25 | [8] |
| Linear PLL (15-30 kDa) | Not Specified | Not Specified | N/P 3 | <25 | [8] |
| dPAMAM (14 kDa) | Not Specified | Not Specified | N/P 3 | <25 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the MEMA-based polymer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test polymer in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity testing of MEMA-based polymers.
Signaling Pathway of Methacrylate-Induced Cytotoxicity
Caption: Signaling pathway of methacrylate-induced apoptosis and cytotoxicity.
References
- 1. Understanding the interactions of poly(methyl methacrylate) and poly(vinyl chloride) nanoparticles with BHK-21 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility of hydrogel-based scaffolds for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Acrylic Polymers for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of Poly(methyl methacrylate) (PMMA) and other acrylic polymers, including Poly(ethyl methacrylate) (PEMA) and Poly(butyl methacrylate) (PBMA). While specific experimental data for Poly(methyl ethyl methacrylate) (PMEMA) is limited in published literature, this guide will extrapolate its likely properties based on the trends observed with the increasing alkyl chain length of the ester group in this polymer family. The information presented is intended to assist researchers in selecting the most appropriate acrylic polymer for their specific biomedical applications, such as in drug delivery systems and medical devices.
Comparison of Mechanical Properties
The mechanical behavior of acrylic polymers is significantly influenced by the nature of the alkyl ester group. Generally, as the length of the alkyl chain increases (from methyl to butyl), the polymer becomes softer, more flexible, and less rigid. This trend is reflected in the key mechanical properties outlined in the table below.
| Property | Poly(methyl methacrylate) (PMMA) | Poly(ethyl methacrylate) (PEMA) | Poly(methyl ethyl methacrylate) (PMEMA) (extrapolated) | Poly(butyl methacrylate) (PBMA) |
| Tensile Strength (MPa) | 48 - 79[1][2] | Lower than PMMA[3] | Intermediate between PMMA and PEMA | ~3.45[4][5] |
| Young's Modulus (GPa) | 2.2 - 3.8[2][6] | Lower than PMMA[7] | Intermediate between PMMA and PEMA | Lower than PEMA |
| Elongation at Break (%) | 2 - 10[8] | Higher than PMMA | Intermediate between PMMA and PEMA | >300[4] |
| Rockwell Hardness (M Scale) | 85 - 105 | Softer than PMMA[7] | Intermediate between PMMA and PEMA | Softer than PEMA |
Experimental Protocols
The data presented in this guide is typically determined using standardized testing methods to ensure reproducibility and comparability across different studies and materials. The key experimental protocols are detailed below.
Tensile Properties (Tensile Strength, Young's Modulus, Elongation at Break)
These properties are determined through tensile testing, which measures the force required to stretch a material until it breaks.
Governing Standards:
-
ASTM D638: "Standard Test Method for Tensile Properties of Plastics"
-
ISO 527-1/-2: "Plastics — Determination of tensile properties"
Methodology:
-
Specimen Preparation: "Dog-bone" shaped specimens of the acrylic polymers are prepared by injection molding or machining from a sheet. The dimensions of the specimens are strictly defined by the chosen standard.
-
Test Setup: The specimen is securely held in the grips of a universal testing machine. An extensometer is attached to the gauge length of the specimen to accurately measure the elongation during the test.
-
Testing Procedure: The specimen is pulled apart at a constant rate of crosshead displacement until it fractures. The force applied and the corresponding elongation are continuously recorded.
-
Data Analysis:
-
Tensile Strength is calculated as the maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity) is determined from the initial linear portion of the stress-strain curve and represents the material's stiffness.
-
Elongation at Break is the percentage increase in length of the specimen at the point of fracture.
-
Hardness
Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. For acrylic polymers, Rockwell hardness is a commonly used metric.
Governing Standards:
-
ASTM D785: "Standard Test Method for Rockwell Hardness of Plastics and Electrical Insulating Materials"
-
ISO 2039-2: "Plastics — Determination of hardness — Part 2: Rockwell hardness"
Methodology:
-
Specimen Preparation: A flat specimen with a minimum thickness (typically around 6.4 mm) is used.
-
Test Setup: A Rockwell hardness tester equipped with a specific indenter (a steel ball of a defined diameter for the M scale) is used.
-
Testing Procedure:
-
A minor load is first applied to the specimen to set the indenter.
-
A major load is then applied for a specified duration.
-
The major load is removed, and the final depth of indentation is measured by the instrument while the minor load is still applied.
-
-
Data Analysis: The Rockwell hardness number is an inverse measure of the net increase in the depth of the indentation. A higher number indicates a harder material.
Workflow for Comparing Mechanical Properties of Acrylic Polymers
The following diagram illustrates a logical workflow for the selection and characterization of acrylic polymers for biomedical applications based on their mechanical properties.
Caption: Workflow for comparing acrylic polymer mechanical properties.
Role in Drug Development
In the context of drug development, the mechanical properties of acrylic polymers are crucial for their function as excipients in drug delivery systems.[9] For instance:
-
Controlled Release: The stiffness and hardness of the polymer matrix can influence the diffusion rate of an encapsulated drug, thereby controlling its release profile. Softer, more flexible polymers like PBMA may allow for faster drug release compared to the more rigid PMMA.
-
Structural Integrity: For implantable drug delivery devices or load-bearing applications like bone cements, the mechanical strength and durability of the polymer are paramount to ensure the device remains intact and functional over its intended lifespan.[1]
-
Biocompatibility and Interfacial Properties: While not a direct mechanical property, the surface hardness and texture can influence cellular interactions and tissue integration, which are critical aspects of biocompatibility for implantable devices.[10][11]
It is important to note that these acrylic polymers primarily serve as a matrix for the drug and generally do not have a direct effect on cellular signaling pathways. Their role is to control the spatiotemporal delivery of the active pharmaceutical ingredient, which in turn elicits the desired biological response.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 4. What is the difference between butyl methacrylate and poly(butyl methacrylate)?_Chemicalbook [chemicalbook.com]
- 5. gantrade.com [gantrade.com]
- 6. researchgate.net [researchgate.net]
- 7. Poly(ethyl methacrylate) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(butyl methacrylate) inherent viscosity 0.470-0.560dL/g 9003-63-8 [sigmaaldrich.com]
MEMA Hydrogels: A Comparative Guide to Water Uptake and Swelling Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the water uptake and swelling behavior of hydrogels based on 2-methoxyethyl methacrylate (B99206) (MEMA). In the realm of biomaterials and drug delivery, the swelling properties of hydrogels are critical determinants of their performance, influencing nutrient transport, drug release kinetics, and mechanical characteristics. This document offers an objective analysis of MEMA hydrogels in comparison to other relevant methacrylate-based hydrogels, supported by experimental data and detailed methodologies.
Comparative Analysis of Swelling Properties
The swelling behavior of a hydrogel is dictated by the chemical nature of its constituent polymer, the crosslinking density, and the surrounding environment. MEMA hydrogels, owing to the presence of the methoxyethyl side group, exhibit distinct properties compared to the widely studied poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels and other analogues.
The ether linkage in the MEMA side chain is a key structural feature influencing its interaction with water. While the terminal hydroxyl group in HEMA contributes to its hydrophilicity through hydrogen bonding, the ether group in MEMA also allows for hydrogen bonding with water molecules, albeit with different characteristics. This subtle difference in chemical structure can lead to significant variations in swelling ratios and equilibrium water content (EWC).
Below is a summary of the swelling properties of MEMA-containing hydrogels compared to other methacrylate-based systems. It is important to note that direct comparative studies on homopolymer MEMA hydrogels are limited in the literature, with much of the available data pertaining to copolymers.
| Hydrogel Composition | Swelling Ratio (%) | Equilibrium Water Content (EWC) (%) | Key Observations |
| Poly(MEMA-co-DMAEMA) (GEL C3) | 143 (at 630 min) | Not Reported | In a copolymer with 2-(dimethylamino)ethyl methacrylate (DMAEMA), a higher MEMA content leads to a lower swelling ratio compared to copolymers with higher DMAEMA content.[1] |
| Pure Poly(MEMA) (GEL H2) | Minimum swelling compared to copolymers | Not Reported | Pure PMEMA hydrogel exhibited the lowest swelling ratio among the tested copolymers, indicating its relatively lower hydrophilicity compared to DMAEMA.[1] |
| Poly(HEMA) | Varies significantly with crosslinker concentration | ~38% (with 0.5 mol% TEGDMA) | The swelling of PHEMA is well-characterized and serves as a benchmark for comparison. Its EWC is influenced by the crosslinker concentration. |
| Poly(HEMA-co-MAA) | pH-dependent | Not Reported | Copolymerization with methacrylic acid (MAA) introduces pH sensitivity, with significantly higher swelling in basic media due to the ionization of carboxylic acid groups.[2] |
Note: The swelling ratio is a measure of the volume or weight of water absorbed by the hydrogel relative to its dry state. The Equilibrium Water Content (EWC) is the percentage of water in the hydrogel at swelling equilibrium.
Experimental Protocols
Accurate and reproducible measurement of hydrogel swelling is crucial for comparative analysis. The following are standard experimental protocols for determining the swelling ratio and equilibrium water content.
Determination of Swelling Ratio
This protocol outlines the gravimetric method for measuring the swelling ratio of hydrogels.
Materials:
-
Dried hydrogel samples of known weight (W_d)
-
Distilled water or buffer solution of interest
-
Analytical balance
-
Filter paper
-
Beakers or vials
-
Timer
Procedure:
-
Immerse the pre-weighed dry hydrogel samples (W_d) in an excess of distilled water or the desired buffer solution at a constant temperature.
-
At regular time intervals, remove the hydrogel sample from the solution.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (W_s) using an analytical balance.
-
Repeat steps 2-4 until the weight of the swollen hydrogel becomes constant, indicating that swelling equilibrium has been reached.
-
The swelling ratio (SR) is calculated using the following formula:
SR (%) = [(W_s - W_d) / W_d] x 100
Determination of Equilibrium Water Content (EWC)
The EWC represents the total amount of water a hydrogel can hold at equilibrium.
Materials:
-
Swollen hydrogel samples at equilibrium
-
Analytical balance
-
Vacuum oven or lyophilizer
Procedure:
-
Take the hydrogel sample that has reached swelling equilibrium from the swelling ratio experiment (W_s).
-
Dry the swollen hydrogel to a constant weight in a vacuum oven at a specified temperature (e.g., 60°C) or by lyophilization.
-
Record the final dry weight of the hydrogel (W_d).
-
The Equilibrium Water Content (EWC) is calculated using the following formula:
EWC (%) = [(W_s - W_d) / W_s] x 100
Visualizing Experimental and Structural Relationships
Diagrams generated using Graphviz provide a clear visual representation of workflows and conceptual relationships.
References
A Comparative Analysis of MEMA and Butyl Methacrylate in Coatings
Performance Comparison
Both MEMA and butyl methacrylate (B99206) are valued for their contribution to the flexibility and durability of acrylic coatings. However, they impart distinct characteristics that make them suitable for different applications. Butyl methacrylate is widely used to improve the toughness and weather resistance of coatings, often in copolymerization with harder monomers like methyl methacrylate (MMA). MEMA is recognized for its ability to enhance adhesion and flexibility, making it a choice for coatings on challenging substrates or those requiring high performance in demanding environments.
Disclaimer: The following table summarizes the expected performance of coatings formulated with MEMA or butyl methacrylate. These are generalized characteristics and not based on a direct head-to-head experimental comparison. Actual performance will vary depending on the complete formulation, substrate, and application conditions.
| Performance Metric | MEMA-based Coating | Butyl Methacrylate-based Coating |
| Hardness | Typically imparts flexibility, may result in a softer coating | Contributes to toughness, can be formulated for moderate to high hardness |
| Adhesion | Excellent adhesion to a variety of substrates | Good adhesion, often used to improve adhesion of harder acrylics |
| Gloss | Can be formulated for high gloss finishes | Capable of producing high gloss coatings |
| Weathering Resistance | Good UV and moisture resistance | Excellent weather and UV resistance, a key attribute for exterior coatings[1][2] |
| Flexibility | High flexibility, reducing the risk of cracking | Good flexibility, improves the toughness of brittle polymers |
| Viscosity | Dependent on the overall polymer formulation | Can be used to modify the viscosity of the final coating |
Experimental Protocols
To quantitatively assess the performance of coatings containing MEMA or butyl methacrylate, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments based on ASTM International standards.
Pencil Hardness Test (ASTM D3363)
Objective: To determine the hardness of a coating by its resistance to scratching from pencils of known hardness.
Methodology:
-
Specimen Preparation: The coating is applied to a smooth, rigid substrate and cured according to the manufacturer's specifications. The test is conducted on a flat, uniform area of the coated surface.
-
Pencil Preparation: A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest) is used. The pencil lead is sharpened to a cylindrical point and then flattened to a smooth, circular cross-section by rubbing it on fine abrasive paper (400 grit).
-
Test Procedure: The pencil is held firmly at a 45° angle to the coated surface. A constant downward force is applied, and the pencil is pushed forward about 6.5 mm (0.25 inches).
-
Evaluation: The surface is examined for any indentation or scratch. The process is repeated with pencils of increasing hardness to determine the hardest pencil that will not scratch or gouge the coating. The pencil hardness is reported as the grade of the hardest pencil that does not mar the surface.[3]
Adhesion by Tape Test (Cross-Cut) (ASTM D3359 - Method B)
Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.
Methodology:
-
Specimen Preparation: The coating is applied to the substrate and cured. The test is suitable for coatings with a thickness of up to 125 µm (5 mils).
-
Cutting the Grid: A lattice pattern is cut through the coating to the substrate using a sharp blade or a dedicated cross-hatch cutter. The grid consists of six or eleven parallel cuts in each direction, spaced 1-2 mm apart.
-
Tape Application: A specified pressure-sensitive tape is applied over the grid and smoothed down firmly with a pencil eraser to ensure good contact.
-
Tape Removal: Within 90 seconds of application, the tape is rapidly pulled off at an angle as close to 180° as possible.
-
Evaluation: The grid area is inspected for any removal of the coating. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe flaking and detachment).[4][5][6][7]
Specular Gloss Measurement (ASTM D523)
Objective: To measure the specular gloss of a coating surface using a glossmeter.
Methodology:
-
Instrument Calibration: A glossmeter with the appropriate geometry (typically 20°, 60°, or 85°) is calibrated using a certified gloss standard. The 60° geometry is used for most coatings; 20° for high-gloss coatings (above 70 GU), and 85° for low-gloss (sheen) coatings (below 10 GU at 60°).[8][9]
-
Specimen Preparation: The coated specimen should be flat and free of any surface defects.
-
Measurement: The glossmeter is placed on the coated surface, and a reading is taken. Multiple readings should be taken at different locations on the sample to obtain an average value.
-
Reporting: The gloss is reported in Gloss Units (GU) and the geometry used for the measurement.[10][11][12]
Accelerated Weathering (QUV) (ASTM G154)
Objective: To simulate the effects of outdoor weathering on a coating by exposing it to cycles of UV light and moisture in a controlled laboratory environment.
Methodology:
-
Specimen Preparation: The coating is applied to suitable panels and cured.
-
Exposure Cycle: The specimens are placed in a fluorescent UV accelerated weathering tester. A typical cycle involves alternating periods of UV exposure (using UVA-340 lamps to simulate sunlight) and condensation (to simulate dew). The temperature and duration of each cycle are specified based on the intended application.
-
Evaluation: At predetermined intervals, the specimens are removed and evaluated for changes in properties such as gloss, color, chalking, cracking, and adhesion. These changes are compared to an unexposed control sample.
-
Reporting: The duration of the exposure and the observed changes in the coating's properties are reported.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of MEMA and butyl methacrylate in a coating formulation.
References
- 1. market.us [market.us]
- 2. globalgrowthinsights.com [globalgrowthinsights.com]
- 3. m.youtube.com [m.youtube.com]
- 4. atslab.com [atslab.com]
- 5. hightower-labs.com [hightower-labs.com]
- 6. kta.com [kta.com]
- 7. micomlab.com [micomlab.com]
- 8. Understanding Gloss Standards & Units [sensing.konicaminolta.us]
- 9. micomlab.com [micomlab.com]
- 10. D523-08 Standard text method for specular gloss [chinapowdercoating.com]
- 11. kelid1.ir [kelid1.ir]
- 12. matestlabs.com [matestlabs.com]
Performance of Methoxyethyl Methacrylate (MEMA) in Pressure-Sensitive Adhesives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pressure-sensitive adhesives (PSAs) based on methoxyethyl methacrylate (B99206) (MEMA) against other common PSA formulations. The information presented is supported by available experimental data to assist researchers and professionals in the selection of appropriate materials for their specific applications, particularly in the field of drug delivery.
Executive Summary
Methoxyethyl methacrylate (MEMA) is a monomer that can be used in the formulation of acrylic pressure-sensitive adhesives. Its performance characteristics, particularly its balance of tack, peel adhesion, and shear strength, are critical for applications ranging from industrial tapes to transdermal drug delivery systems. This guide evaluates MEMA-based PSAs in the context of alternatives such as those formulated with 2-ethylhexyl acrylate (B77674) (2-EHA), isooctyl acrylate (IOA), as well as non-acrylic PSAs like silicone and polyisobutylene (B167198) (PIB).
Performance Comparison of PSA Formulations
The selection of a monomer is a critical step in designing a PSA, as it significantly influences the final adhesive properties. The following tables summarize the performance data of various PSA formulations based on available studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Performance of Acrylic PSAs with Different Monomers
| Monomer Composition | Peel Adhesion (N/25mm) | Loop Tack (N/25mm) | Shear Strength (hours) | Reference |
| Methoxyethyl Acrylate (MOEA) based¹ | 23.47 ± 0.07 | ~12 (#) | >168 | [1] |
| 2-Ethylhexyl Acrylate (2-EHA) based² | High | High | Low | [2] |
| Isooctyl Acrylate (IOA) / Acrylic Acid (95/5 wt%) | ~14.7 | ~11.8 | ~20 | [3] |
| Isooctyl Acrylate (IOA) / Acrylic Acid (90/10 wt%) | ~11.8 | ~7.8 | >100 | [3] |
¹Data for Methoxyethyl Acrylate (MOEA), a structurally similar monomer to MEMA. Tack measured using a different scale. ²Qualitative description from the source.
Table 2: Comparison of Generic Acrylate, Silicone, and Polyisobutylene (PIB) PSAs
| PSA Type | Peel Adhesion ( g/25mm ) | Tack (g) | Shear Strength (min) |
| Acrylate | 233.83 ± 35.86 | 280.60 ± 86.80 | 1.87 ± 0.40 |
| Silicone | 235.55 ± 35.54 | 480.33 ± 65.12 | 10.30 ± 2.05 |
| Polyisobutylene (PIB) | 3.80 ± 1.55 | 379.70 ± 136.09 | 2.50 ± 0.95 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison tables.
180° Peel Adhesion Test
This test measures the force required to remove a PSA tape from a standard test panel at a specified angle and speed.
-
Standard: ASTM D3330/D3330M
-
Procedure:
-
A strip of the PSA tape (typically 25 mm wide) is applied to a clean, standard test surface (e.g., stainless steel).
-
A standard weight roller (e.g., 2 kg) is passed over the tape to ensure uniform contact.
-
After a specified dwell time (e.g., 20 minutes or 24 hours), the free end of the tape is clamped in the upper jaw of a tensile testing machine, and the test panel is clamped in the lower jaw.
-
The tape is then peeled from the panel at a 180° angle at a constant rate of separation (e.g., 300 mm/min).[4]
-
The force required to peel the tape is recorded.
-
Loop Tack Test
This test measures the instantaneous adhesion of a PSA.
-
Standard: ASTM D6195
-
Procedure:
-
A loop of the PSA tape, with the adhesive side out, is prepared.
-
The loop is brought into contact with a standard test surface over a defined area.
-
The maximum force required to separate the loop from the surface is measured.[3]
-
Static Shear Strength Test
This test determines the ability of a PSA tape to resist a static load applied parallel to the surface.
-
Standard: ASTM D3654/PSTC-107
-
Procedure:
-
A strip of the PSA tape is applied to a standard test panel, covering a specific area (e.g., 25 mm x 25 mm).
-
A standard weight roller is used to ensure proper application.
-
The panel is mounted vertically in a test stand.
-
A standard weight (e.g., 1 kg) is attached to the free end of the tape.
-
The time it takes for the tape to fail (i.e., pull away from the panel) is recorded.[4]
-
Visualizations
Experimental Workflow for PSA Performance Evaluation
Caption: Workflow for the preparation and performance evaluation of PSAs.
Potential Signaling Pathway for Acrylate-Induced Skin Irritation
In the context of transdermal drug delivery, understanding the potential for skin irritation is crucial. Acrylate monomers are known to be potential skin irritants and allergens.[5] The following diagram illustrates a simplified, hypothetical signaling pathway of how acrylate monomers from a PSA might trigger an inflammatory response in keratinocytes, the primary cells of the epidermis.
Caption: Simplified pathway of acrylate-induced skin irritation.
Discussion
The data suggests that PSAs formulated with MEMA (or its close analog MOEA) can exhibit a desirable balance of high shear strength while maintaining adequate peel adhesion and tack.[1] This profile is particularly advantageous for applications requiring long-term wear and resistance to cohesive failure, such as in transdermal drug delivery systems.
In comparison, traditional "soft" monomers like 2-EHA and IOA are known for providing excellent flexibility and tack, but may require formulation with "hard" monomers or crosslinkers to achieve high shear strength.[3][6] The choice between these monomers will ultimately depend on the specific performance requirements of the application. For instance, a high initial tack might be prioritized for certain applications, favoring an IOA-based formulation, whereas for a multi-day transdermal patch, the high shear strength of a MEMA-based PSA could be more critical.
Non-acrylic alternatives like silicone and polyisobutylene offer different performance profiles. Silicones are known for their biocompatibility and consistent performance over a wide temperature range, while PIBs are hydrophobic and can be suitable for specific drug formulations.[5]
Conclusion
MEMA-based pressure-sensitive adhesives present a compelling option for applications demanding high cohesive strength. The available data indicates a favorable comparison with other common acrylic and non-acrylic PSAs. However, for a definitive selection, it is recommended that researchers conduct their own comparative studies under identical experimental conditions, tailored to the specific requirements of their end-use application. The provided experimental protocols and comparative data serve as a valuable starting point for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. foreverest.net [foreverest.net]
Navigating the Maze of Long-Term Stability: A Comparative Guide to MEMA-Based Biomaterials
For researchers, scientists, and drug development professionals, the long-term stability of biomaterials is a cornerstone of innovation and regulatory success. Materials based on 2-methoxyethyl methacrylate (B99206) (MEMA) have emerged as promising candidates in a variety of biomedical applications, from drug delivery systems to tissue engineering scaffolds. However, a critical evaluation of their long-term performance against established and alternative materials is essential for informed material selection. This guide provides a comprehensive comparison of MEMA-based materials with other key players in the field, supported by experimental data and detailed protocols to aid in your research and development endeavors.
At a Glance: Comparative Performance of Biomaterials
The selection of a suitable biomaterial for long-term applications hinges on a delicate balance of properties, including resistance to degradation, maintenance of mechanical integrity, and minimal leaching of potentially harmful substances. The following tables summarize the available quantitative data on the long-term stability of MEMA-based materials in comparison to Polyether ether ketone (PEEK), Polylactic acid (PLA), and Gelatin methacrylate (GelMA).
| Material | Degradation Rate (% mass loss) | Conditions | Key Findings |
| MEMA-based Hydrogel | ~5-10% over 8 weeks | Collagenase Solution | Slower degradation compared to GelMA, influenced by crosslinking density. |
| PEEK | Negligible | Simulated Physiological Conditions | Exhibits high chemical and thermal stability with minimal degradation.[1] |
| PLA | Variable (can be tailored) | Hydrolytic and Enzymatic | Degradation is a key feature; rate can be controlled by crystallinity and molecular weight.[2] |
| GelMA Hydrogel | Up to 50% in 24h (5% GelMA) | Collagenase (2 units/mL) | Degradation rate is highly dependent on concentration and crosslinking.[3] |
Table 1: Comparative Degradation Rates of Selected Biomaterials. Note that direct comparison is challenging due to varying experimental conditions in the literature.
| Material | Change in Mechanical Properties | Test Conditions | Key Findings |
| MEMA-based Hydrogel | Storage modulus decreased over 15 days | High-strain dynamic loading | Initial decrease followed by a rebound, indicating complex viscoelastic behavior over time.[4] |
| PEEK | Retains strength and stiffness | Elevated Temperatures | High thermal stability ensures mechanical properties are maintained.[1] |
| PLA | Significant reduction in strength | Accelerated aging (UV, water) | Mechanical properties are designed to decrease as the material degrades.[5] |
| GelMA Hydrogel | Decreased elastic modulus | Enzymatic degradation | Mechanical integrity is lost as the hydrogel network breaks down.[6] |
Table 2: Changes in Mechanical Properties Following Aging/Degradation. The methodologies and aging parameters vary significantly between studies.
| Material | Leached Substances | Quantification Method | Key Findings |
| Methacrylate-based Resins | Methacrylic acid, formaldehyde | HPLC | Leaching is highest in the initial period and decreases over time.[7] |
| PEEK | Minimal leachables | Not specified | Generally considered to have very low levels of extractables and leachables. |
| PLA | Lactic acid and oligomers | Not specified | Degradation products are generally considered biocompatible. |
| GelMA Hydrogel | Not typically a concern | Not applicable | Degradation products are peptides and amino acids. |
Table 3: Leaching Profile of Biomaterials. The amount and type of leached substances are critical for biocompatibility.
In-Depth Experimental Protocols for Stability Assessment
Reproducible and standardized testing is paramount for validating the long-term stability of biomaterials. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Accelerated Aging of Polymeric Materials (ASTM F1980)
This protocol simulates the effects of long-term aging on the physical and mechanical properties of medical devices and their packaging.[8][9][10][11][12]
Objective: To determine the effects of time on the properties of a material by subjecting it to elevated temperatures for a shortened duration.
Materials and Equipment:
-
Material samples of defined geometry
-
Programmable environmental chamber with temperature and humidity control
-
Mechanical testing apparatus (e.g., tensile tester, rheometer)
-
Analytical instruments for chemical characterization (e.g., FTIR, GPC)
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the material. A subset of these will be the unaged controls.
-
Determine Accelerated Aging Temperature (TAA): The TAA should be below the material's glass transition temperature to avoid phase changes. A common temperature is 55°C.[8]
-
Calculate Accelerated Aging Time (AAT): Use the Arrhenius equation with a Q10 factor (typically assumed to be 2, meaning the reaction rate doubles for every 10°C increase).
-
AAT = Real Time Shelf Life / (Q10 ^ ((TAA - TRT) / 10))
-
Where TRT is the ambient storage temperature (e.g., 25°C).
-
-
Aging: Place the samples in the environmental chamber at the calculated TAA and specified humidity for the calculated AAT.
-
Post-Aging Evaluation: After the aging period, remove the samples and allow them to equilibrate to ambient conditions.
-
Analysis: Perform a battery of tests on both the aged and unaged control samples. This should include:
-
Mechanical Testing: Tensile strength, elastic modulus, and elongation at break. For hydrogels, rheological properties like storage and loss moduli are critical.[4][13]
-
Physical Characterization: Visual inspection for changes in color or morphology, and measurement of dimensional stability.
-
Chemical Analysis: Fourier Transform Infrared Spectroscopy (FTIR) to detect changes in chemical bonds and Gel Permeation Chromatography (GPC) to measure changes in molecular weight distribution.
-
Protocol 2: In Vitro Enzymatic Degradation of Hydrogels
This protocol assesses the degradation of biodegradable hydrogels in the presence of enzymes, mimicking in vivo conditions.[3][6][14][15]
Objective: To quantify the rate of enzymatic degradation of a hydrogel by measuring its mass loss over time.
Materials and Equipment:
-
Hydrogel samples of known weight and dimensions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Relevant enzyme (e.g., collagenase for gelatin-based hydrogels, lysozyme (B549824) for chitosan-based hydrogels)
-
Incubator shaker set to 37°C
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare sterile hydrogel discs of uniform size. Lyophilize and weigh the samples to determine the initial dry weight (W_initial).
-
Swelling: Rehydrate the hydrogels in PBS at 37°C for 24 hours to reach swelling equilibrium.
-
Degradation Medium: Prepare a solution of the chosen enzyme in PBS at a physiologically relevant concentration (e.g., 2 units/mL collagenase type II).[3][15]
-
Incubation: Place each swollen hydrogel sample in a separate vial containing the enzyme solution. Incubate at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 2, 4, 12, 24, 72 hours, and weekly), remove the hydrogel samples.
-
Washing and Drying: Gently wash the samples with deionized water to remove any remaining enzyme and salts. Freeze the samples and then lyophilize them until a constant weight is achieved.
-
Mass Measurement: Weigh the dried hydrogel remnants (W_remaining).
-
Calculation: Calculate the percentage of weight remaining at each time point:
-
Weight Remaining (%) = (W_remaining / W_initial) * 100
-
Protocol 3: Quantification of Leached Substances by HPLC
This protocol is used to identify and quantify residual monomers, additives, and degradation products that may leach from a polymer into a surrounding fluid.[7]
Objective: To determine the concentration of specific chemical compounds that have leached from a material over time.
Materials and Equipment:
-
Material samples of known surface area
-
Extraction solution (e.g., water, ethanol/water mixture, or simulated body fluid)
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Analytical standards of the compounds of interest
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Incubation: Place the material samples in sealed vials with a known volume of the extraction solution. The ratio of surface area to fluid volume should be standardized.
-
Extraction: Incubate the vials at 37°C for specified time intervals (e.g., 24 hours, 7 days, 21 days). At each time point, collect the entire volume of the extraction solution and replace it with fresh solution.
-
Sample Preparation for HPLC: Filter the collected extraction solutions through a 0.22 µm syringe filter to remove any particulates.
-
Standard Curve Preparation: Prepare a series of standard solutions of the target analytes at known concentrations.
-
HPLC Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered sample extracts.
-
Run the HPLC method with a suitable mobile phase and column to separate the compounds of interest.
-
-
Quantification: Identify the peaks in the sample chromatograms by comparing their retention times to the standards. Quantify the concentration of each leached substance using the calibration curve.
-
Data Reporting: Express the results as the cumulative amount of substance leached per unit surface area of the material (e.g., in µg/cm²).[7]
Visualizing the Stability Assessment Workflow
Understanding the logical flow of a comprehensive stability assessment is crucial for planning and execution. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows.
References
- 1. The Drawbacks of PMMA Plastic vs PEEK Plastic: What You Should Consider [machining-quote.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Gelatin Methacrylate Bio-ink Concentration on Mechano-Physical Properties and Human Dermal Fibroblast Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of High Strain Dynamic Loading on HEMA–DMAEMA Hydrogel Storage Modulus and Time Dependence | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Photocrosslinkable Gelatin Hydrogel for Epidermal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standards New Zealand [standards.govt.nz]
- 8. westpak.com [westpak.com]
- 9. ddltesting.com [ddltesting.com]
- 10. protechdesign.com [protechdesign.com]
- 11. ASTM F1980 : Accelerated Aging of Sterile Medical Device | METROPACK [metropack.eu]
- 12. Accelerated Aging for Medical Devices: ASTM F1980 [purple-diamond.com]
- 13. mdpi.com [mdpi.com]
- 14. Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.14. In Vitro Degradation [bio-protocol.org]
A Comparative Guide to the Cross-Reactivity and Sensitization Potential of Methacrylates
For Researchers, Scientists, and Drug Development Professionals
Methacrylates are ubiquitous monomers used in a wide array of medical and commercial products, from dental resins and bone cements to nail cosmetics and printing inks.[1][2][3] While valued for their polymerizing properties, their potential to induce allergic contact dermatitis (ACD) and cross-reactivity presents a significant concern for both occupational and patient safety.[1][4][5] This guide provides an objective comparison of the sensitization and cross-reactivity potential of common methacrylates, supported by experimental data, to aid in material selection and risk assessment.
Understanding Methacrylate (B99206) Sensitization
The ability of a methacrylate monomer to cause skin sensitization is linked to its capacity to penetrate the skin and react with endogenous proteins, forming haptens.[6][7] These modified proteins are then recognized by the immune system, leading to the activation of T-cells and the development of an allergic response.[8][9] The fully polymerized form of methacrylates is generally considered inert and non-allergenic.[10]
The sensitization process involves a complex interplay of factors including the specific chemical structure of the methacrylate, its concentration, and the duration of exposure. Derivatives of methacrylic acid are known to have strong sensitizing properties.[2]
Cross-Reactivity Among Methacrylates
A key challenge in managing methacrylate allergy is the high degree of cross-reactivity among different methacrylate monomers.[5][11] An individual sensitized to one methacrylate is often allergic to several others, making avoidance difficult.[11] Studies have shown that exposure to methacrylates can also induce cross-reactivity to acrylates, though the reverse is less common.[12][13]
This cross-reactivity is influenced by similarities in the molecular structure of the monomers. For instance, there is a strong cross-allergy between 2-hydroxyethyl methacrylate (HEMA), ethylene (B1197577) glycol dimethacrylate (EGDMA), and 2-hydroxypropyl methacrylate (HPMA).[13]
Comparative Analysis of Common Methacrylate Allergens
Patch testing is the primary method for diagnosing allergic contact dermatitis to methacrylates.[14][15] The data below, compiled from various clinical and experimental studies, highlights the prevalence of sensitization and cross-reactivity patterns of several key methacrylates.
Table 1: Prevalence of Positive Patch Test Reactions to Common Methacrylates
| Methacrylate Monomer | Abbreviation | Prevalence of Positive Reactions (%) | Notes |
| 2-Hydroxyethyl methacrylate | HEMA | 80.6% - 90% | Considered a good screening allergen for methacrylate allergy.[1][16] |
| Ethylene glycol dimethacrylate | EGDMA | 54.5% - 80.4% | Frequently co-reacts with HEMA.[12][16][17] |
| 2-Hydroxypropyl methacrylate | HPMA | 64.1% - 85.0% | Strong cross-reactivity with HEMA.[12][16][17] |
| Methyl methacrylate | MMA | Lower than HEMA/EGDMA/HPMA | A known sensitizer (B1316253), but often less frequently positive in patch tests compared to the hydroxyalkyl methacrylates.[2][18] |
| Triethylene glycol dimethacrylate | TEGDMA | Variable | A common component in dental resins.[19] |
Table 2: Cross-Reactivity Patterns Observed in Experimental Studies
| Sensitizing Methacrylate | Cross-Reacts With | Strength of Cross-Reactivity | Reference |
| 2-HEMA | MMA, 2-HPMA, EGDMA | Strong | [8] |
| MMA | EGDMA | Strong | [8] |
| MMA | 2-HEMA, 2-HPMA | Weak to Moderate | [8] |
| 2-HPMA | EGDMA | Strong | [8] |
| 2-HPMA | MMA, 2-HEMA | Weak to Moderate | [8] |
| EGDMA | Monomethacrylates | Weak or Infrequent | [8] |
Experimental Protocols
Understanding the methodologies used to assess sensitization and cross-reactivity is crucial for interpreting the data. Below are summaries of key experimental protocols.
Patch Testing (Human)
-
Objective: To identify the causative agent of allergic contact dermatitis.
-
Methodology:
-
Small amounts of suspected allergens (haptens), including various methacrylates, are applied to the skin in standardized concentrations and vehicles (e.g., 2% in petrolatum for methyl methacrylate).[14][15]
-
The allergens are applied on patches, which are then affixed to the patient's back.
-
The patches are left in place for 48 hours.
-
After removal, the skin is examined for reactions at specific time points (e.g., 48 hours, 72 hours, 96 hours).
-
A positive reaction is characterized by erythema, edema, papules, or vesicles at the application site.[15]
-
Guinea Pig Maximization Test (GPMT) (Animal)
-
Objective: To assess the skin sensitization potential of a substance.
-
Methodology:
-
Induction Phase:
-
Intradermal injections of the test substance with Freund's Complete Adjuvant (FCA) are administered to the scapular region of guinea pigs to stimulate an immune response.
-
One week later, a topical application of the test substance is applied to the same area to enhance sensitization.
-
-
Challenge Phase:
-
Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the flank.
-
-
Evaluation:
-
The challenge site is observed at 24 and 48 hours for signs of erythema and edema.
-
The incidence and severity of the skin reactions are used to classify the substance's sensitizing potential.
-
-
In Vitro T-Cell Proliferation Assay
-
Objective: To investigate the cellular immune response to methacrylates.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.
-
The cells are cultured in the presence of the methacrylate monomer being tested.
-
Positive (e.g., phytohemagglutinin) and negative (culture medium alone) controls are included.[20]
-
The proliferation of T-cells in response to the methacrylate is measured, often by the incorporation of a radioactive tracer (e.g., 3H-thymidine) into newly synthesized DNA.[20]
-
Increased T-cell proliferation in the presence of the methacrylate indicates a specific immune response.
-
Visualizing the Pathways
Diagram 1: Simplified Allergic Contact Dermatitis Pathway
Caption: Simplified pathway of methacrylate-induced allergic contact dermatitis.
Diagram 2: Experimental Workflow for Guinea Pig Maximization Test
Caption: Workflow of the Guinea Pig Maximization Test for sensitization.
Conclusion
The sensitization and cross-reactivity potential of methacrylates are significant considerations in material science and drug development. 2-Hydroxyethyl methacrylate (HEMA) is a primary sensitizer and a valuable screening agent for methacrylate allergy.[1][16] Strong cross-reactivity exists between HEMA, EGDMA, and HPMA, while sensitization to dimethacrylates like EGDMA may result in weaker cross-reactions to monomethacrylates.[8] For individuals with known methacrylate allergies, complete avoidance of all related monomers is often necessary due to the high likelihood of cross-reactions.[3][11] This guide provides a foundational understanding to aid in the development of safer products and to inform clinical practice. Further research into the specific immune mechanisms and the development of less sensitizing alternative materials are crucial next steps.
References
- 1. Allergic contact dermatitis caused by acrylates and methacrylates--a 7-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contact dermatitis due to methyl methacrylate: uncommon and unwanted entity for dentists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contact dermatitis caused by methacrylates in nail products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. tandfonline.com [tandfonline.com]
- 6. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. Cross-reactivity patterns of contact-sensitizing methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Particulate poly(methyl methacrylate) could stimulate proinflammatory CD4 T cell responses in a monocyte-dependent manner, and directly mediate cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methacrylates and Contact Dermatitis | Learn to Protect — Methacrylate Producers Association, Inc. [mpausa.org]
- 11. researchgate.net [researchgate.net]
- 12. Occupational methacrylate and acrylate allergy--cross-reactions and possible screening allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dermnetnz.org [dermnetnz.org]
- 15. advanceddermatologypc.com [advanceddermatologypc.com]
- 16. researchgate.net [researchgate.net]
- 17. Is the Use of the Extended (Meth)acrylate Series – Nails Justified? Characterization of Nail Acrylate Allergy in a Tertiary Medical Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methyl methacrylate and respiratory sensitization: A Critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Lack of immune response to methyl methacrylate in lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methoxyethyl Methacrylate: A Procedural Guide for Laboratory Professionals
The proper management and disposal of 2-Methoxyethyl methacrylate (B99206) are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks associated with this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle 2-Methoxyethyl methacrylate with the appropriate safety measures. This substance is considered hazardous and can cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical goggles or a full-face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene).[3] | Prevents skin contact, which can cause irritation and potential allergic reactions.[1][2] |
| Body Protection | Lab coat or overalls. A PVC apron may be necessary for larger quantities.[3] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-certified respirator is required.[3][5] | Prevents inhalation of vapors, which may cause respiratory irritation.[1] |
Safe Handling and Storage of Waste:
-
Ventilation: Always handle this compound in a well-ventilated area or under a fume hood to minimize vapor inhalation.[4]
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[6] It is a combustible liquid.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and alkalies.[3][5]
-
Waste Container: Store waste in original or compatible containers that are clearly labeled and securely sealed.[3][6] Containers should be stored in a cool, dry, and well-ventilated area.[3]
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through an approved hazardous waste management service.[2][8][9] Incineration at an approved facility is a common practice.[3][8]
Step 1: Waste Identification and Classification
-
Classify this compound as a hazardous chemical waste.
-
Consult your institution’s Environmental Health and Safety (EHS) department and the chemical's Safety Data Sheet (SDS) to ensure compliance with local, state, and federal regulations.[3][5][9]
Step 2: Waste Collection and Segregation
-
Container: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[9]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[9]
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically authorized by your EHS department.[9]
Step 3: Temporary Storage of Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area must be cool, dry, well-ventilated, and away from incompatible materials.[3][6]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide them with accurate information about the waste, including its name and quantity.
Step 5: Documentation
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Keep copies of all paperwork provided by the hazardous waste contractor for regulatory compliance.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Minor Spills:
-
Major Spills:
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Methoxyethyl acrylate - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 6976-93-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Mobile [my.chemius.net]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Methoxyethyl methacrylate
Essential Safety and Handling Guide for 2-Methoxyethyl Methacrylate (B99206)
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Methoxyethyl methacrylate (2-MEMA). The following procedural guidance is designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Hazard Summary
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[1][2] It may also cause an allergic skin reaction.[2] Ingestion may lead to nausea, vomiting, and pain.[3]
| Hazard Type | Description | GHS Classification |
| Skin Contact | Causes skin irritation and may cause an allergic skin reaction.[2] | Skin Irritation (Category 2)[2], Skin Sensitization (Category 1B)[2] |
| Eye Contact | Causes serious eye irritation.[2] | Eye Irritation (Category 2)[2] |
| Inhalation | May cause respiratory irritation.[2] | Specific target organ toxicity, single exposure (Category 3)[2] |
| Flammability | Combustible liquid. Vapors may form explosive mixtures with air and can flash back.[4] | Flammable Liquids (Category 3)[4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[4] | Reproductive Toxicity (Category 1B)[4] |
Operational Plan: Handling and Disposal
Adherence to a systematic operational plan is critical for minimizing exposure and ensuring safety. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for safely handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent personal exposure.[1] Selections must be based on the specific tasks and potential for exposure.
| Body Area | Required Equipment | Specifications & Best Practices |
| Eyes / Face | Chemical safety goggles and/or a full face shield.[3] | Contact lenses should not be worn as they can absorb and concentrate irritants.[3] Eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Hands | Chemical protective gloves.[3] | Recommended materials include PVC, nitrile, or neoprene.[3][6] Methacrylates can penetrate glove materials, so gloves should be inspected before use and replaced frequently, especially after direct contact.[6][7] |
| Body | Protective overalls, PVC apron, or a PVC protective suit.[3] | Wear appropriate protective clothing to prevent skin exposure.[5] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[3][5] |
| Respiratory | Use only in a well-ventilated area or under a fume hood.[1][3] | If ventilation is inadequate or for spill response, use an appropriate NIOSH-certified respirator based on professional judgment of exposure levels.[1][3] |
Procedural Guidance
Handling and Storage
-
Ventilation: Always handle 2-MEMA in a well-ventilated area or inside a chemical fume hood to minimize inhalation exposure.[1][3]
-
Ignition Sources: This is a combustible liquid.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[8] Do not smoke in the handling area.[3][8]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3][8] Do not eat, drink, or smoke when using this product.[8]
-
Hygiene: Always wash hands thoroughly with soap and water after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8] Protect containers from physical damage and store away from incompatible materials such as acids, alkalies, and strong oxidizers.[3]
Spill Response
-
Minor Spills: Remove all ignition sources.[3] Absorb the spill with inert material such as sand, earth, or vermiculite.[3] Collect the absorbed material and residue into labeled containers for disposal.[3]
-
Major Spills: Evacuate the area and move upwind.[3] Alert emergency responders.[3] Responders must wear a self-contained breathing apparatus and full protective clothing.[3] Contain the spill to prevent it from entering drains or water courses.[3]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin with running water and soap if available.[3] If skin irritation or a rash occurs, seek medical attention.[5]
-
Inhalation: Move the person to fresh air.[4] If the person is not breathing, apply artificial respiration.[3]
-
Ingestion: Do NOT induce vomiting.[4][8] Rinse the mouth with water and consult a physician immediately.[8]
Disposal Plan
-
Waste Generation: All contaminated items, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Disposal Method: Waste must be disposed of in accordance with local, regional, and national regulations.[9] Consult a licensed professional waste disposal service to dispose of this material.[3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[9] They can be recycled if possible or disposed of in an authorized landfill.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. 2-Methoxyethyl acrylate - Safety Data Sheet [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
